Potassium sodium tartrate tetrahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m1....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRCCTKLAGPN-ZFJVMAEJSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12KNaO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980375 | |
| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless crystals or white crystalline powder, Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium sodium tartrate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.77 (Air=1) | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |
CAS No. |
6381-59-5, 304-59-6 | |
| Record name | Potassium sodium tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium 2,3-dihydroxybutanedioate--water (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20980375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH257BPV3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-80 °C, 90-100 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | POTASSIUM SODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |
| Record name | SODIUM POTASSIUM TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Piezoelectric Properties of Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, holds a significant place in the history of materials science as one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] Its strong piezoelectric effect and unique ferroelectric properties have made it a subject of extensive research and a material of choice for various applications, including transducers, sensors, and actuators.[2][3][4] This technical guide provides an in-depth overview of the piezoelectric properties of Rochelle salt, compiling quantitative data, detailing experimental protocols for its characterization, and visualizing key concepts and workflows.
Rochelle salt exhibits a complex crystalline structure that is temperature-dependent. Above 24°C (297 K) and below -18°C (255 K), it exists in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).[5][6] Between these two Curie temperatures, it transitions into a ferroelectric phase with a monoclinic crystal structure (space group P2₁), where it exhibits spontaneous polarization along the crystallographic a-axis.[6][7] This temperature sensitivity significantly influences its piezoelectric and dielectric properties.
Piezoelectric, Dielectric, and Elastic Properties
The piezoelectric effect in Rochelle salt, as in other piezoelectric materials, is described by the coupling between its mechanical and electrical properties. This relationship is defined by the piezoelectric constitutive equations, which can be expressed in tensor form. The following tables summarize the available quantitative data for the piezoelectric, dielectric, and elastic coefficients of Rochelle salt. It is important to note that the values can vary depending on the crystal quality, measurement conditions, and temperature.
Table 1: Piezoelectric Coefficients of Rochelle Salt
| Coefficient | Value (pm/V or pC/N) | Crystal Axis/Direction | Reference |
| d₁₄ | > 100 | Shear stress in the YZ plane, electric field along X | [8] |
| d₂₅ | Non-negligible | Shear stress in the XZ plane, electric field along Y | [9] |
| d₃₆ | Non-negligible | Shear stress in the XY plane, electric field along Z | [9] |
| d₂₁ | 700 | Normal stress along X, electric field along Y | [10] |
| d₂₂ | 2200 | Normal stress along Y, electric field along Y | [10] |
| d₂₃ | 2100 | Normal stress along Z, electric field along Y | [10] |
| d₃₃ (effective, in composite) | ~30 | Normal stress and electric field along Z | [4] |
Note: The piezoelectric tensor for the monoclinic ferroelectric phase of Rochelle salt has more non-zero components than the orthorhombic paraelectric phase. The data presented here is a compilation from various sources and may not represent a complete tensor for a single sample under specific conditions.
Table 2: Dielectric Constants of Rochelle Salt
| Coefficient | Value (relative permittivity) | Conditions | Reference |
| ε₁₁ | Can reach up to 18,000 | In the ferroelectric phase, highly temperature-dependent | [11] |
| ε₁₁ (at upper Curie point) | ~3500 - 5100 | Dependent on annealing | [12] |
| ε₂₂ | ~10 | Near room temperature | [13] |
| ε₃₃ | ~10 | Near room temperature | [13] |
Table 3: Elastic Moduli of Rochelle Salt
| Coefficient | Value (10⁸ N/m²) | Crystal Axis/Direction | Reference |
| Young's Modulus (a-axis) | 2.17 | Along the a-axis | [4] |
| Young's Modulus (b-axis) | 3.18 | Along the b-axis | [4] |
| Young's Modulus (c-axis) | 3.62 | Along the c-axis | [4] |
Experimental Protocols
Crystal Growth of Rochelle Salt
High-quality single crystals are essential for accurate characterization of the piezoelectric properties of Rochelle salt.
Materials:
-
Potassium bitartrate (B1229483) (Cream of Tartar)
-
Sodium carbonate (Washing Soda)
-
Distilled water
-
Beakers
-
Heating plate or alcohol lamp
-
Stirring rod
-
Filter paper
-
Shallow dish or crystallizing dish
Procedure:
-
Preparation of the Saturated Solution:
-
Dissolve potassium bitartrate in boiling distilled water until no more solute dissolves, creating a saturated solution.
-
Slowly add sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating that all the potassium bitartrate has reacted to form potassium sodium tartrate.
-
-
Crystallization:
-
Filter the hot, supersaturated solution through filter paper to remove any impurities.
-
Pour the clear solution into a shallow dish and allow it to cool slowly at room temperature.
-
As the solution cools, small seed crystals of Rochelle salt will form.
-
-
Growing a Large Single Crystal:
-
Select a well-formed seed crystal from the initial crystallization.
-
Prepare a new supersaturated solution of Rochelle salt.
-
Suspend the seed crystal in the supersaturated solution using a thin thread.
-
Allow the solution to cool slowly and evaporate over several days to weeks. The seed crystal will grow into a large single crystal.
-
Measurement of Piezoelectric Coefficients using the Resonance-Antiresonance Method
The resonance-antiresonance method is a widely used technique to determine the piezoelectric and elastic constants of a material. This method is based on measuring the electrical impedance of a piezoelectric resonator as a function of frequency.
Equipment:
-
Impedance analyzer or a combination of a function generator, oscilloscope, and a sensing resistor.
-
Crystal holder with electrodes.
-
Temperature-controlled chamber.
-
Sample of Rochelle salt with a specific geometry (e.g., a thin plate or bar with electrodes on opposite faces).
Procedure:
-
Sample Preparation:
-
Cut a single crystal of Rochelle salt into a specific shape (e.g., a rectangular plate for exciting a specific vibrational mode). The orientation of the cut relative to the crystallographic axes is crucial for measuring specific tensor components.
-
Apply conductive electrodes (e.g., silver paste or sputtered gold) to the appropriate faces of the crystal.
-
-
Measurement Setup:
-
Mount the prepared sample in the crystal holder, ensuring good electrical contact with the electrodes.
-
Place the holder in a temperature-controlled chamber to study the temperature dependence of the properties.
-
Connect the impedance analyzer to the electrodes of the sample.
-
-
Data Acquisition:
-
Sweep the frequency of the applied AC voltage across a range that includes the expected resonance and antiresonance frequencies of the sample.
-
Record the magnitude and phase of the electrical impedance as a function of frequency.
-
The resonance frequency (fᵣ) corresponds to the minimum impedance, and the antiresonance frequency (fₐ) corresponds to the maximum impedance.
-
-
Calculation of Properties:
-
From the measured resonance and antiresonance frequencies, along with the sample's dimensions and density, the electromechanical coupling factor (k), elastic compliance (s), and piezoelectric strain coefficient (d) can be calculated using the appropriate equations derived from the IEEE Standard on Piezoelectricity.[14]
-
Visualizations
Piezoelectric Constitutive Equations
The fundamental relationship between the electrical and mechanical properties of a piezoelectric material is described by the constitutive equations. These equations can be represented in a diagram to illustrate the coupling.
Experimental Workflow for Piezoelectric Characterization
The process of characterizing the piezoelectric properties of Rochelle salt involves several key steps, from crystal synthesis to data analysis.
Crystal Structure Transition in Rochelle Salt
Rochelle salt undergoes a phase transition from a paraelectric orthorhombic structure to a ferroelectric monoclinic structure, which is the origin of its unique piezoelectric and ferroelectric properties.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. physlab.lums.edu.pk [physlab.lums.edu.pk]
- 12. icmp.lviv.ua [icmp.lviv.ua]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. 176-1978 - IEEE Standard on Piezoelectricity | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
The Scientific Ascent of Rochelle Salt: A Technical Guide to its Historical Discovery and Application
For Immediate Release
This technical guide provides an in-depth analysis of the history and scientific discovery of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O). Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments that unveiled its unique piezoelectric and ferroelectric properties, shaping the course of materials science and solid-state physics. The guide includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows.
A Historical Overview: From Apothecary to Advanced Material
Rochelle salt was first prepared around 1675 by apothecary Pierre Seignette in La Rochelle, France. For centuries, it was primarily used for its laxative properties. Its scientific importance began to emerge in the 19th century. In 1824, Sir David Brewster observed that the crystal exhibited pyroelectricity, the generation of an electric charge in response to a temperature change.
However, the watershed moment came in 1880 when French physicists Pierre and Jacques Curie systematically investigated the electrical properties of various crystals. They demonstrated that Rochelle salt produced a significant electric charge when subjected to mechanical stress—a phenomenon they termed "piezoelectricity".[1] Along with quartz, Rochelle salt displayed the most pronounced piezoelectric effect among the materials they tested.[1]
The early 20th century saw the first major practical application of this discovery. During World War I, French physicist Paul Langevin and his colleagues developed an ultrasonic submarine detector, a precursor to modern sonar.[1] This device utilized a transducer made of thin quartz crystals glued between steel plates to generate and detect ultrasonic waves, a concept influenced by the known strong piezoelectric properties of materials like Rochelle salt.[1][2]
The next leap in understanding came in 1920, when Joseph Valasek, a graduate student at the University of Minnesota, discovered a unique electrical property in Rochelle salt.[3] While investigating the material for use in a seismograph, he observed that its electric polarization did not just respond to an electric field but showed a hysteresis loop, analogous to magnetic hysteresis in iron.[3][4] This discovery marked the identification of the first ferroelectric material, a class of substances with a spontaneous electric polarization that can be reversed by an external electric field.[4][5]
dot digraph "Historical Timeline of Rochelle Salt's Scientific Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 1: Key Milestones in the Scientific History of Rochelle Salt", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot
Quantitative Data Summary
Rochelle salt exhibits unique physical and electrical properties, which are summarized in the tables below. It is notable for having two Curie points, defining a temperature range within which it behaves as a ferroelectric material.
Table 1: General Physical and Thermal Properties
| Property | Value | Units |
| Chemical Formula | KNaC₄H₄O₆·4H₂O | - |
| Molecular Weight | 282.23 | g/mol |
| Crystal System | Orthorhombic (paraelectric), Monoclinic (ferroelectric) | - |
| Density | ~1.77 | g/cm³ |
| Melting Point | 70 - 80 | °C |
| Decomposition Temp. | 220 | °C |
| Lower Curie Point (TC1) | -18 (255) | °C (K) |
| Upper Curie Point (TC2) | 24 (297) | °C (K) |
Data sourced from multiple references, including specific Curie points.[4][6][7]
Table 2: Piezoelectric and Elastic Coefficients
Rochelle salt's piezoelectric tensor is complex. The shear components d₁₄, d₂₅, and d₃₆ are particularly significant.[8] The values can vary with temperature, especially near the Curie points.
| Coefficient | Type | Value (approximate) | Units |
| d₂₁ | Piezoelectric Charge | 7.0(6) x 10⁻¹⁰ | C/N |
| d₂₂ | Piezoelectric Charge | 2.2(9) x 10⁻⁹ | C/N |
| d₂₃ | Piezoelectric Charge | 2.1(9) x 10⁻⁹ | C/N |
| d₂₅ | Piezoelectric Charge | 3.7(8) x 10⁻¹¹ | C/N |
| d₃₃ (effective) | Piezoelectric Charge | 30 - 120 | pC/N |
| s₁₁ | Elastic Compliance | 50.2 | 10⁻¹³ cm²/dyne |
| s₂₂ | Elastic Compliance | 30.4 | 10⁻¹³ cm²/dyne |
| s₃₃ | Elastic Compliance | 31.7 | 10⁻¹³ cm²/dyne |
| s₄₄ | Elastic Compliance | 82.0 | 10⁻¹³ cm²/dyne |
| s₅₅ | Elastic Compliance | 333.0 | 10⁻¹³ cm²/dyne |
| s₆₆ | Elastic Compliance | 106.0 | 10⁻¹³ cm²/dyne |
Piezoelectric coefficients d₂ₓ sourced from X-ray diffraction studies.[9] Effective d₃₃ values are from composite material studies.[10] Elastic compliance data from ultrasonic methods.[11]
Key Experimental Protocols
The discovery and characterization of Rochelle salt's properties were enabled by several key experimental setups. The following sections provide detailed methodologies for these foundational experiments.
Crystal Growth Protocol
Large, high-quality single crystals are essential for studying piezoelectric and ferroelectric properties.
Objective: To grow large single crystals of Rochelle salt from a supersaturated aqueous solution.
Materials:
-
Potassium bitartrate (B1229483) (Cream of Tartar)
-
Sodium carbonate (Washing Soda)
-
Distilled water
-
Beakers (600 ml, 250 ml), heating apparatus (lab burner or hot plate), glass stir rod, filter paper, funnel, forceps.[5]
Methodology:
-
Synthesis: A saturated solution is created by reacting potassium bitartrate with sodium carbonate in hot distilled water. Typically, ~80g of cream of tartar is mixed with 100g of water, brought to a simmer, and sodium carbonate is added slowly until the fizzing (CO₂ evolution) ceases.[12]
-
Purification: The hot solution is filtered to remove any unreacted solids or impurities.[12]
-
Nucleation: The clear, filtered solution is allowed to cool slowly. As it cools and evaporates, small seed crystals will form.[13]
-
Seeding and Growth: A well-formed seed crystal is selected and suspended (e.g., via a thin thread) in a fresh, carefully prepared supersaturated solution.[13]
-
Incubation: The setup is kept in a location with a stable temperature to allow the seed to grow as solute deposits onto its surface. The solution may need to be carefully replaced or re-saturated over time to achieve a large crystal.[12][13]
The Curies' Piezoelectricity Experiment (Reconstructed)
The Curies' 1880 experiment conclusively demonstrated the direct piezoelectric effect.[14] Their setup was elegant in its simplicity, using a quadrant electrometer they developed to measure the small charges produced.[6][14][15]
Objective: To detect and measure the electric charge generated by a Rochelle salt crystal under mechanical stress.
Apparatus:
-
A precisely cut Rochelle salt crystal.
-
A mechanism for applying a known weight (stress) to the crystal.
-
Tinfoil electrodes affixed to the crystal faces.
-
A quadrant electrometer for measuring small electrical charges.[16][17]
-
Connecting wires.
Methodology:
-
Sample Preparation: A slab of Rochelle salt is cut along a specific crystallographic axis. Two opposing faces are coated with tinfoil, which act as electrodes.[6]
-
Circuit Connection: The tinfoil electrodes are connected via wires to the quadrants of the electrometer.
-
Mechanical Loading: The crystal is placed in a mechanical press or a setup where a known weight can be applied or removed, compressing or stretching the crystal.[14]
-
Charge Measurement:
-
With no stress applied, the electrometer is zeroed.
-
A known weight is applied to the crystal, inducing mechanical stress.
-
The piezoelectric effect generates a surface charge on the crystal faces, which flows to the electrometer.
-
The electrometer's needle deflects, and this deflection is measured (often by reflecting a light beam off a mirror attached to the needle onto a scale). This deflection is proportional to the generated charge.[16]
-
By calibrating the electrometer with a known charge source, the charge generated by the crystal for a given force can be quantified.
-
dot digraph "Direct Piezoelectric Effect Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 2: Logical Workflow of the Direct Piezoelectric Effect", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot
Ferroelectric Hysteresis Measurement (Sawyer-Tower Circuit)
The discovery of ferroelectricity by Valasek was based on observing the hysteresis loop.[18] The Sawyer-Tower circuit, developed later, became a standard method for visualizing and measuring this property.
Objective: To observe the ferroelectric hysteresis loop (Polarization vs. Electric Field) of a Rochelle salt crystal.
Apparatus:
-
Rochelle salt crystal sample with electrodes.
-
High-voltage AC power supply (function generator and amplifier).
-
A standard linear reference capacitor (C₀) of known capacitance, much larger than the sample's capacitance.
-
An oscilloscope with X-Y input mode.[19]
Methodology:
-
Circuit Assembly: The Rochelle salt sample (acting as a capacitor Cₓ) and the standard reference capacitor (C₀) are connected in series.[19]
-
Signal Application: A high-voltage sinusoidal AC signal is applied across the series combination.
-
Oscilloscope Connection:
-
The voltage across the entire series circuit (proportional to the applied electric field E) is connected to the X-axis (horizontal input) of the oscilloscope.
-
The voltage across the standard capacitor C₀ is connected to the Y-axis (vertical input).
-
-
Measurement Principle:
-
The total charge (Q) flowing through the series circuit is stored on both capacitors.
-
The voltage across the reference capacitor is Vᵧ = Q / C₀. Since C₀ is constant, Vᵧ is directly proportional to the charge Q on the sample.
-
The charge per unit area of the sample is its polarization (P). Therefore, the Y-axis voltage is proportional to the polarization of the Rochelle salt crystal.
-
The X-axis voltage is proportional to the electric field applied to the crystal.
-
-
Observation: The oscilloscope displays a plot of Vᵧ versus Vₓ, which corresponds to a P-E hysteresis loop, directly visualizing the ferroelectric nature of the material. The spontaneous polarization (Pₛ) and coercive field (Eₑ) can be measured from the loop's intercepts.[19]
dot digraph "Sawyer-Tower Experimental Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Fig. 3: Workflow for Ferroelectric Hysteresis Measurement", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot
Conclusion
The scientific journey of Rochelle salt, from a simple purgative to a cornerstone of solid-state physics, highlights a remarkable evolution in material science. The foundational experiments conducted by the Curie brothers, Langevin, and Valasek not only revealed the profound physical properties of this specific material but also established new classes of phenomena—piezoelectricity and ferroelectricity—that are fundamental to countless modern technologies. This guide serves as a technical reference to these pivotal discoveries, providing the quantitative data and experimental context necessary for today's researchers to build upon this historic legacy.
References
- 1. Piezoelectricity - Wikipedia [en.wikipedia.org]
- 2. paul Langevin [ob-ultrasound.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 6. piezo.com [piezo.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 13. Make big Rochelle salt crystals from seeds [rimstar.org]
- 14. Piezoelectricity and piezoelectric quartz [lamethodecurie.fr]
- 15. File:Quadrant electrometer built by Pierre Curie, 1880-1890. (9660571325).jpg - Wikimedia Commons [commons.wikimedia.org]
- 16. The quadrant electrometer [lamethodecurie.fr]
- 17. orbi.umons.ac.be [orbi.umons.ac.be]
- 18. researchgate.net [researchgate.net]
- 19. Objectives_template [archive.nptel.ac.in]
Unveiling the Crystal Architecture of Potassium Sodium Tartrate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure and symmetry of potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt. This compound is of significant interest due to its piezoelectric and ferroelectric properties, which are intrinsically linked to its precise atomic arrangement. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents logical relationships governing its structural phases.
Crystallographic Data
The crystal structure of this compound has been extensively studied, revealing different structures depending on the chirality of the tartrate molecule and the temperature. The two primary forms are the racemic mixture (dl-tartrate) and the pure L(+)-tartrate enantiomer (Rochelle salt).
Potassium Sodium dl-Tartrate Tetrahydrate
The racemic form crystallizes in a triclinic system. The unit cell contains two molecules of KNaC₄H₄O₆·4H₂O.[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 9.80 Å |
| b | 9.66 Å |
| c | 8.21 Å |
| α | 110°52' |
| β | 101°28' |
| γ | 119°44' |
Data sourced from Sadanaga, R. (1950).[1]
In this structure, the d- and l-tartrate molecules form pairs. The potassium and sodium ions each exhibit six-fold coordination, surrounded by oxygen atoms from the tartrate groups and water molecules.[1]
Potassium Sodium L(+)-Tartrate Tetrahydrate (Rochelle Salt)
Rochelle salt is renowned for its temperature-dependent phase transitions. It exhibits a paraelectric phase at high and low temperatures and a ferroelectric phase in between.
High-Temperature Paraelectric Phase (T > 297 K)
| Parameter | Value (at 308 K) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| a | 11.884(2) Å |
| b | 14.256(4) Å |
| c | 6.228(1) Å |
| V | 1055.1(4) ų |
Data sourced from multiple studies.[2][3]
Ferroelectric Phase (255 K < T < 297 K)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁11 |
The spontaneous polarization in this phase is directed along the a-axis.[2]
Low-Temperature Paraelectric Phase (T < 255 K)
The structure returns to an orthorhombic system, though with subtle differences from the high-temperature phase. Recent multi-temperature studies suggest the high and low-temperature paraelectric phases may be structurally the same phase at different temperatures.[4][5]
Experimental Protocols
The determination of the crystal structure of this compound has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.
Single-Crystal X-ray Diffraction
This is the most common method for determining the atomic arrangement in crystalline solids.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown from a saturated aqueous solution by slow evaporation.[6]
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]
-
The diffraction pattern is recorded as the crystal is rotated. Data at multiple temperatures can be collected to study phase transitions.[4][6]
-
-
Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods from the collected diffraction data.[7][8]
-
The atomic coordinates and displacement parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.[2]
-
Neutron Diffraction
Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in Rochelle salt.
Methodology:
-
Neutron Source: A beam of thermal or cold neutrons is generated from a nuclear reactor or a spallation source.[9]
-
Sample Preparation: A larger single crystal than that used for X-ray diffraction is typically required.
-
Data Collection: The crystal is placed in the neutron beam, and the scattered neutrons are detected to obtain a diffraction pattern.[9]
-
Structure Refinement: The data is analyzed similarly to X-ray diffraction data, with the key difference being that neutrons scatter from atomic nuclei rather than electrons. This allows for the precise determination of hydrogen atom positions.[9]
Structural Relationships and Phase Transitions
The ferroelectric behavior of Rochelle salt is intimately linked to changes in its crystal structure, particularly the arrangement of the tartrate molecules and the hydrogen-bonding network.
Caption: Phase transitions of Rochelle salt with key structural drivers.
The transition to the ferroelectric phase is associated with the ordering of certain atoms and the dynamics of the hydrogen bond network, particularly involving the water molecules and hydroxyl groups of the tartrate ions.[5][7] The disorder of one of the potassium atoms and some of the water molecules is a significant feature of the paraelectric phases.[2]
Caption: Workflow for determining crystal structure.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural changes in Rochelle salt on phase transitions revisited in a multi-temperature single-crystal X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]
Chemical formula and molecular weight of potassium sodium tartrate tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of potassium sodium tartrate tetrahydrate, a compound with significant applications in various scientific fields, including protein crystallization and organic synthesis.
Chemical Identity and Properties
This compound, commonly known as Rochelle salt, is a double salt of tartaric acid. It is a colorless to white crystalline solid that is soluble in water.
| Property | Value |
| Chemical Formula | C4H12KNaO10[1][2][3][4] or KNaC4H4O6·4H2O[5][6] |
| Molecular Weight | 282.22 g/mol [1][2][4][5][6] |
| CAS Number | 6381-59-5[5][6] |
| Synonyms | Rochelle salt, Seignette salt, L(+)-Tartaric acid potassium sodium salt[5][6] |
| Appearance | Clear to white solid[5] |
| Melting Point | 70° C[5] |
| Specific Gravity | 1.79[5] |
| Solubility in Water | Soluble[5] |
Experimental Protocols
A key application of this compound is in the preparation of reagents for biochemical assays. One such application is its use in the preparation of a 3,5-dinitrosalicylic acid solution for the determination of reducing sugars.[4] It is also a constituent of Fehling's solution and has been used in the preparation of the Lowry reagent for determining protein concentration.[4]
Preparation of this compound
The synthesis of this compound typically involves the following steps:
-
Dissolution: Tartar, with a minimum tartaric acid content of 68%, is dissolved in water or the mother liquor from a previous batch.
-
Basification: The solution is basified to a pH of 8 using a hot, saturated sodium hydroxide (B78521) solution.
-
Decolorization and Purification: The solution is decolorized with activated charcoal and undergoes chemical purification before being filtered.
-
Evaporation and Crystallization: The filtrate is evaporated at 100°C to a concentration of 42°Bé and then transferred to granulators for slow cooling, which allows for the crystallization of Seignette's salt.
-
Separation and Washing: The resulting crystals are separated from the mother liquor by centrifugation and washed.
Experimental Workflow: Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. This compound | C4H12KNaO10 | CID 165453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium potassium tartrate tetrahydrate | C4H12KNaO10 | CID 2724148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. This compound | 6381-59-5 [chemicalbook.com]
- 5. This compound - ProChem, Inc. [prochemonline.com]
- 6. scbt.com [scbt.com]
Solubility of potassium sodium tartrate tetrahydrate in water and organic solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, in aqueous and organic media. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details quantitative solubility data, provides a robust experimental protocol for solubility determination, and illustrates the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. Below are tabulated summaries of its solubility in water and various organic solvents.
Solubility in Water
This compound exhibits high solubility in water, which increases significantly with temperature.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 26[1] |
| 6 | 47.4[1] |
| 14 | 142.8 (expressed as 0.7 mL/g)[2] |
| 20 | 63.0[3] |
| 26 | 66[1][4] |
| 30 | 102 (anhydrous) |
| 100 | 250 (expressed as 0.4 mL/g)[2] |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is generally low.
| Solvent | Solubility |
| Ethanol | Insoluble[1] |
| Methanol | Soluble |
| Acetone | Insoluble[1] |
| Isopropanol | No data available |
| Glycerol | Soluble (in a 0.26 M solution with 35% v/v glycerol)[5] |
Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method
The following protocol details the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a crystalline compound like this compound.
Principle
A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined by gravimetric analysis.
Materials and Apparatus
-
This compound (crystalline)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Syringe filters (0.45 µm pore size)
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Pipettes and volumetric flasks
-
Drying oven
Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume of the solvent to each vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). This step is critical to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Place the container in a drying oven at a suitable temperature (e.g., 105°C) to evaporate the solvent completely.
-
Once the solvent is evaporated, cool the container in a desiccator to room temperature and weigh it again.
-
Repeat the drying and weighing steps until a constant mass of the residue (the dissolved solute) is obtained.
-
-
Calculation:
-
Mass of the solvent = Mass of the solution - Mass of the residue
-
Solubility ( g/100 g solvent) = (Mass of the residue / Mass of the solvent) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for determining solubility via the isothermal equilibrium method.
References
- 1. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Potassium Sodium Tartrate 4-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO [itwreagents.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Potassium sodium tartrate 0.26 M – Glycerol 35% (v/v) solution | Sigma-Aldrich [sigmaaldrich.com]
Synthesis and preparation of high-purity potassium sodium tartrate tetrahydrate
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Potassium Sodium Tartrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity this compound (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt. This document details the underlying chemistry, experimental procedures, and analytical methods required to produce and verify a high-purity final product suitable for research, pharmaceutical, and other advanced applications.
Introduction
This compound is a double salt of L-(+)-tartaric acid that crystallizes in the orthorhombic system.[1] It is widely recognized for its piezoelectric properties and has historical significance in early electronics.[2] In modern scientific applications, it serves as a reagent in various analytical methods, including Fehling's solution for the determination of reducing sugars and the Biuret reagent for protein concentration measurement.[2] Furthermore, its role as a precipitant in protein crystallography makes it a valuable tool in structural biology and drug development.[3] The synthesis of high-purity Rochelle salt is crucial for these applications to avoid interference from impurities.
The primary synthesis route involves the neutralization of potassium bitartrate (B1229483) (cream of tartar) with a sodium salt, typically sodium carbonate or sodium hydroxide (B78521). Subsequent purification steps are essential to remove unreacted starting materials, byproducts, and other contaminants.
Synthesis of this compound
The synthesis is based on the reaction between potassium bitartrate and sodium carbonate in an aqueous solution. The reaction proceeds as follows:
2KHC₄H₄O₆ (Potassium Bitartrate) + Na₂CO₃ (Sodium Carbonate) → 2KNaC₄H₄O₆ (Potassium Sodium Tartrate) + H₂O (Water) + CO₂ (Carbon Dioxide)
Experimental Protocol: Laboratory Scale Synthesis
This protocol is designed to yield high-purity this compound.
Materials:
-
Potassium bitartrate (KHC₄H₄O₆), high-purity grade
-
Anhydrous sodium carbonate (Na₂CO₃), analytical reagent grade
-
Deionized or distilled water
-
Activated charcoal (optional, for decolorization)
-
Celite or diatomaceous earth (for filtration)
Equipment:
-
Glass beakers (various sizes)
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bars
-
Thermometer
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Crystallizing dish
-
Desiccator
Procedure:
-
Preparation of Potassium Bitartrate Slurry: In a 1 L beaker, prepare a slurry by adding 188 g of potassium bitartrate to 250 mL of deionized water.
-
Heating and Dissolution: Gently heat the slurry to approximately 80°C while continuously stirring. The potassium bitartrate will not fully dissolve at this stage.
-
Neutralization with Sodium Carbonate: Slowly and incrementally add 53 g of anhydrous sodium carbonate to the heated slurry.[4] Vigorous effervescence (release of CO₂) will occur.[5] Add the sodium carbonate in small portions to control the foaming.
-
pH Adjustment: Continue the addition of sodium carbonate until the effervescence ceases. After the reaction has subsided, check the pH of the solution. The target pH is between 7.0 and 8.5. If necessary, adjust the pH with small additions of sodium carbonate (to increase pH) or a dilute solution of tartaric acid (to decrease pH).
-
Completion of Reaction: Maintain the solution at 80°C with stirring for 30 minutes to ensure the reaction goes to completion. The solution should become clear.
-
Decolorization (Optional): If the solution has a noticeable color, add 2-3 g of activated charcoal and stir for 15-20 minutes at 80°C.[5]
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel lined with filter paper and a thin layer of Celite to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Transfer the clear, hot filtrate to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can increase the yield of crystals.[6]
-
Isolation and Washing of Crystals: Decant the mother liquor and collect the crystals by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. The final product is this compound.
Process Flow Diagram for Synthesis
Caption: Workflow for the synthesis of high-purity this compound.
Purification of this compound
Recrystallization is the primary method for enhancing the purity of the synthesized salt. This process relies on the difference in solubility of the salt and its impurities at different temperatures.
Experimental Protocol: Recrystallization
Procedure:
-
Dissolution: In a beaker, dissolve the crude potassium sodium tartrate crystals in a minimum amount of hot deionized water (approximately 70-80°C). The solubility increases significantly with temperature.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration as described in the synthesis protocol.
-
Slow Cooling: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.
-
Crystal Growth: For the growth of large single crystals, a seed crystal can be suspended in the saturated solution.[7]
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a minimal amount of ice-cold deionized water, and dry as previously described.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Analytical Methods for Purity Assessment
A combination of analytical techniques should be employed to confirm the identity and purity of the final product.
Titration for Assay
This method determines the percentage purity of the potassium sodium tartrate.
Principle: The salt is ignited to convert it to potassium and sodium carbonates, which are then titrated with a standardized acid.
Procedure:
-
Accurately weigh approximately 2 g of the dried sample into a porcelain crucible.
-
Gently heat the crucible until the salt is thoroughly carbonized.[8]
-
Increase the temperature to a dull red heat to complete the ignition.
-
Cool the crucible and place it in a beaker. Add 50 mL of water and 50 mL of 0.5 N sulfuric acid.
-
Boil the solution for 30 minutes to ensure all the carbonate reacts.
-
Filter the solution and wash the crucible and filter paper with hot water until the washings are neutral to litmus.
-
Cool the combined filtrate and washings and titrate the excess sulfuric acid with 0.5 N sodium hydroxide using methyl orange as an indicator.[8]
Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 0.05254 g of C₄H₄KNaO₆.[8]
X-ray Diffraction (XRD)
XRD is used to confirm the crystalline structure of the tetrahydrate form.
Procedure:
-
Finely powder a small sample of the dried crystals.
-
Mount the powder on a sample holder.
-
Perform powder XRD analysis using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).[1]
-
Scan a suitable 2θ range (e.g., 10-70 degrees).
-
Compare the resulting diffraction pattern with standard reference patterns for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to detect and quantify tartaric acid and other organic impurities.
Procedure:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[9]
-
Column: A reverse-phase C18 column is commonly used.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 246 nm) is employed.[9][10]
-
Sample Preparation: Prepare a standard solution of high-purity potassium sodium tartrate and a solution of the synthesized sample in the mobile phase.
-
Inject the samples and analyze the chromatograms for the presence of impurity peaks.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | KNaC₄H₄O₆·4H₂O | [2] |
| Molar Mass | 282.22 g/mol | [2] |
| Appearance | Colorless to white crystals | |
| Crystal System | Orthorhombic | [1] |
| Melting Point | 70-80 °C | |
| Solubility in Water | 26 g/100 mL at 0°C, 66 g/100 mL at 26°C | [6] |
| pH (5% solution) | 7.0 - 8.5 |
Table 2: Purity Specifications (Typical)
| Parameter | Specification | Reference |
| Assay (anhydrous basis) | ≥ 99.0% | [11] |
| Loss on Drying | 21.0% - 27.0% | [11] |
| Heavy Metals | ≤ 0.001% | [11] |
| Ammonia | ≤ 0.002% | [11] |
Table 3: Example XRD Peak Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 18.78 | 4.72 | 100 |
| 21.56 | 4.12 | 45 |
| 27.89 | 3.20 | 60 |
| 30.15 | 2.96 | 35 |
| 35.43 | 2.53 | 50 |
| (Note: Peak positions and intensities can vary slightly based on experimental conditions and sample preparation. This table is illustrative based on typical data.) |
Logical Relationships in Synthesis and Analysis
The overall process can be visualized as a series of interconnected stages, each with specific inputs, processes, and outputs.
Caption: Logical relationships between the synthesis, purification, and analysis stages.
Conclusion
The synthesis and preparation of high-purity this compound require careful control of reaction conditions, followed by meticulous purification and comprehensive analytical verification. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce and validate this important chemical compound for its various applications. Adherence to these methodologies will ensure a final product of high purity, suitable for the most demanding scientific and industrial uses.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. This compound: properties and applications in various industries_Chemicalbook [chemicalbook.com]
- 4. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. How to Make Easy, DIY Rochelle Salt [thoughtco.com]
- 6. sciencenotes.org [sciencenotes.org]
- 7. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 8. fao.org [fao.org]
- 9. ajrconline.org [ajrconline.org]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Sodium Tartrate [drugfuture.com]
An In-depth Technical Guide to the Orthorhombic Crystal System of Rochelle Salt
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rochelle salt, or sodium potassium tartrate tetrahydrate (NaKC₄H₄O₆·4H₂O), holds a significant place in the history of materials science as the first compound in which ferroelectricity was discovered.[1][2] Its remarkable piezoelectric and ferroelectric properties, which are intrinsically linked to its crystal structure, have made it a subject of extensive study.[3] This technical guide provides a comprehensive examination of the orthorhombic crystal system of Rochelle salt, its unique temperature-dependent phase transitions, key physical properties, and the experimental protocols used for its characterization. While its primary applications are in transducers and electronics, its chiral nature and use as a precipitant in protein crystallography also make its structural properties of interest to chemical and pharmaceutical sciences.[4]
The Orthorhombic Crystal System of Rochelle Salt
In its paraelectric state, Rochelle salt crystallizes in the orthorhombic system. A defining feature of this system is the presence of three unequal crystallographic axes (a ≠ b ≠ c) that are mutually perpendicular (α = β = γ = 90°). The specific space group for Rochelle salt in this phase is P2₁2₁2.[4][5] This non-centrosymmetric space group is a crucial prerequisite for the existence of piezoelectricity, a property where mechanical stress induces an electrical charge.[6]
The crystal structure is complex, comprising a framework of tartrate molecules linked to sodium and potassium ions, with water molecules playing a critical role in stabilizing the structure through a network of hydrogen bonds.[7][8] The peculiar dielectric properties observed along the a-axis are thought to arise from the ordering of dipoles within this hydrogen bond network.[7]
Temperature-Dependent Phase Transitions
Rochelle salt is distinguished by its two Curie points, which define the boundaries of its ferroelectric phase. The material undergoes two second-order phase transitions as a function of temperature.[1]
-
High-Temperature Paraelectric Phase: Above the upper Curie point (T₂ ≈ 297 K or 24°C), the crystal is in a paraelectric state with an orthorhombic (P2₁2₁2) structure.[1][5][9]
-
Ferroelectric Phase: Between the two Curie points, from approximately 255 K (-18°C) to 297 K (24°C), the crystal symmetry lowers to monoclinic (space group P2₁).[4][5][9] In this phase, the material exhibits spontaneous electric polarization along the crystallographic a-axis.[1][5]
-
Low-Temperature Paraelectric Phase: Below the lower Curie point (T₁ ≈ 255 K or -18°C), the crystal paradoxically returns to a paraelectric state, re-adopting the same orthorhombic (P2₁2₁2) symmetry as the high-temperature phase.[4][9]
Recent multi-temperature diffraction studies suggest that the high-temperature and low-temperature paraelectric phases are structurally the same, differing only by temperature-related atomic displacements.[10][11]
Quantitative Data
The structural and physical properties of Rochelle salt are highly dependent on temperature. The following tables summarize key quantitative data across its different phases.
Table 1: Crystallographic Data for Rochelle Salt
| Phase | Temperature Range | Crystal System | Space Group | Unit Cell Parameters (Å) |
|---|---|---|---|---|
| High-Temp Paraelectric | > 297 K (> 24°C) | Orthorhombic | P2₁2₁2 | a=11.9247, b=14.3066, c=6.2444 (at 308 K)[5] |
| Ferroelectric | 255 K to 297 K (-18 to 24°C) | Monoclinic | P2₁ | Varies with temperature[12] |
| Low-Temp Paraelectric | < 255 K (< -18°C) | Orthorhombic | P2₁2₁2 | Varies with temperature[12] |
Table 2: Key Physical Properties of Rochelle Salt
| Property | Value | Notes |
|---|---|---|
| Chemical Formula | NaKC₄H₄O₆·4H₂O | Sodium potassium tartrate tetrahydrate.[13] |
| Upper Curie Temperature (T₂) | ~297 K (24°C) | Transition from paraelectric to ferroelectric phase.[9] |
| Lower Curie Temperature (T₁) | ~255 K (-18°C) | Transition from ferroelectric to paraelectric phase.[9] |
| Spontaneous Polarization | Along the a-axis | Occurs only in the ferroelectric (monoclinic) phase.[1] |
| Piezoelectric Effect | High | A defining characteristic, enabled by its non-centrosymmetric structure.[2][3] |
| Melting Point | ~343-353 K (70-80°C) | Decomposes and loses water of crystallization.[13] |
Experimental Protocols
Characterizing the crystal structure and properties of Rochelle salt involves several key experimental techniques.
Crystal Growth
High-quality single crystals are essential for accurate structural and physical measurements. A common method is slow evaporation or cooling from an aqueous solution.[10][14]
-
Solution Preparation: Dissolve high-purity Rochelle salt in distilled water at an elevated temperature (e.g., 333 K) to create a supersaturated solution.[5]
-
Seeding: Introduce a small, high-quality seed crystal into the solution as it begins to cool to room temperature.
-
Growth: Cover the container to prevent contamination and allow for slow cooling or evaporation over several hours to days. Large, transparent crystals will form.[5]
-
Harvesting: Once crystals reach the desired size, they are carefully removed from the solution and dried.
Single-Crystal X-ray Diffraction (XRD)
XRD is the definitive method for determining the crystal structure, space group, and lattice parameters as a function of temperature.
-
Sample Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, often equipped with a cryo-cooling system (e.g., a nitrogen stream) to control the temperature precisely.[10] Data is collected at multiple temperatures, for instance, by cooling from 308 K down to 100 K, to capture the structural details of the high-temperature paraelectric, ferroelectric, and low-temperature paraelectric phases.[10][11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic coordinates and displacement parameters are then refined to generate a precise structural model for each phase.[10]
Ferroelectric and Piezoelectric Characterization
These measurements confirm the ferroelectric nature and quantify the electromechanical response.
-
Sample Preparation: A thin plate is cut from the single crystal, typically perpendicular to the ferroelectric a-axis. Electrodes (e.g., silver paste or sputtered gold) are applied to the two major faces.
-
Ferroelectric Hysteresis: The sample is placed in a ferroelectric test system (historically a Sawyer-Tower circuit). An alternating electric field is applied across the electrodes, and the resulting polarization is measured. The observation of a square-like hysteresis loop in the P-E (Polarization vs. Electric Field) plot within the temperature range of 255 K to 297 K is the definitive proof of ferroelectricity.
-
Piezoelectric Measurement: The converse piezoelectric effect can be measured by applying a voltage and measuring the resulting strain or displacement using techniques like laser interferometry.[15] This provides quantitative values for the piezoelectric coefficients.
Conclusion
The orthorhombic crystal system of Rochelle salt is fundamental to its celebrated status as a pioneering ferroelectric and piezoelectric material. Its unique property of exhibiting an intermediate ferroelectric monoclinic phase bracketed by two paraelectric orthorhombic phases has made it a model system for studying the mechanisms of phase transitions. The detailed characterization of its structure and properties through established experimental protocols continues to provide valuable insights for the fields of solid-state physics, materials science, and crystallography.
References
- 1. icmp.lviv.ua [icmp.lviv.ua]
- 2. Rochelle salt | Crystal Structure, Sodium Potassium & Hydrogen | Britannica [britannica.com]
- 3. Potassium sodium tartrate tetrahydrate, Hi-AR™/ACS [himedialabs.com]
- 4. Applications of Potassium sodium tartrate tetrahydrate_Chemicalbook [chemicalbook.com]
- 5. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rochelle Salt: Properties, Structure & Uses in Chemistry [vedantu.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. The crystal structure of Rochelle salt (sodium potassium tartrate tetrahydrate NaKC4H4O6. 4H2O) | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Structural changes in Rochelle salt on phase transitions revisited in a multi-temperature single-crystal X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rochelle Salt - Potassium Sodium Tartrate | Tartaric [tartaric.com]
- 14. researchgate.net [researchgate.net]
- 15. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
Understanding the tetrahydrate form of potassium sodium tartrate
An In-depth Technical Guide to the Tetrahydrate Form of Potassium Sodium Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium sodium tartrate tetrahydrate, also known as Rochelle salt. It delves into its core physicochemical properties, detailed experimental protocols for its characterization, and its applications in various scientific domains. This document is intended to be a valuable resource for professionals in research, science, and drug development.
Physicochemical Properties
This compound (KNaC₄H₄O₆·4H₂O) is a double salt of tartaric acid.[1] It presents as large, colorless, odorless monoclinic needles or a white crystalline powder.[1][2][3][4]
Quantitative Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molar Mass | 282.22 g/mol | [1][5] |
| Density | 1.79 g/cm³ | [1][2][5][6] |
| Melting Point | 70-80 °C | [3][7] |
| Boiling Point | 220 °C | [2] |
| pH (aqueous solution) | 6.0 - 8.5 | [2][3] |
Table 2: Solubility in Water
| Temperature (°C) | Solubility (g / 100 mL) | References |
| 0 | 26 | [1] |
| 10 | 40.6 | [8] |
| 20 | 54.8 | [8] |
| 26 | 66 | [1][2] |
| 30 | 76.4 | [8] |
Table 3: Crystal Structure Properties
| Property | Value | References |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2 | [9] |
| Unit Cell Dimensions | a = 11.884 Å, b = 14.256 Å, c = 6.228 Å | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and application of this compound.
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
X-ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To determine the crystal structure and lattice parameters of this compound.
Methodology:
-
Sample Preparation: A single crystal of this compound is mounted on a goniometer head. For powder XRD, the crystalline sample is finely ground to a homogenous powder.[11]
-
Instrument Setup: An X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is used.[11] The instrument is calibrated using a standard reference material.
-
Data Collection: The crystal is irradiated with the X-ray beam, and the diffraction pattern is collected by a detector as the crystal is rotated. For powder XRD, the sample is scanned over a range of 2θ angles.
-
Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates. For powder patterns, the peaks are indexed to identify the crystal planes.[11]
Thermal Analysis (TGA/DSC)
Objective: To investigate the thermal stability and decomposition of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: A simultaneous thermal analyzer (TGA/DSC) is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.[12]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[12]
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows the heat flow, indicating endothermic or exothermic transitions such as melting and decomposition.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[9]
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample chamber is recorded.
-
Data Collection: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[11]
-
Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=O, C-O).
Applications and Mechanisms
This compound has several important applications in scientific research and industry.
Fehling's Test for Reducing Sugars
Rochelle salt is a key component of Fehling's solution, which is used to detect reducing sugars. The tartrate ions chelate with Cu²⁺ ions to form a stable, deep blue complex, preventing the precipitation of copper(II) hydroxide (B78521) in the alkaline solution.[6]
Experimental Protocol for Fehling's Test:
-
Prepare Fehling's Solution: Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate in sodium hydroxide) immediately before use.[6]
-
Add Sample: Add a few drops of the sample to be tested to the freshly prepared Fehling's solution in a test tube.
-
Heat: Gently heat the mixture in a water bath.[2]
-
Observe: The formation of a red precipitate of copper(I) oxide indicates the presence of a reducing sugar.[2]
Protein Crystallography
This compound can be used as a precipitant in protein crystallization experiments.[9] The high salt concentration reduces the solubility of the protein, promoting the formation of well-ordered crystals suitable for X-ray diffraction studies.
General Protocol for Protein Crystallization (Vapor Diffusion):
-
Prepare Solutions: Prepare a purified and concentrated protein solution and a range of precipitant solutions containing varying concentrations of potassium sodium tartrate and buffer.[14]
-
Set up Crystallization Drop: On a cover slip, mix a small volume (e.g., 1-2 µL) of the protein solution with an equal volume of the precipitant solution.[15]
-
Seal the Well: Invert the coverslip and seal it over a reservoir containing a larger volume of the precipitant solution.[15]
-
Incubate: Store the crystallization plate in a stable environment and monitor for crystal growth over time.
Catalytic Decomposition of Hydrogen Peroxide
Potassium sodium tartrate is involved in the catalytic decomposition of hydrogen peroxide in the presence of a cobalt(II) chloride catalyst. The tartrate forms a complex with the cobalt ions, which facilitates the decomposition of hydrogen peroxide.
Experimental Protocol for Catalytic Decomposition:
-
Prepare Solution: Dissolve potassium sodium tartrate in warm water (approximately 70°C).[4]
-
Add Hydrogen Peroxide: Add a 6% hydrogen peroxide solution to the tartrate solution.[4]
-
Initiate Reaction: Add a few drops of 0.1 M cobalt(II) chloride solution as a catalyst.[4]
-
Observe: A vigorous reaction with gas evolution and a color change to green (indicating the formation of a Co(III) intermediate) will be observed. The solution will return to its original pink color upon completion of the reaction, demonstrating the catalytic nature of cobalt chloride.[4][5]
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. byjus.com [byjus.com]
- 3. Fehling's solution - Wikipedia [en.wikipedia.org]
- 4. flinnsci.com [flinnsci.com]
- 5. chim.lu [chim.lu]
- 6. microbenotes.com [microbenotes.com]
- 7. Studies on solution-grown pure and doped Sodium Potassium tartrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdst.ie [pdst.ie]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. K953: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 11. researchgate.net [researchgate.net]
- 12. flinnsci.com [flinnsci.com]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to CAS Number 6381-59-5: Potassium Sodium Tartrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and experimental data for Potassium Sodium Tartrate Tetrahydrate (CAS 6381-59-5), commonly known as Rochelle salt or Seignette's salt. This document is intended to be a key resource, consolidating critical data and methodologies for laboratory and research applications.
Chemical and Physical Properties
This compound is a double salt of L-(+)-tartaric acid.[1][2] It is a colorless, odorless crystalline solid that exhibits piezoelectricity, a property that was historically significant in the development of early electronic transducers.[1][2][3] The compound is known to be deliquescent, meaning it can absorb moisture from the air and deteriorate in damp conditions.[1] It begins to lose some of its water of crystallization at 60°C and all of it by 215°C.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6381-59-5 | [1][4] |
| Molecular Formula | KNaC₄H₄O₆·4H₂O | [1][4] |
| Molecular Weight | 282.22 g/mol | [1][4] |
| Appearance | Colorless crystals or white crystalline powder | [1][5] |
| Odor | Odorless | [1] |
| Taste | Cool, saline taste | [6] |
| Density | 1.79 g/cm³ | [1][4][7] |
| Crystal Structure | Orthorhombic | [1][8] |
Table 2: Thermal and pH Properties
| Property | Value | Reference(s) |
| Melting Point | 70 - 80 °C | [5][6] |
| Boiling Point | 200 °C | [5] |
| Decomposition Temp. | > 100°C | [9] |
| pH | 6.0 - 8.5 (aqueous solution) | [5][9] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 26 g / 100 mL | 0 | [1] |
| Water | 66 g / 100 mL | 26 | [1][8] |
| Ethanol | Insoluble | - | [1] |
Spectroscopic and Structural Data
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FTIR) spectrum of this compound has been recorded to identify its functional groups.[8][10] The spectrum shows characteristic peaks corresponding to the various vibrational modes of the tartrate molecule and the water of hydration.[8][10]
X-ray Diffraction (XRD)
Single crystal and powder X-ray diffraction studies confirm that this compound crystallizes in the orthorhombic system.[8] The well-defined Bragg peaks observed in its powder XRD pattern indicate a high degree of crystallinity.[8] The lattice parameters have been determined as a = 11.884 Å, b = 14.256 Å, and c = 6.228 Å.[8] The crystal structure consists of tartrate molecules linked to sodium and potassium ions both directly and through water molecules.[11]
Applications in Research and Analysis
This compound is a critical component in several widely used analytical reagents, primarily due to its ability to act as a chelating agent.[1][2][3]
-
Fehling's Solution: It is an essential ingredient in Fehling's solution, which is used to differentiate between reducing and non-reducing sugars.[1][4][12] The tartrate ions chelate the Cu(II) ions, keeping them soluble in the alkaline solution.[11][13][14]
-
Biuret Reagent: In the Biuret test for detecting peptide bonds (and thus proteins), potassium sodium tartrate stabilizes the cupric ions in the alkaline medium, preventing their precipitation as copper hydroxide (B78521).[2][6][7][15]
-
Protein Crystallography: It is commonly used as a precipitant in protein crystallization experiments, aiding in the growth of high-quality crystals for X-ray crystallography studies.[1][3][16]
-
Organic Synthesis: It is employed in aqueous workups to break up emulsions, particularly after reactions using aluminum-based hydride reagents.[2][3]
Experimental Protocols
Preparation of Fehling's Solution
Fehling's solution is prepared by combining two separate solutions, Fehling's A and Fehling's B, in equal volumes immediately before use.[1][4][13]
-
Fehling's Solution A: A blue-colored aqueous solution of copper(II) sulfate (B86663).
-
Fehling's Solution B: A colorless aqueous solution of this compound (Rochelle salt) and sodium hydroxide.
Caption: Workflow for the preparation of Fehling's Reagent.
Fehling's Test for Reducing Sugars
This test identifies reducing sugars, which possess a free aldehyde or α-hydroxy-ketone group.
-
Methodology:
-
Results Interpretation:
Caption: Experimental workflow for performing Fehling's Test.
Preparation of Biuret Reagent
The Biuret reagent is used to detect the presence of peptide bonds.
-
Methodology: There are several variations in reagent concentration. A common qualitative preparation involves:
-
Weigh 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of this compound (KNaC₄H₄O₆·4H₂O).[5][16]
-
In a separate container, prepare a 10% NaOH solution. Add 300 mL of 10% NaOH solution to the copper-tartrate mixture while stirring.[5]
-
Add distilled water to bring the final volume to 1 liter.[5][16]
-
Store the reagent in a plastic bottle.[5]
-
Caption: Workflow for the preparation of Biuret Reagent.
Biuret Test for Proteins
This colorimetric test is based on the formation of a coordination complex between Cu²⁺ ions and the nitrogen atoms involved in peptide bonds under alkaline conditions.
-
Methodology:
-
Results Interpretation:
Caption: Principle of the Biuret Test reaction.
Safety and Handling
This compound is generally considered to have low toxicity and is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.
Table 4: Toxicological and Safety Data
| Parameter | Value / Information | Reference(s) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [15] |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [15] |
| Acute Oral LD50 | Based on ATE data, the classification criteria are not met. ATE > 2000 mg/kg. | [20] |
| Acute Dermal LD50 | Based on ATE data, the classification criteria are not met. ATE > 2000 mg/kg. | [20] |
| Handling | Avoid generating dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [16][21] |
| Stability | Stable under normal conditions. | [9] |
| Incompatibilities | Strong oxidizing agents. | [9] |
ATE: Acute Toxicity Estimate
This guide serves as a foundational resource for professionals working with this compound. For further specific applications or safety protocols, consulting the primary literature and relevant safety data sheets is recommended.
References
- 1. byjus.com [byjus.com]
- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 6. byjus.com [byjus.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(6381-59-5) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. byjus.com [byjus.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Fehling's Test Procedure [unacademy.com]
- 15. mlsu.ac.in [mlsu.ac.in]
- 16. vittaeducation.com [vittaeducation.com]
- 17. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 18. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 19. prezi.com [prezi.com]
- 20. fishersci.com [fishersci.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for Using Potassium Sodium Tartrate Tetrahydrate in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, is a well-established precipitant in the field of protein crystallography. Its ability to induce crystallization by modulating the solubility of proteins makes it a valuable tool for obtaining high-quality crystals suitable for X-ray diffraction analysis.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in protein crystallization experiments, targeting researchers, scientists, and professionals in drug development.
Rochelle salt is a double salt of tartaric acid and is known for its piezoelectric properties.[2] In protein crystallography, it functions as a precipitant, promoting the formation of a crystalline lattice by competing for water molecules, thereby increasing the effective protein concentration.[3] It is often used in initial screening experiments to identify promising crystallization conditions and can be further optimized to yield diffraction-quality crystals.
Data Presentation: Quantitative Crystallization Data
The following tables summarize successful crystallization conditions using this compound for various proteins, compiled from multiple studies. This data is intended to serve as a starting point for designing crystallization screens and for optimizing initial hits.
Table 1: Successful Crystallization Conditions Incorporating Potassium Sodium Tartrate
| Protein Target | Potassium Sodium Tartrate Concentration | Buffer System | pH | Other Reagents | Method | Temperature (°C) |
| Bacteriorhodopsin (bR) | 0.1 M | 0.1 M Sodium Acetate | 4.5 | 35% PEG 1500 | Not Specified | Not Specified |
| Thaumatin | 28 mg/mL - 560 mg/mL | 0.1 M PIPES | 6.8 | None | Hanging-drop vapor-diffusion | 20 |
| Generic Protein Screen | 1.0 M | 0.1 M HEPES | 7.5 | None | Not Specified | Not Specified |
| Generic Protein Screen | 0.8 M | 0.1 M HEPES | 7.5 | None | Not Specified | Not Specified |
| Generic Protein Screen | 0.2 M | 0.1 M Bis-Tris propane | 6.5 | 20% w/v PEG 3350 | Not Specified | Not Specified |
Table 2: Comparative Success of Tartrate Salts in Crystallization Screens
| Precipitant Salt | Number of Proteins Crystallized (out of 23) | Success Rate (%) |
| Sodium Malonate | 19 | 82.6 |
| Sodium Acetate | 11 | 47.8 |
| Sodium Tartrate | 11 | 47.8 |
| Sodium Formate | 11 | 47.8 |
| Ammonium Sulfate | 11 | 47.8 |
Data adapted from a comparative study of 12 different salts.[1]
Experimental Protocols
Protocol 1: Initial Screening using the Hanging-Drop Vapor Diffusion Method
This protocol describes a general procedure for setting up an initial crystallization screen using this compound with the hanging-drop vapor diffusion technique.[4][5][6]
Materials:
-
Purified protein solution (5-25 mg/mL)
-
This compound stock solution (e.g., 2.0 M)
-
Buffer stock solutions (e.g., 1.0 M stocks of HEPES, Tris, Sodium Acetate, etc.)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
-
Microscope for observing crystals
Procedure:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a range of reservoir solutions. For a coarse screen, you can vary the concentration of potassium sodium tartrate (e.g., 0.4 M, 0.8 M, 1.2 M, 1.6 M) and the pH using different buffers. A typical reservoir volume is 500 µL to 1 mL.
-
Prepare the Hanging Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
Pipette 1 µL of the reservoir solution from a corresponding well and add it to the protein drop.
-
Avoid introducing bubbles. Gentle mixing by pipetting up and down can be performed but is not always necessary.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is hanging.
-
Place the cover slip over the corresponding well of the crystallization plate, ensuring an airtight seal with the grease or tape.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Temperature stability is crucial for reproducible results.
-
Observation: Regularly observe the drops under a microscope over several days to weeks. Document any changes, such as precipitation, phase separation, or the appearance of crystals.
Protocol 2: Optimization of Initial Crystallization Hits
Once initial crystals or promising "hits" (e.g., microcrystals, crystalline precipitate) are obtained, the conditions must be optimized to produce larger, single, diffraction-quality crystals.
Strategy:
Optimization involves systematically varying the parameters around the initial successful condition. This is often done using a grid screen approach.
Procedure:
-
Identify Key Variables: The primary variables to optimize are the precipitant concentration (potassium sodium tartrate), protein concentration, and pH.
-
Set up a Grid Screen:
-
Prepare a finer gradient of potassium sodium tartrate concentrations around the initial hit. For example, if the initial hit was at 0.8 M, screen from 0.6 M to 1.0 M in 0.05 M or 0.1 M increments.
-
Vary the pH in smaller increments (e.g., 0.1-0.2 pH units) around the initial condition.
-
-
Vary Protein Concentration: If possible, test different protein concentrations (e.g., half, double the initial concentration).
-
Consider Additives: Introduce additives from commercial screens that can sometimes improve crystal quality. These can include small molecules, detergents (for membrane proteins), or other salts.
-
Refine the Drop Ratio: Vary the ratio of protein to reservoir solution in the hanging drop (e.g., 2:1, 1:2). This alters the equilibration pathway.[7]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in protein crystallization.
References
- 1. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis in the characterization and optimization of protein crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 7. Analysis and statistics of crystallisation success increase by composition modification of protein and precipitant mixing ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Fehling's Solution with Rochelle Salt
Introduction
Fehling's solution is a widely utilized chemical reagent in analytical chemistry, particularly in the fields of biochemistry and drug development, for the detection of reducing substances.[1] It is principally used to differentiate between water-soluble aldehydes and ketone functional groups.[2] A common application is the determination of reducing sugars, which is crucial in various biological and pharmaceutical assays.[1][3] The reagent is composed of two separate solutions, Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt), which are mixed in equal volumes immediately prior to use to form the active deep blue reagent.[2][4]
The Rochelle salt in Fehling's solution acts as a chelating agent, forming a stable bis(tartrate) complex with Cu²⁺ ions in an alkaline medium.[1][5] This prevents the precipitation of copper(II) hydroxide (B78521).[6] When heated in the presence of a reducing agent, such as an aldehyde, the copper(II) ions are reduced to copper(I) ions, resulting in the formation of a characteristic brick-red precipitate of copper(I) oxide.[2][5]
This document provides a detailed protocol for the preparation of Fehling's solution, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the quantitative composition of Fehling's solutions A and B. Several formulations exist; a commonly cited and reliable formulation is presented below.
| Solution | Reagent | Chemical Formula | Molar Mass ( g/mol ) | Concentration (g/L) |
| Fehling's A | Copper(II) Sulfate (B86663) Pentahydrate | CuSO₄·5H₂O | 249.68 | 69.3 g/L |
| Fehling's B | Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt) | KNaC₄H₄O₆·4H₂O | 282.22 | 346 g/L |
| Sodium Hydroxide | NaOH | 40.00 | 100 g/L |
Note: The concentrations are based on a final volume of 1 liter of each solution.
Experimental Protocols
1. Preparation of Fehling's Solution A (Copper(II) Sulfate Solution)
-
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical reagent grade
-
Distilled or deionized water
-
Dilute sulfuric acid
-
500 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing scale
-
-
Procedure:
-
Weigh out 34.65 g of copper(II) sulfate pentahydrate.[4]
-
Transfer the copper sulfate to a beaker containing approximately 400 mL of distilled water.
-
Stir the solution with a glass rod until the copper sulfate is completely dissolved.
-
Add a few drops of dilute sulfuric acid to the solution.[7]
-
Carefully transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Add distilled water to the volumetric flask until the meniscus reaches the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store in a clean, properly labeled glass bottle with a rubber stopper at room temperature.[1][8]
-
2. Preparation of Fehling's Solution B (Alkaline Rochelle Salt Solution)
-
Materials:
-
This compound (KNaC₄H₄O₆·4H₂O), analytical reagent grade
-
Sodium hydroxide (NaOH), pellets or flakes, analytical reagent grade
-
Distilled or deionized water
-
500 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing scale
-
-
Procedure:
-
Weigh out 173 g of this compound (Rochelle salt) and 50 g of sodium hydroxide.[4]
-
Carefully transfer the sodium hydroxide to a beaker containing approximately 400 mL of distilled water. Caution: The dissolution of sodium hydroxide is highly exothermic. The beaker will become hot. Handle with care.
-
Stir the solution gently until the sodium hydroxide is completely dissolved. Allow the solution to cool to room temperature.
-
Once cooled, add the weighed Rochelle salt to the sodium hydroxide solution.
-
Stir until the Rochelle salt is completely dissolved.
-
Transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Add distilled water to the volumetric flask until the meniscus reaches the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store in a clean, properly labeled glass bottle with a rubber stopper at room temperature.[1][8]
-
3. Preparation of Active Fehling's Solution (for immediate use)
-
Procedure:
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.
-
Copper(II) sulfate is harmful if swallowed and is an irritant. Avoid contact with skin and eyes.
-
Work in a well-ventilated area.
Mandatory Visualization
Caption: Workflow for the preparation of Fehling's solutions A, B, and the active reagent.
Caption: Principle of the Fehling's test reaction with a reducing agent.
References
- 1. byjus.com [byjus.com]
- 2. Fehling's solution - Wikipedia [en.wikipedia.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Fehling Solution: Formula, Test, Preparation, Uses & Examples [vedantu.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. microbenotes.com [microbenotes.com]
- 7. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 8. itwreagents.com [itwreagents.com]
- 9. stability of Fehling's solution (Background information) [uni-stuttgart.de]
Application Notes: The Role of Potassium Sodium Tartrate in the Biuret Reagent for Protein Concentration Measurement
Introduction
The Biuret test is a widely used colorimetric assay for the quantitative determination of protein concentration. The principle of the assay is based on the reaction of cupric ions (Cu²⁺) with peptide bonds in an alkaline environment, which results in the formation of a characteristic purple-colored complex. The intensity of the color produced is directly proportional to the concentration of protein in the sample and can be measured spectrophotometrically at a wavelength of 540 nm.[1][2] The Biuret reagent is a composite solution, and one of its critical components is potassium sodium tartrate, also known as Rochelle salt.
The Critical Role of Potassium Sodium Tartrate
In the alkaline conditions required for the Biuret reaction, cupric ions (Cu²⁺) from copper sulfate (B86663) are prone to precipitation as cupric hydroxide (B78521) (Cu(OH)₂). This would render the cupric ions unavailable to react with the peptide bonds, leading to inaccurate protein measurements. Potassium sodium tartrate is included in the Biuret reagent to prevent this precipitation.[3][4]
Potassium sodium tartrate is a chelating agent, which means it can form multiple coordination bonds with a single metal ion.[4] In the Biuret reagent, the tartrate ions chelate the Cu²⁺ ions, forming a soluble complex that keeps the copper ions in solution and available for the reaction with peptide bonds.[2][3] This stabilization of cupric ions is essential for the accuracy, reliability, and stability of the Biuret assay.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Function of Potassium Sodium Tartrate | Chelating agent, stabilizes Cu²⁺ ions, prevents precipitation | [2][3][4] |
| Wavelength of Maximum Absorbance | 540 nm | [1][2] |
| Typical Protein Concentration Range | 1 - 10 mg/mL | |
| Reagent Stability (with Tartrate) | A Biuret reagent formulation containing potassium sodium tartrate was found to be stable for up to 15 days at room temperature. Another formulation was stable for up to 6 months. The stability can be influenced by the overall composition of the reagent. | [5] |
| Common Interfering Substances | Ammonium salts, Tris buffer, glycerol, and sucrose. | [6] |
Experimental Protocols
1. Preparation of Biuret Reagent
This protocol describes the preparation of a stable Biuret reagent for protein concentration measurement.
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI) - optional, as a preservative
-
Distilled or deionized water
-
Volumetric flasks and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a 1 L volumetric flask, dissolve 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of this compound in approximately 500 mL of distilled water.[7]
-
In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving 10 g of NaOH in 100 mL of distilled water. Caution: This is an exothermic reaction and the solution will become hot. Handle with care.
-
Slowly add 300 mL of the 10% NaOH solution to the copper sulfate and potassium sodium tartrate solution while stirring continuously with a magnetic stirrer.[7]
-
(Optional) Add 1.0 g of potassium iodide to the solution to inhibit the reduction of copper ions.
-
Add distilled water to the flask to bring the final volume to 1 L.
-
Store the reagent in a plastic bottle at room temperature. The reagent is stable for an extended period, but should be discarded if a black precipitate forms.[7]
2. Protein Concentration Measurement using the Biuret Assay
This protocol outlines the steps for determining the protein concentration of an unknown sample using a standard curve prepared with Bovine Serum Albumin (BSA).
Materials:
-
Biuret reagent (prepared as above)
-
Bovine Serum Albumin (BSA) standard solution (e.g., 10 mg/mL)
-
Unknown protein sample
-
Test tubes and rack
-
Pipettes and tips
-
Spectrophotometer and cuvettes
Procedure:
A. Preparation of BSA Standard Curve:
-
Label a set of test tubes for the blank and BSA standards (e.g., 0, 2, 4, 6, 8, 10 mg/mL).
-
Prepare the BSA standards by diluting the 10 mg/mL stock solution with distilled water as shown in the table below.
| Tube | Volume of 10 mg/mL BSA (mL) | Volume of Distilled Water (mL) | Final BSA Concentration (mg/mL) |
| Blank | 0 | 1.0 | 0 |
| 1 | 0.2 | 0.8 | 2 |
| 2 | 0.4 | 0.6 | 4 |
| 3 | 0.6 | 0.4 | 6 |
| 4 | 0.8 | 0.2 | 8 |
| 5 | 1.0 | 0.0 | 10 |
B. Sample Preparation:
-
Dilute the unknown protein sample with distilled water to ensure its concentration falls within the range of the BSA standard curve (1-10 mg/mL).
C. Assay Procedure:
-
Pipette 1.0 mL of each BSA standard, the diluted unknown sample, and the blank into their respective labeled test tubes.
-
Add 4.0 mL of the Biuret reagent to each tube.
-
Mix the contents of each tube thoroughly by vortexing or inverting.
-
Incubate the tubes at room temperature for 30 minutes.[8]
-
Set the spectrophotometer to a wavelength of 540 nm.
-
Use the "Blank" tube to zero the spectrophotometer.
-
Measure the absorbance of each BSA standard and the unknown sample.
D. Data Analysis:
-
Plot a standard curve of absorbance at 540 nm (y-axis) versus the corresponding BSA concentration in mg/mL (x-axis).
-
Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Remember to account for the dilution factor when calculating the concentration of the original, undiluted sample.
Visualizations
Caption: Experimental workflow for protein concentration determination using the Biuret assay.
Caption: Role of potassium sodium tartrate in the Biuret reaction.
References
- 1. Biuret test - Wikipedia [en.wikipedia.org]
- 2. Biuret_reagent [chemeurope.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. byjus.com [byjus.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 8. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
Application of Rochelle Salt in Aqueous Workups for Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid.[1][2][3] In the realm of organic synthesis, it has emerged as a highly effective reagent for aqueous workups, particularly in reactions employing aluminum-based hydride reagents such as Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H).[4] Its primary function is to facilitate the removal of aluminum salts, which often form troublesome emulsions and gelatinous precipitates during the quenching process, thereby simplifying the isolation of the desired organic product.[4][5] This document provides detailed application notes, protocols, and a comparative overview of Rochelle salt in common aqueous workup procedures.
Mechanism of Action: Chelation of Metal Salts
The efficacy of Rochelle salt in breaking emulsions stems from the ability of the tartrate dianion to act as a bidentate chelating agent for metal ions, particularly aluminum (Al³⁺). During the workup of reactions involving aluminum hydride reagents, the quenching process with water or acid initially produces aluminum hydroxides (Al(OH)₃), which are notoriously gelatinous and can trap the product, leading to lower yields and difficult phase separations.[6]
The tartrate ion in Rochelle salt coordinates with the aluminum ions, forming a water-soluble aluminum-tartrate complex. This complex prevents the formation of the gelatinous aluminum hydroxide (B78521) precipitate, resulting in two clear, easily separable aqueous and organic layers.[4]
Caption: Chelation of Al³⁺ by Tartrate from Rochelle Salt.
Applications in Organic Synthesis
Rochelle salt finds its primary application in the workup of reactions involving metal-based reagents that produce problematic metal salt byproducts.
Workup of Lithium Aluminum Hydride (LAH) Reductions
LAH is a powerful reducing agent, but its workup is often complicated by the formation of aluminum salts. The use of a saturated aqueous solution of Rochelle salt is a widely adopted method to circumvent these issues.[4][5]
Workup of Diisobutylaluminum Hydride (DIBAL-H) Reductions
Similar to LAH, DIBAL-H reductions produce aluminum byproducts that can lead to emulsions. A Rochelle salt workup is highly recommended for these reactions to ensure a clean and efficient product isolation.[7][8] In some cases, it has been noted that a Rochelle salt workup is superior to the Fieser method for DIBAL-H reactions.[6]
Workup of Grignard Reactions
While less common than for aluminum hydride reductions, Rochelle salt can be beneficial in the workup of Grignard reactions, especially when emulsions are problematic. The tartrate can help to complex the magnesium salts (Mg²⁺), facilitating a cleaner phase separation.
Workup of Sodium Borohydride (B1222165) Reductions
The use of Rochelle salt in sodium borohydride (NaBH₄) reductions is less frequently reported. Boron-based byproducts are often water-soluble or can be removed by co-distillation with methanol.[9] However, in instances where stubborn emulsions form, a Rochelle salt wash could be a viable solution.[10]
Data Presentation: Comparison of Workup Methods
While rigorous quantitative head-to-head comparisons are sparse in the literature, the following table summarizes the qualitative advantages and disadvantages of common workup procedures for aluminum hydride reductions based on literature reports and anecdotal evidence.
| Workup Method | Reagents | Advantages | Disadvantages | Typical Product Recovery |
| Rochelle Salt Workup | Saturated aq. KNaC₄H₄O₆·4H₂O | - Effectively breaks emulsions- Forms two clear, easily separable layers- Avoids gelatinous precipitates- Generally mild conditions | - Can require long stirring times (30 min to overnight)- Introduces organic salt into the aqueous layer | Generally reported as good to high, though can be substrate-dependent. |
| Fieser Workup | H₂O, then 15% aq. NaOH, then H₂O | - Well-established procedure- Can result in a granular, filterable precipitate | - Can be inconsistent; may still form gelatinous precipitates- Can be problematic for diol products which may adsorb onto the aluminum salts- Reported low yields in some cases (e.g., 30% for a DIBAL-H reduction)[6] | Variable; can be high, but also reports of low recovery exist.[6][11] |
| Acidic Workup | Dilute aq. HCl or H₂SO₄ | - Dissolves aluminum salts to form water-soluble species- Results in clear layers | - Not suitable for acid-sensitive functional groups- Can be highly exothermic and requires careful addition | Can be high if the product is acid-stable. |
| Basic Workup | Dilute aq. NaOH | - Can dissolve amphoteric aluminum hydroxide | - Not suitable for base-sensitive functional groups- Can still lead to emulsions | Can be high if the product is base-stable. |
Experimental Protocols
Preparation of Saturated Rochelle Salt Solution
A saturated aqueous solution of Rochelle salt is a common reagent in the following protocols.
Procedure:
-
To a suitable container, add Rochelle salt (this compound) to deionized water with stirring.
-
Continue adding the salt until no more dissolves and a solid residue remains at the bottom of the container.
-
The resulting supernatant is the saturated Rochelle salt solution.
Note: The solubility of Rochelle salt in water is approximately 660 g/L at 26 °C.[12]
Protocol for Workup of a Lithium Aluminum Hydride (LAH) Reduction
This protocol is a general guideline and may need to be optimized for specific reactions.
References
- 1. byjus.com [byjus.com]
- 2. Sodium Potassium Tartrate: Structure, Uses & Reactions Explained [vedantu.com]
- 3. Notes on Sodium Potassium Tartrate [unacademy.com]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. home experiment - Attempting to make Rochelle salt but obtained paste - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes: Growth of Potassium Sodium Tartrate Tetrahydrate Single Crystals
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid.[1] First prepared in approximately 1675 by apothecary Pierre Seignette, this compound is notable for being one of the first materials discovered to exhibit piezoelectricity.[2] This property allows the material to generate an electrical charge in response to applied mechanical stress, which led to its extensive use in early electronics such as microphones and phonograph pickups.[2][3] Beyond its piezoelectric applications, Rochelle salt is utilized as a food additive (E337), a laxative in medicine, a reagent in the silvering of mirrors, and as a component in Fehling's solution and the Biuret reagent.[1][2] In research, it is a common precipitant in protein crystallography.[4]
The growth of large, high-quality single crystals of this compound is a crucial process for both research and various technological applications. The primary methods for growing these crystals from an aqueous solution are the slow evaporation and slow cooling techniques. The selection of a particular method depends on the desired crystal size, quality, and the available equipment. These application notes provide detailed protocols for the synthesis of Rochelle salt and the subsequent growth of single crystals.
Data Presentation
For successful crystal growth, understanding the material's properties and its solubility is essential. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | KNaC₄H₄O₆·4H₂O |
| Molar Mass | 282.22 g/mol |
| Appearance | Colorless crystals or white crystalline powder[5][6] |
| Crystal System | Orthorhombic |
| Density | 1.77 g/cm³[5] |
| Melting Point | 70-80 °C[5] |
| Boiling Point | 220 °C (decomposes) |
| pH of 1% aqueous solution | 6.5 - 8.5[5] |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 14 | ~143 (0.7 mL/g)[7] |
| 20 | 63[7] |
| 26 | 66[8] |
| 100 | ~250 (0.4 mL/g)[7] |
Experimental Protocols
Protocol 1: Synthesis of Potassium Sodium Tartrate (Rochelle Salt)
This protocol outlines the synthesis of Rochelle salt from common laboratory or household chemicals.
Materials and Equipment:
-
Potassium bitartrate (B1229483) (Cream of Tartar, KHC₄H₄O₆)
-
Sodium carbonate (Washing Soda, Na₂CO₃) or Sodium bicarbonate (Baking Soda, NaHCO₃)
-
Distilled water
-
Glass beakers (600 mL and 250 mL)
-
Heating source (e.g., hot plate with magnetic stirring)
-
Glass stirring rod
-
Filter paper (or coffee filter) and funnel
-
Spatula
-
Safety goggles
Procedure:
-
Prepare a slurry: In a 600 mL beaker, add approximately 80 grams of potassium bitartrate to 100 mL of distilled water to form a slurry.[8]
-
Heat the mixture: Gently heat the slurry to a boil while continuously stirring.[8]
-
Neutralization: Slowly add sodium carbonate in small portions using a spatula. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing ceases, which indicates that the potassium bitartrate has been fully neutralized.[3][8] The solution should become clear.
-
Filtration: While the solution is still hot, filter it through a filter paper-lined funnel into a clean 250 mL beaker to remove any impurities or unreacted solids.[8] If crystals form on the filter paper, the solution can be gently reheated to redissolve them.
-
Crystallization: Cover the beaker with a paper towel or perforated film to prevent contamination while allowing for evaporation. Let the solution cool to room temperature. Crystals of this compound will begin to form as the solution cools and evaporates.[9] For faster crystallization, the beaker can be placed in a refrigerator.[9]
-
Harvesting: Once a sufficient amount of crystalline material has formed, carefully decant the remaining liquid. The crystals can be transferred onto a clean piece of filter paper to dry.
Protocol 2: Single Crystal Growth by Slow Evaporation
This method is straightforward and can produce large, well-formed crystals over time.
Materials and Equipment:
-
Synthesized or commercially available this compound
-
Distilled water
-
Clean glass jar or beaker
-
Nylon thread or fishing line
-
A support for the thread (e.g., pencil, stir rod)
-
Tweezers
Procedure:
-
Prepare a saturated solution: Prepare a saturated solution of Rochelle salt in distilled water at room temperature. To do this, add the salt to the water while stirring until no more salt dissolves and a small amount of undissolved solid remains at the bottom. Gently heat the solution to dissolve a bit more salt and then allow it to cool back to room temperature.
-
Select a seed crystal: A small, well-formed crystal is required to initiate growth. A seed crystal can be obtained by pouring a small amount of the saturated solution into a shallow dish and allowing it to evaporate quickly. Select a single, transparent crystal with clear facets.
-
Mount the seed crystal: Carefully tie the selected seed crystal to a thin nylon thread.
-
Suspend the seed crystal: Suspend the seed crystal in the saturated solution by hanging it from a support placed across the mouth of the jar.[3] Ensure the crystal is fully submerged and not touching the sides or bottom of the container.
-
Crystal Growth: Cover the container with a piece of paper or perforated film to keep out dust while allowing for slow evaporation. Place the setup in a location with a stable temperature and where it will not be disturbed.
-
Monitoring and Harvesting: Observe the crystal's growth over several days to weeks.[3] Once the crystal has reached the desired size, or if the solution level becomes too low, carefully remove it from the solution and dry it with a soft, lint-free cloth.
Protocol 3: Single Crystal Growth by Slow Cooling
This method relies on the principle that the solubility of Rochelle salt decreases as the temperature is lowered, leading to crystallization.
Materials and Equipment:
-
This compound
-
Distilled water
-
An insulated container (e.g., a Dewar flask or a styrofoam box) or a programmable water bath
-
Beaker or crystal growth vessel
-
Seed crystal and mounting equipment (as in Protocol 2)
Procedure:
-
Prepare a saturated solution at an elevated temperature: Prepare a saturated solution of Rochelle salt in distilled water at a temperature slightly above room temperature (e.g., 35-40°C). Ensure all the salt is dissolved. It is critical to keep the temperature below 40°C to prevent the deposition of sodium tartrate.
-
Introduce the seed crystal: Securely suspend a seed crystal in the warm, saturated solution.
-
Controlled Cooling: Place the crystal growth vessel inside an insulated container to ensure a very slow cooling rate. Alternatively, use a programmable water bath to lower the temperature at a controlled rate (e.g., 0.1-0.5°C per day). A slower cooling rate generally results in higher quality and larger single crystals.
-
Crystal Growth and Harvesting: As the solution slowly cools, the excess dissolved salt will deposit onto the seed crystal, causing it to grow. Once the solution has reached room temperature or the desired crystal size is achieved, the crystal can be harvested.
Mandatory Visualizations
Caption: Workflow for the synthesis of potassium sodium tartrate (Rochelle salt).
Caption: General workflow for single crystal growth.
Caption: Key factors influencing the quality of single crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal growing: Rochelle salt [dmishin.blogspot.com]
- 3. US2483647A - Method of growing a rochelle salt crystal - Google Patents [patents.google.com]
- 4. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. americanelements.com [americanelements.com]
- 8. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csef.usc.edu [csef.usc.edu]
Application Notes and Protocols for X-ray Diffraction Studies of Potassium Sodium Tartrate Tetrahydrate
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid.[1] First prepared in approximately 1675 by apothecary Élie Seignette, it was one of the earliest materials discovered to exhibit piezoelectricity.[1] This property, along with its ferroelectric nature, makes it a significant compound for scientific investigation, particularly in X-ray diffraction (XRD) studies.[2] Its well-defined crystal structure and phase transitions at specific temperatures serve as a valuable model for crystallographic research. Furthermore, it is utilized in protein crystallization experiments to facilitate the growth of high-quality crystals for structural analysis.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound for X-ray diffraction studies.
Application Notes
-
Standard for Instrument Calibration: Due to its stable, well-characterized crystal structure and sharp diffraction peaks, Rochelle salt is an excellent standard for calibrating powder X-ray diffractometers.
-
Model for Phase Transition Studies: Rochelle salt exhibits a ferroelectric phase between 255 K and 297 K, which is bracketed by two paraelectric phases with identical orthorhombic symmetry (P2₁2₁2).[4][5][6] This behavior allows for multi-temperature XRD studies to investigate structural changes, disorder models, and the dynamics of phase transitions.[5][6]
-
Protein Crystallization: In the field of structural biology, this compound is employed as a precipitant in protein crystallization screening.[3] Its ability to promote the formation of well-ordered protein crystals is crucial for obtaining high-resolution diffraction data to determine protein structures.[3]
-
Piezoelectric and Ferroelectric Research: The significant piezoelectric and ferroelectric properties of Rochelle salt make it a subject of interest in materials science.[1][2] XRD is a fundamental tool for correlating its crystal structure with these electromechanical properties.
Experimental Protocols
Protocol 1: Single Crystal Growth of this compound
High-quality single crystals are essential for single-crystal X-ray diffraction. The slow evaporation or slow cooling of a saturated aqueous solution is a reliable method for growing Rochelle salt crystals.
Materials:
-
This compound powder
-
Distilled water
-
Beaker
-
Stirring rod
-
Hot plate or water bath
-
Filter paper (e.g., Whatman)
-
Crystallization dish or beaker
-
Nylon thread or fine fishing line (for seed crystals)
Procedure:
-
Prepare a Saturated Solution:
-
Gently heat distilled water in a beaker to approximately 40-50°C.
-
Gradually add this compound powder while stirring continuously until no more salt dissolves. A small amount of undissolved solid at the bottom indicates saturation.
-
-
Filter the Solution:
-
Crystal Growth by Slow Evaporation:
-
Growing a Large Single Crystal (Optional):
-
Select a well-formed seed crystal from the initial growth.
-
Prepare a fresh saturated solution as described in steps 1 and 2. Allow it to cool to just above room temperature.
-
Suspend the seed crystal in the solution using a fine thread.
-
Allow the solvent to evaporate slowly over several days to weeks. The seed crystal will grow into a larger single crystal.
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This protocol outlines the general steps for collecting diffraction data from a single crystal of Rochelle salt.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source, or access to a synchrotron source)
-
Goniometer head
-
Microscope
-
Cryo-cooling system (for temperature-dependent studies)
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal (ideally 0.2–0.4 mm in size with sharp edges).[9]
-
Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Place the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
For temperature-dependent studies, cool the crystal to the desired temperature (e.g., 105 K for the low-temperature paraelectric phase or 308 K for the high-temperature paraelectric phase).[4][10]
-
Perform an initial set of exposures to determine the unit cell and crystal orientation.
-
Set up the full data collection strategy, defining parameters such as exposure time per frame, frame rotation width (e.g., 0.3° in ω), and the total number of frames.[10]
-
Initiate the data collection run. Note that Rochelle salt crystals can be sensitive to X-ray radiation damage and dehydration, so it is important to monitor the crystal during data collection.[4]
-
-
Data Processing and Structure Refinement:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for absorption, Lorentz factor, and polarization.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data using software such as SHELXTL.[10] The refinement can be performed using harmonic or anharmonic models, especially when studying phase transitions.[5][6]
-
Protocol 3: Powder X-ray Diffraction (PXRD) Analysis
PXRD is useful for phase identification and for studying the bulk material.
Equipment:
-
Powder X-ray diffractometer (e.g., X'pert PRO) with Cu-Kα radiation (λ = 1.5406 Å)[11]
-
Mortar and pestle
-
Sample holder
Procedure:
-
Sample Preparation:
-
Finely grind a small amount of this compound into a homogeneous powder using a mortar and pestle.[11]
-
Mount the powder onto the sample holder, ensuring a flat, level surface.
-
-
Instrument Setup and Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, such as the 2θ scan range (e.g., 10-80°), step size, and scan speed.
-
Start the measurement.
-
-
Data Analysis:
Data Presentation
The crystallographic data for this compound varies with temperature due to its phase transitions. The table below summarizes the unit cell parameters reported in different studies at various temperatures.
| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |
| Paraelectric | 308 | Orthorhombic | P2₁2₁2 | - | - | - | - | [4] |
| Ferroelectric | Ambient | Monoclinic | P2₁11 | - | - | - | - | [4] |
| Paraelectric | Ambient | Orthorhombic | P2₁2₁2 | 11.884(2) | 14.256(4) | 6.228(1) | 1055.1(4) | [11] |
| Paraelectric | 105 | Orthorhombic | P2₁2₁2 | 11.7859(6) | 14.1972(7) | 6.1875(3) | 1035.33(9) | [10] |
Visualizations
Caption: Experimental workflow for X-ray diffraction analysis of this compound.
Caption: Phase transitions of Rochelle salt as a function of temperature.
References
- 1. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 2. Rochelle salt | Crystal Structure, Sodium Potassium & Hydrogen | Britannica [britannica.com]
- 3. This compound: properties and applications in various industries_Chemicalbook [chemicalbook.com]
- 4. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural changes in Rochelle salt on phase transitions revisited in a multi-temperature single-crystal X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. How To [chem.rochester.edu]
- 8. sciencenotes.org [sciencenotes.org]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. govinfo.gov [govinfo.gov]
Application Notes and Protocols: Stabilization of Metal Ions in Solution with Potassium Sodium Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a versatile double salt of tartaric acid.[1][2][3] Its ability to form stable, water-soluble complexes with a variety of metal ions makes it an invaluable reagent in numerous scientific and industrial applications.[4][5] As a chelating or sequestering agent, potassium sodium tartrate effectively prevents the precipitation of metal hydroxides in alkaline solutions, thereby maintaining the metal ions in a dissolved and reactive state.[1][6]
This document provides detailed application notes and experimental protocols for the use of potassium sodium tartrate in stabilizing metal ions across different fields, including analytical chemistry, electroplating, and biopharmaceutical research.
Physicochemical Properties and Chelation Mechanism
Potassium sodium tartrate is a colorless, crystalline solid that is highly soluble in water but practically insoluble in ethanol.[3] The tartrate ion (C₄H₄O₆²⁻) is the active chelating species. It contains two carboxylate groups and two hydroxyl groups, which can coordinate with a metal ion, forming a stable, five-membered ring structure. This chelation process sequesters the metal ion, preventing it from participating in unwanted side reactions such as precipitation.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | KNaC₄H₄O₆·4H₂O | [1][2] |
| Molar Mass | 282.22 g/mol | [2] |
| Appearance | Colorless crystals or white crystalline powder | [1][3] |
| Density | 1.79 g/cm³ | [2] |
| Melting Point | 70-80 °C | [2][9] |
| Boiling Point | Decomposes at 220 °C | [2] |
| Solubility in Water | 66 g / 100 mL (at 26 °C) | [2] |
| pH of Solution | 6.5 - 8.0 (10% solution) | [10][11] |
Application in Analytical Chemistry: Fehling's Test
One of the most classic applications of potassium sodium tartrate is in Fehling's solution, a reagent used to differentiate between water-soluble aldehyde and ketone functional groups and for the detection of reducing sugars.[12][13][14] In the alkaline environment of the test, cupric (Cu²⁺) ions would normally precipitate as copper(II) hydroxide. Potassium sodium tartrate acts as a chelating agent to stabilize the Cu²⁺ ions in solution, forming a deep blue bis(tartrato)cuprate(II) complex.[7][13][14] This complex then acts as the oxidizing agent in the reaction.
// Nodes prep [label="Prepare Fehling's A\n(CuSO₄ solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepb [label="Prepare Fehling's B\n(KNa-Tartrate + NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Equal Volumes of\nFehling's A and B", fillcolor="#FBBC05", fontcolor="#202124"]; add_sample [label="Add Test Sample\n(e.g., Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat Mixture\nin Water Bath", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observe [label="Observe for Precipitate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; positive [label="Positive Result:\nRed Precipitate (Cu₂O)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; negative [label="Negative Result:\nSolution Remains Blue", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];
// Edges prep -> mix; prepb -> mix; mix -> add_sample; add_sample -> heat; heat -> observe; observe -> positive [label="Reducing Sugar Present"]; observe -> negative [label="No Reducing Sugar"]; }
Protocol: Preparation of Fehling's Solution
Fehling's solution is prepared by combining two separate solutions, Fehling's A and Fehling's B, which are stable individually and mixed in equal volumes immediately before use.[12][13]
Table 2: Composition of Fehling's Solutions A and B
| Solution | Component | Concentration / Amount | Reference(s) |
| Fehling's A | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | ~7 g per 100 mL of distilled water | [7] |
| Dilute Sulfuric Acid | A few drops | [12] | |
| Fehling's B | Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) | ~34.6 g per 100 mL of distilled water | [7] |
| Sodium Hydroxide (NaOH) | ~10 g per 100 mL of distilled water | [14] |
Methodology:
-
Preparation of Fehling's A: Dissolve approximately 7 g of copper(II) sulfate pentahydrate in 100 mL of distilled water. Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.[12]
-
Preparation of Fehling's B: In a separate 100 mL of distilled water, dissolve approximately 35 g of potassium sodium tartrate and 10 g of sodium hydroxide.[7][14] This solution is colorless.
-
Storage: Store the two solutions separately in sealed containers.
-
Working Solution Preparation: Immediately before conducting a test, mix equal volumes of Fehling's A and Fehling's B.[15] The resulting mixture is the working Fehling's solution, which will have a characteristic deep blue color due to the formation of the bis(tartrato)cuprate(II) complex.[14]
Protocol: Fehling's Test for Reducing Sugars
-
Add 1 mL of the test sample to a clean test tube.
-
Prepare a control by adding 1 mL of distilled water to a separate test tube.
-
Add 2 mL of the freshly prepared working Fehling's solution to both test tubes.[15]
-
Place the test tubes in a boiling water bath for 2-5 minutes.[14][15]
-
Remove the tubes and observe for any color change.
-
Result: The formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O) indicates a positive test for reducing sugars.[13][14] If the solution remains blue, the test is negative.
Application in Metal Finishing: Electroplating
In the electroplating industry, potassium sodium tartrate is used as a complexing agent in plating baths to stabilize metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and silver (Ag⁺).[1] By chelating the metal ions, it prevents their precipitation as hydroxides or salts and ensures a smooth, uniform, and adherent metal coating on the substrate.[1] It is often used in combination with other complexing agents like EDTA.[16]
// Nodes prep_bath [label="Prepare Plating Bath with\nKNa-Tartrate & Metal Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stabilize [label="Tartrate Chelates Metal Ions,\nPreventing Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_substrate [label="Prepare and Clean Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immerse [label="Immerse Substrate in Bath", fillcolor="#FBBC05", fontcolor="#202124"]; apply_current [label="Apply Electrical Current\n(for Electroplating) or\nInitiate Chemical Reduction\n(for Electroless Plating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deposition [label="Controlled Metal Deposition\nonto Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Smooth, Uniform\nMetal Coating", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep_bath -> stabilize; stabilize -> immerse; prep_substrate -> immerse; immerse -> apply_current; apply_current -> deposition; deposition -> result; }
Protocol: Electroless Copper Plating Bath
The following protocol is based on an optimized system for electroless copper plating that utilizes potassium sodium tartrate and EDTA as dual complexing agents.[16]
Table 3: Optimized Composition for Electroless Copper Plating Bath
| Component | Concentration | Purpose | Reference |
| CuSO₄·5H₂O | 5.0 g/L | Source of Copper Ions | [16] |
| EDTA·2Na | 21.0 g/L | Primary Complexing Agent | [16] |
| Potassium Sodium Tartrate | 5.0 g/L | Secondary Complexing Agent/Stabilizer | [16] |
| Formaldehyde (HCHO) | 16 mL/L | Reducing Agent | [16] |
| α,α′-Dipyridyl | 8 mg/L | Stabilizer/Grain Refiner | [16] |
| K₄[Fe(CN)₆]·3H₂O | 70 mg/L | Stabilizer | [16] |
| PEG-1000 | 1 g/L | Surfactant/Grain Refiner | [16] |
| Parameter | Value | Purpose | Reference |
| pH | 12.75 | Optimize Reaction Kinetics | [16] |
| Temperature | 50 °C | Control Deposition Rate | [16] |
Methodology:
-
Bath Preparation: Prepare an aqueous solution containing the components listed in Table 3. Dissolve each component sequentially in distilled water.
-
pH Adjustment: Carefully adjust the pH of the solution to 12.75 using a suitable base, such as sodium hydroxide.
-
Temperature Control: Heat the plating bath to a constant temperature of 50 °C.[16]
-
Substrate Preparation: Thoroughly clean and activate the substrate to be plated according to standard procedures for the specific material.
-
Plating Process: Immerse the prepared substrate into the temperature-controlled plating bath.
-
Duration: Maintain the substrate in the bath for the desired time to achieve the target coating thickness. A 30-minute duration in this specific bath yields a deposition rate of approximately 3.4 µm/h.[16]
-
Post-Treatment: After plating, remove the substrate, rinse thoroughly with distilled water, and dry.
Applications in Biopharmaceutical and Drug Development
In pharmaceutical formulations and research, potassium sodium tartrate serves multiple roles. It can act as a stabilizer to prevent the degradation of active pharmaceutical ingredients (APIs) that are catalyzed by trace metal ions.[17][18] By sequestering these metal ions, it enhances the shelf life and stability of the final product.[18]
Furthermore, it is a key component in the Biuret reagent, used for determining protein concentration.[2][19] Similar to its role in Fehling's solution, the tartrate maintains cupric ions in an alkaline solution, allowing them to form a coordination complex with the peptide bonds of proteins, which results in a characteristic color change that can be quantified spectrophotometrically.[2][20] Its ability to influence ionic strength and pH also makes it a common precipitant in protein crystallography, aiding in the formation of high-quality crystals for structural analysis.[4][20]
References
- 1. POTASSIUM SODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. Rochelle Salt - Potassium Sodium Tartrate | Tartaric [tartaric.com]
- 4. This compound: properties and applications in various industries_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. fao.org [fao.org]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 13. Fehling's solution - Wikipedia [en.wikipedia.org]
- 14. testbook.com [testbook.com]
- 15. mlsu.ac.in [mlsu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. allanchem.com [allanchem.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Applications of Potassium sodium tartrate tetrahydrate_Chemicalbook [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
Application Notes and Protocols: Potassium Sodium Tartrate Tetrahydrate in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Potassium Sodium Tartrate Tetrahydrate in Buffer Preparation
This compound, commonly known as Rochelle salt, is a dual salt of tartaric acid. Its properties make it a valuable component in the preparation of buffer solutions for various scientific applications, including in the food and cosmetics industries, and as a laboratory reagent. In biochemical and pharmaceutical contexts, tartrate buffers are particularly useful for applications requiring a mildly acidic pH.
Tartaric acid is a diprotic acid, meaning it can donate two protons. The dissociation constants (pKa) for tartaric acid are approximately 2.9 and 4.4. This allows for the creation of effective buffer systems in the pH ranges of roughly 2.0 to 3.8 and 3.4 to 5.4. By adjusting the ratio of the acidic form (tartaric acid) to the basic form (tartrate salt), a stable pH can be maintained.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | KNaC₄H₄O₆·4H₂O |
| Molecular Weight | 282.22 g/mol |
| Appearance | Colorless to white crystalline solid |
| Solubility in Water | Soluble |
| pH (of a 1 in 10 solution) | Typically between 7.0 and 8.5 |
| pKa1 of Tartaric Acid | ~2.9 |
| pKa2 of Tartaric Acid | ~4.4 |
| Buffering Range | pH 2.0 - 3.8 and pH 3.4 - 5.4 |
Applications in Research and Drug Development
Tartrate buffers are utilized in a variety of applications due to their ability to maintain a stable pH in the acidic range.
-
Enzyme Assays: Many enzymes exhibit optimal activity within a specific pH range. Tartrate buffers can be used to maintain the required pH for studying enzyme kinetics and activity.
-
Drug Formulation: The stability and solubility of many pharmaceutical compounds are pH-dependent. Tartrate buffers can be employed as excipients in liquid dosage forms to maintain an optimal pH, thereby ensuring the drug's efficacy and shelf-life.
-
Chemical Analysis: In analytical procedures, such as the Fehling's test for reducing sugars, potassium sodium tartrate is a key component of the reagent solution, where it complexes with copper ions in an alkaline medium.
-
Cosmetics: It is also used as a buffering agent in the cosmetics industry.[1]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Tartrate Buffer Solution (pH 3.0)
This protocol describes the preparation of a 0.1 M tartrate buffer at pH 3.0 by combining solutions of tartaric acid and potassium sodium tartrate.
Materials:
-
Tartaric Acid (C₄H₆O₆, MW: 150.09 g/mol )
-
This compound (KNaC₄H₄O₆·4H₂O, MW: 282.22 g/mol )
-
Deionized Water
-
Volumetric flasks
-
Beakers
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare a 0.1 M Tartaric Acid Solution:
-
Weigh out 15.01 g of tartaric acid.
-
Dissolve the tartaric acid in approximately 800 mL of deionized water in a 1 L beaker.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.
-
-
Prepare a 0.1 M Potassium Sodium Tartrate Solution:
-
Weigh out 28.22 g of this compound.
-
Dissolve the potassium sodium tartrate in approximately 800 mL of deionized water in a 1 L beaker.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.
-
-
Prepare the Tartrate Buffer (pH 3.0):
-
In a beaker, mix equal volumes of the 0.1 M tartaric acid solution and the 0.1 M potassium sodium tartrate solution. This will result in a solution with a pH of approximately 2.9.[2]
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
While monitoring the pH, slowly add small volumes of the 0.1 M tartaric acid solution or a dilute HCl solution dropwise to adjust the pH to exactly 3.0.[2]
-
Note: The pH of a buffer is less dependent on its concentration than on the ratio of the acidic and basic components; however, more dilute buffers have a lower buffering capacity.[2]
Protocol 2: Preparation of Tartrate Buffer Solutions (pH 2.9 and 4.2)
The following table provides the quantities of tartaric acid and sodium tartrate dihydrate required to prepare 1 L of a 10 mM tartrate buffer at pH 2.9 and 4.2.
| Target pH | Tartaric Acid (MW: 150.09 g/mol ) | Sodium Tartrate Dihydrate (MW: 230.08 g/mol ) | Final Volume |
| 2.9 | 1.13 g (7.5 mmol) | 0.58 g (2.5 mmol) | 1 L |
| 4.2 | 0.375 g (2.5 mmol) | 2.07 g (9.0 mmol) | 1 L |
Procedure:
-
Weigh the indicated amounts of tartaric acid and sodium tartrate dihydrate.
-
Dissolve both components in approximately 900 mL of deionized water in a 1 L beaker.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water and mix thoroughly.
-
Verify the final pH with a calibrated pH meter.
Protocol 3: Use of Potassium Sodium Tartrate in an α-Amylase Enzyme Assay
This protocol details an assay for determining the activity of α-amylase, where a solution containing potassium sodium tartrate is used in the colorimetric detection of the reaction product.
Principle:
α-Amylase catalyzes the hydrolysis of starch into reducing sugars (primarily maltose). The amount of reducing sugar produced is quantified by reacting it with 3,5-dinitrosalicylic acid (DNS). In an alkaline environment and upon heating, the DNS is reduced by the sugars, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically at 540 nm. The potassium sodium tartrate in the DNS reagent helps to stabilize the color complex.
Materials:
-
α-Amylase enzyme solution
-
1% (w/v) Starch solution (substrate)
-
DNS Reagent:
-
3,5-Dinitrosalicylic acid
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
-
Maltose standard solutions
-
Spectrophotometer
-
Water bath (100°C)
-
Test tubes
Experimental Workflow for α-Amylase Assay
References
Application Notes: Rochelle Salt's Piezoelectric Properties in Sensor Development
Introduction
Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a crystalline solid that holds historical significance as one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] It exhibits a strong piezoelectric effect, meaning it generates an electrical charge in response to applied mechanical stress. This property, coupled with its non-toxic and biodegradable nature, has led to a resurgence of interest in its application for developing eco-friendly and biocompatible sensors.[2][3][4] These application notes provide an overview, quantitative data, and detailed protocols for leveraging Rochelle salt's piezoelectricity in sensor development, with a focus on applications relevant to research and drug development.
Principle of Operation: The Piezoelectric Effect in Rochelle Salt
The piezoelectric effect in Rochelle salt originates from its unique crystal structure. When mechanical stress is applied to the crystal, it deforms the crystal lattice, causing a displacement of positive and negative charges. This separation of charge centers creates an electric dipole, resulting in a measurable voltage across the crystal faces.[5][6] Conversely, applying an electric field to the crystal will cause it to deform, which is known as the converse piezoelectric effect.[3] Rochelle salt is also ferroelectric between its two Curie temperatures of -18°C and +24.9°C, meaning it exhibits a spontaneous electric polarization that can be reversed by an external electric field.[3][7]
Advantages and Limitations for Sensor Applications
Rochelle salt presents a unique set of characteristics for sensor development:
-
Advantages:
-
High Piezoelectric Coefficients: It can exhibit piezoelectric coefficients higher than many commonly used piezoelectric polymers, such as PVDF-TrFE.[2][3]
-
Biocompatibility and Non-Toxicity: As a food additive (E337), it is safe for biological applications.[2][3]
-
Eco-Friendly and Sustainable: It can be derived from agro-resources, is biodegradable, and its synthesis requires a low energy budget.[2][8]
-
Ease of Synthesis: Crystals can be grown with relative ease in a laboratory setting from inexpensive, readily available materials.[6][9]
-
-
Limitations:
Recent research has focused on overcoming these limitations by creating composites, such as embedding Rochelle salt crystals within a polymer matrix like polylactic acid (PLA). This approach protects the crystals from environmental factors and improves mechanical robustness.[2][3][10]
Potential Applications in Research and Drug Development
The unique properties of Rochelle salt, particularly when integrated into composites, open up possibilities for novel sensor applications:
-
Biosensors: Its biocompatibility makes it an excellent candidate for developing disposable biosensors. These could be used for detecting biomarkers, monitoring cell culture conditions (e.g., as pressure or flow sensors in microfluidic devices), or studying cellular mechanical responses.
-
Drug Dissolution Monitoring: Sensors based on Rochelle salt could be developed to monitor the dissolution rates of pharmaceutical formulations in real-time, providing valuable data for drug development and quality control.[11]
-
Wearable Sensors: Flexible Rochelle salt composites could be integrated into wearable health monitoring devices for tracking physiological parameters.[7]
Quantitative Data Summary
The following tables summarize the piezoelectric and electrical properties of Rochelle salt and its composites as reported in the literature.
Table 1: Piezoelectric Coefficients of Rochelle Salt and Composites
| Material | Piezoelectric Coefficient (d₃₃) | Measurement Conditions | Reference |
| RS/PLA Composite (1.5 mm thick) | 119 pC/N | Pressure step of 0 to 1 bar | [2][3] |
| RS/PLA Composite (2.5 mm thick) | 39 pC/N | Pressure step of 0 to 1 bar | [2][3] |
| Commercial PVDF-TrFE | 22 pC/N | Pressure step of 0 to 1 bar | [3] |
| Polyamide 11/NaNbO₃ Composite | ~110 pC/N | Not specified | [3] |
| Rochelle Salt (general) | >100 pm/V | Not specified | [2][3] |
Table 2: Other Reported Properties of Rochelle Salt Composites
| Property | Value | Material | Measurement Conditions | Reference |
| Coupling Factor (k) | ~0.25 | RS/PLA Composite (1.5 mm thick) | Not specified | [2] |
| Coupling Factor (k) | ~0.15 | RS/PLA Composite (2.5 mm thick) | Not specified | [2] |
| Capacitance Variation | 116 to 128 pF | PLA/RS Disk | Bias voltage from -40V to +40V, near 10°C | [2] |
| Relative Permittivity (ε₃₃) | 9.5 | Rochelle Salt (unstable) | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of Rochelle Salt Crystals
This protocol describes a basic method for growing Rochelle salt crystals from common laboratory or household chemicals.
Materials:
-
Potassium bitartrate (B1229483) (Cream of Tartar)
-
Sodium carbonate (Washing Soda)
-
Distilled water
-
600 ml and 250 ml beakers
-
Heating source (e.g., lab burner or hot plate)
-
Glass stirring rod
-
Funnel and filter paper
-
Spatulas
Methodology:
-
Prepare Potassium Bitartrate Solution: In the 600 ml beaker, add 10 heaping scoops of potassium bitartrate to approximately 25 ml of distilled water and stir.[9]
-
Heating: Gently heat the solution until it just begins to boil, stirring continuously to dissolve the solid.[9]
-
Reaction with Sodium Carbonate: Remove the beaker from the heat. Slowly add small, heaping scoops of sodium carbonate to the hot solution. The solution will fizz as carbon dioxide is released. Continue adding sodium carbonate and stirring until the fizzing stops, indicating the reaction is complete.[9]
-
Filtration: While the solution is still hot, pour it through a filter-paper-lined funnel into the 250 ml beaker. This step removes any impurities or unreacted solids. If crystals begin to form in the funnel, gently reheat the solution to redissolve them.[9]
-
Crystallization: Place the beaker with the clear, filtered solution in a refrigerator, uncovered. Crystals of Rochelle salt will begin to form within a few hours and will grow larger if left overnight.[9]
-
Harvesting: Carefully pour off the remaining solution. Use a spatula to transfer the crystals onto a piece of filter paper to dry.[9]
Protocol 2: Fabrication of a Rochelle Salt/PLA Composite Sensor
This protocol is based on the method described by Lemaire et al. for creating a robust, eco-friendly piezoelectric composite.[2][3][12]
Materials:
-
3D Printer and Polylactic Acid (PLA) filament
-
Rochelle salt powder
-
Deionized water
-
Beaker
-
Temperature-controlled environment (e.g., a refrigerator or incubator set to 10°C)
-
A single, well-formed Rochelle salt crystal to use as a seed
-
Conductive ink or paint for electrodes
Methodology:
-
3D Printing of PLA Matrix: Using a 3D printer, fabricate a PLA matrix with a desired geometry (e.g., a disk with a mesh-like internal structure).[2][12] The mesh structure will serve as a scaffold for crystal growth.
-
Preparation of Supersaturated Solution: Create a supersaturated solution of Rochelle salt by dissolving an excess amount of RS powder in deionized water at room temperature (e.g., 21°C).[2]
-
Seed Crystal Attachment: Attach a seed crystal to one side of the 3D-printed PLA matrix.[2][3]
-
Liquid Phase Epitaxial Growth: Submerge the PLA matrix with the attached seed crystal into the supersaturated Rochelle salt solution. Place the entire setup in a temperature-controlled environment at 10°C. This initiates the liquid phase crystal epitaxy, where the salt crystallizes within the PLA matrix, guided by the orientation of the seed crystal.[2]
-
Drying and Electrode Application: Once the matrix is filled with crystalline salt, carefully remove it from the solution and allow it to dry completely. Apply conductive ink to the top and bottom faces of the composite disk to serve as electrodes.[10]
-
Encapsulation (Optional but Recommended): To enhance stability, the entire sensor can be encased in a protective polymer to shield it from humidity.[10]
Protocol 3: Characterization of the Direct Piezoelectric Effect (d₃₃ Measurement)
This protocol outlines a method to quantify the piezoelectric response of a fabricated sensor.
Materials:
-
Fabricated Rochelle salt sensor
-
Force gauge or a setup to apply a known, controlled force (e.g., a pressure chamber)
-
Electrometer or a charge amplifier to measure the generated electrical charge
-
Oscilloscope to visualize the voltage response[13]
Methodology:
-
Setup: Connect the electrodes of the sensor to the input of the charge measurement instrument (electrometer).
-
Force Application: Apply a controlled force or pressure step to the sensor's surface (e.g., a step from 0 to 1 bar).[2][3] Ensure the force is applied perpendicular to the electrode faces.
-
Charge Measurement: Record the total electrical charge (Q) generated by the sensor in response to the applied force (F).
-
Calculation of d₃₃: The piezoelectric coefficient d₃₃ is calculated using the formula: d₃₃ = Q / F The units will be in Coulombs per Newton (C/N) or picocoulombs per Newton (pC/N).[2]
-
Repeatability: Repeat the measurement multiple times to ensure the results are reproducible. The polarity of the output voltage will reverse if the direction of the applied force (compression vs. tension) is changed.[13]
Visualizations
Caption: Workflow for fabricating a Rochelle Salt/PLA composite sensor.
Caption: Experimental setup for measuring the d₃₃ piezoelectric coefficient.
Caption: Logical relationships of Rochelle salt's properties for sensors.
References
- 1. Piezoelectricity - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arnayk.medium.com [arnayk.medium.com]
- 6. rsc.org [rsc.org]
- 7. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 10. Review Reports - Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques | MDPI [mdpi.com]
- 11. Development of in situ ion selective sensors for dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
How to differentiate between protein and salt crystals of potassium sodium tartrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating between protein crystals and salt crystals of potassium sodium tartrate during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: I have obtained crystals in my protein crystallization experiment containing potassium sodium tartrate. How can I be sure they are protein crystals and not salt crystals?
Q2: What are the initial visual cues that might suggest my crystals are salt rather than protein?
A2: While not definitive, some visual characteristics can be indicative. Salt crystals, including potassium sodium tartrate, often appear as very sharp, well-defined geometric shapes and can be strongly birefringent under polarized light.[1] Protein crystals, on the other hand, can have softer edges and are often less birefringent.[1] However, many protein crystals also grow with sharp facets, so further tests are essential.
Q3: Can the location of the crystals in the drop provide any clues?
A3: Yes, observing the location can be helpful. If identical crystals are found in the reservoir solution (which contains the precipitant but no protein), it is highly likely that you have salt crystals.[2]
Q4: Is there a single, definitive test to confirm I have protein crystals?
A4: The most definitive method is X-ray diffraction. A protein crystal will produce a characteristic diffraction pattern with many spots, while a salt crystal will yield a much simpler pattern.[1] However, several less complex and more accessible laboratory tests can provide strong evidence.
Q5: How does the solvent content differ between protein and potassium sodium tartrate crystals?
A5: This is a key differentiator. Protein crystals have a high solvent content, typically ranging from 25% to 90%, with an average of around 50%.[3][4] In contrast, salt crystals like potassium sodium tartrate have a much lower solvent content.[1][2] This difference in solvent content is the basis for several of the differentiation tests.
Troubleshooting Guides
Issue: Unable to determine if crystals are protein or potassium sodium tartrate.
This guide provides a series of tests, from simple to more complex, to differentiate between protein and salt crystals.
Workflow for Crystal Identification
Caption: A stepwise workflow for differentiating protein and salt crystals.
Data Presentation: Comparative Properties
The following table summarizes the key quantitative differences between typical protein crystals and potassium sodium tartrate crystals.
| Property | Protein Crystal | Potassium Sodium Tartrate Crystal | Reference |
| Solvent Content | 25-90% (average ~50%) | Low (tetrahydrate contains water of crystallization) | [3][4] |
| Density | ~1.22 g/cm³ | ~1.79 g/cm³ | [5][6] |
| Hardness | Soft, gel-like, easily crushed or smeared | Hard, brittle, cracks with a sound | [1][2] |
| Birefringence | Typically weak (unless cubic) | Strong | [1] |
| Solubility in Water | Variable, dependent on pH, ionic strength, and temperature | Highly soluble (66 g/100 mL at 26°C) | [7][8] |
| Melting Point | Denatures and "melts" at elevated temperatures | 75°C | [9] |
| UV Absorption | Absorbs at ~280 nm (due to Trp, Tyr) | No significant absorption at 280 nm | |
| Refractive Index | Variable | ~1.511 - 1.59 | [6][10] |
Experimental Protocols
The Crush Test
Objective: To assess the mechanical properties of the crystal.
Methodology:
-
Place the crystallization drop under a microscope.
-
Using a fine needle or a micro-tool, gently apply pressure to a crystal.
-
Observation:
Solubility Test
Objective: To observe the crystal's behavior in a low ionic strength solution.
Methodology:
-
Carefully transfer a crystal from the crystallization drop to a drop of deionized water or a low ionic strength buffer.
-
Monitor the crystal under a microscope.
-
Observation:
-
Protein Crystal: May dissolve, swell, or crack due to the change in osmotic pressure.
-
Potassium Sodium Tartrate Crystal: Will readily dissolve in water.[8] A change in the surrounding solution may cause it to dissolve if the new solution is undersaturated.
-
Birefringence under Polarized Light
Objective: To observe the crystal's ability to rotate polarized light.
Methodology:
-
Place the crystallization plate on a microscope equipped with two polarizing filters.
-
Rotate one of the polarizers.
-
Observation:
-
Protein Crystal: Will typically appear weakly birefringent, meaning it will show faint changes in brightness and color as the polarizer is rotated.[1] Cubic protein crystals will not be birefringent.
-
Potassium Sodium Tartrate Crystal: Will be strongly birefringent, showing bright and vivid colors that change dramatically with the rotation of the polarizer.[1]
-
Dye Staining
Objective: To determine if the crystal has solvent channels large enough to accommodate a dye molecule.
Methodology:
-
Prepare a dilute solution of a small molecule dye (e.g., methylene (B1212753) blue or a commercially available crystal dye).
-
Carefully add a small amount of the dye solution to the drop containing the crystals.
-
Observe the crystals over time.
-
Observation:
Logical Relationship of Dye Staining Test
Caption: Dye molecules penetrate protein crystals but not salt crystals.
UV Fluorescence Microscopy
Objective: To detect the intrinsic fluorescence of tryptophan residues in the protein.
Methodology:
-
Use a microscope equipped with a UV light source and appropriate filters for tryptophan excitation (around 280 nm) and emission (around 340 nm).
-
Expose the crystals to the UV light.
-
Observation:
-
Protein Crystal: Will fluoresce due to the presence of tryptophan residues.
-
Potassium Sodium Tartrate Crystal: Will not fluoresce under these conditions.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Objective: To biochemically confirm the presence of protein in the crystals.
Methodology:
-
Carefully wash the crystals by transferring them through a series of drops of a solution that mimics the crystallization mother liquor but lacks the protein. This removes any non-crystalline protein adhering to the surface.
-
Transfer several washed crystals into a microcentrifuge tube.
-
Dissolve the crystals in SDS-PAGE sample buffer.
-
Run the sample on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
Observation:
-
Protein Crystal: A band corresponding to the molecular weight of your protein will be visible on the gel.
-
Potassium Sodium Tartrate Crystal: No protein band will be observed.
-
SDS-PAGE Experimental Workflow
Caption: The workflow for confirming protein presence using SDS-PAGE.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 5. fos.su.se [fos.su.se]
- 6. mistralhowto.wordpress.com [mistralhowto.wordpress.com]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 9. Sodium Potassium Tartrate: Structure, Uses & Reactions Explained [vedantu.com]
- 10. Rochelle Salt - Potassium Sodium Tartrate | Tartaric [tartaric.com]
Technical Support Center: Optimizing Potassium Sodium Tartrate for Protein Crystallization
Welcome to the technical support center for protein crystallization experiments using potassium sodium tartrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium sodium tartrate in protein crystallization?
A1: Potassium sodium tartrate tetrahydrate, also known as Rochelle salt, is a commonly used precipitant in protein crystallization.[1][2] It functions by providing the necessary ionic strength and pH conditions to reduce the solubility of the protein in a controlled manner, thereby inducing the formation of well-ordered crystals.[1] Its ability to form complex structures and interact with protein molecules can aid in stabilizing the crystal lattice and promoting crystal growth.
Q2: What are typical concentration ranges of potassium sodium tartrate for initial screening?
A2: Initial screening for protein crystallization often employs a range of potassium sodium tartrate concentrations to explore a wide chemical space. Commercially available crystallization screens, as well as literature reports, utilize concentrations typically ranging from 0.1 M to 1.0 M. For a more detailed breakdown of concentrations found in common screening kits and successful experiments, please refer to the data presentation section below.
Q3: How does pH affect protein crystallization with potassium sodium tartrate?
A3: pH is a critical parameter in protein crystallization as it influences the surface charge of the protein, affecting its solubility and intermolecular interactions.[3][4] The final pH of the crystallization drop is a result of the combination of the protein solution's buffer and the crystallization reagent.[5] Therefore, systematically screening different pH values in conjunction with varying potassium sodium tartrate concentrations can be crucial for identifying optimal crystallization conditions. It is recommended to screen a range of pH conditions, for instance, from 4.5 to 9.0, to find the ideal pH for your specific protein.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during protein crystallization experiments using potassium sodium tartrate.
Problem 1: I am observing crystals, but I am unsure if they are protein or salt.
-
Possible Cause: The concentration of potassium sodium tartrate in the crystallization drop may have exceeded its solubility limit, leading to the formation of salt crystals. This is a common occurrence, especially when using higher concentrations of the salt in combination with other precipitants like PEGs.[6]
-
Troubleshooting Steps:
-
Control Experiment: Set up a control drop containing only the crystallization buffer and the reservoir solution (without the protein). If crystals still form, they are likely salt crystals.[6]
-
Visual Inspection: While not always definitive, salt crystals often have a different morphology (e.g., more needle-like or geometric) compared to protein crystals. Observe the crystals in the reservoir solution of your vapor diffusion setup; if similar crystals are present, they are likely salt.[6]
-
Staining: A simple method to differentiate is to add a small amount of a protein-specific dye, such as Coomassie Blue, to the drop. Protein crystals will absorb the dye and turn blue, while salt crystals will not.[6]
-
X-ray Diffraction: The most definitive method is to test the crystals using X-ray diffraction. Salt crystals will diffract very poorly or not at all, whereas protein crystals will produce a characteristic diffraction pattern.[6]
-
Optimization: If you confirm the presence of salt crystals, try reducing the concentration of potassium sodium tartrate in your optimization screen.
-
Problem 2: My crystallization drop shows a heavy, non-crystalline precipitate (amorphous precipitate).
-
Possible Cause: The supersaturation of the protein was reached too quickly, leading to disordered aggregation rather than ordered crystal lattice formation. This can be caused by a protein concentration that is too high for the given precipitant concentration.
-
Troubleshooting Steps:
-
Lower Protein Concentration: Reduce the initial protein concentration and repeat the experiment. A majority of drops showing amorphous precipitate can be an indicator of a too-high protein concentration.[7]
-
Lower Precipitant Concentration: Decrease the concentration of potassium sodium tartrate to slow down the precipitation process.
-
Vary Drop Ratios: In vapor diffusion experiments, altering the ratio of protein solution to reservoir solution in the drop can modulate the rate of equilibration and prevent rapid precipitation.
-
Temperature Variation: Incubate the crystallization plates at a different temperature. Lower temperatures can sometimes slow down the kinetics of precipitation and favor crystal growth.
-
Problem 3: The crystallization drop has separated into two distinct liquid phases (phase separation).
-
Possible Cause: Phase separation can occur when the concentrations of solutes (protein and precipitant) become critically high, leading to the formation of two immiscible liquid phases. This is more common when using potassium sodium tartrate in combination with polymers like PEG. While sometimes detrimental, crystals can occasionally grow at the interface of the two phases.[8][9]
-
Troubleshooting Steps:
-
Observe for Crystals: Carefully inspect the interface between the two phases, as this can be a site for nucleation.[8]
-
Modify Concentrations: Adjust the concentrations of both the protein and potassium sodium tartrate. Often, slightly lowering the concentration of one or both components can prevent phase separation while still maintaining a supersaturated state suitable for crystallization.
-
Additive Screens: Consider using additives that can modify the solvent properties and potentially prevent phase separation.
-
Problem 4: The crystallization drops remain clear with no signs of precipitation or crystals.
-
Possible Cause: The protein has not reached a sufficient level of supersaturation to induce nucleation. This could be due to a protein concentration that is too low or a precipitant concentration that is not high enough.
-
Troubleshooting Steps:
-
Increase Protein Concentration: If a majority of the drops in your screen are clear, it is a strong indication that the protein concentration is too low.[7] Concentrate your protein sample and repeat the screening.
-
Increase Precipitant Concentration: Use a higher concentration range of potassium sodium tartrate in your next screening experiment.
-
Consider a Different Crystallization Method: If vapor diffusion is not yielding results, methods that allow for a more controlled approach to supersaturation, such as microbatch or free-interface diffusion, could be beneficial.
-
Data Presentation
Table 1: Example Concentrations of Potassium Sodium Tartrate in Protein Crystallization
| Concentration (M) | Buffer Condition | Other Precipitants | Protein Example | Reference |
| 0.1 | 0.1 M Sodium Acetate, pH 4.5 | 35% PEG 1500 | Bacteriorhodopsin | [10] |
| 0.4 | 0.1 M HEPES-HCl, pH 7.5 | None | LptA | [11] |
| 0.6 | 100 mM Potassium Phosphate, pH 6.8 | None | Thaumatin | [12] |
| 0.8 | 0.1 M HEPES Sodium, pH 7.5 | None | Not Specified | [13] |
| 1.0 | 0.1 M HEPES-HCl, pH 7.5 | None | LptA | [11] |
| 1.0 | 100 mM Potassium Phosphate, pH 6.8 | None | Thaumatin | [12] |
Experimental Protocols
Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method
This protocol outlines a general procedure for setting up an initial crystallization screen using potassium sodium tartrate.
-
Prepare Reagents:
-
Prepare a stock solution of potassium sodium tartrate (e.g., 2.0 M) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Prepare a series of dilutions from the stock solution to create a range of screening concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Filter all solutions through a 0.22 µm filter.[14]
-
Prepare your purified protein sample to a suitable concentration (typically 5-25 mg/ml) in a low ionic strength buffer.[13][15]
-
-
Set up the Crystallization Plate:
-
Pipette 500 µl of each potassium sodium tartrate concentration into separate reservoirs of a 24-well crystallization plate.
-
Apply a thin bead of vacuum grease to the rim of each reservoir.
-
-
Prepare the Hanging Drop:
-
On a clean, siliconized coverslip, pipette 1 µl of your protein solution.
-
Pipette 1 µl of the reservoir solution from a specific well onto the protein drop. Avoid touching the protein drop with the pipette tip.
-
Gently mix the drop by aspirating and dispensing a few times, being careful not to introduce air bubbles.
-
-
Seal and Incubate:
-
Invert the coverslip and place it over the corresponding reservoir, ensuring a tight seal is formed with the vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free environment.
-
-
Monitor and Score:
-
Regularly observe the drops under a microscope over several days to weeks, looking for signs of crystal formation, precipitation, or other outcomes.
-
Protocol 2: Optimization of a Crystallization "Hit"
Once an initial condition (a "hit") that produces crystals is identified, this protocol can be used to optimize the crystal quality.
-
Grid Screen Setup:
-
Based on the initial hit (e.g., 0.8 M potassium sodium tartrate, pH 7.5), design a grid screen that varies the concentration of potassium sodium tartrate and the pH in finer increments around the initial condition.
-
For example, vary the potassium sodium tartrate concentration from 0.6 M to 1.0 M in 0.05 M steps, and the pH from 7.0 to 8.0 in 0.2 unit steps.
-
-
Vary Protein Concentration:
-
Set up the grid screen with different starting protein concentrations (e.g., half, the same as, and double the original concentration).
-
-
Additive Screening:
-
Consider the use of an additive screen to test the effect of small molecules, salts, or detergents on improving crystal quality.
-
-
Seeding:
-
If the initial crystals are small or of poor quality, consider micro- or macro-seeding. This involves transferring crushed crystals from the initial drop into new drops to encourage the growth of larger, more well-ordered crystals.
-
Mandatory Visualizations
Caption: Experimental workflow for protein crystallization using potassium sodium tartrate.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. This compound: properties and applications in various industries_Chemicalbook [chemicalbook.com]
- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. xray.teresebergfors.com [xray.teresebergfors.com]
- 9. Phase Separation [bio.net]
- 10. pnas.org [pnas.org]
- 11. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Protein crystallisation facilitated by silica particles to compensate for the adverse impact from protein impurities - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00983D [pubs.rsc.org]
- 15. hamptonresearch.com [hamptonresearch.com]
Troubleshooting potassium sodium tartrate precipitation issues in experiments
This guide provides troubleshooting assistance for common issues encountered during experiments involving potassium sodium tartrate, also known as Rochelle salt.
Frequently Asked Questions (FAQs)
Q1: My potassium sodium tartrate solution has unexpectedly formed a precipitate. What are the likely causes?
Unexpected precipitation of potassium sodium tartrate can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature is a primary cause of precipitation, as the solubility of potassium sodium tartrate is highly dependent on temperature.[1][2][3][4] Even minor cooling of a saturated or near-saturated solution can induce crystallization.
-
pH Changes: The pH of the solution plays a critical role. A decrease in pH, for instance, due to the addition of an acid, can lead to the precipitation of potassium bitartrate, a related and less soluble salt.[3][5] The optimal pH range for maintaining potassium sodium tartrate in solution is typically between 7.0 and 8.5.[6][7]
-
Solvent Composition: Potassium sodium tartrate is highly soluble in water but is practically insoluble in alcohol.[1][5][6][8] The addition of a non-aqueous solvent like ethanol (B145695) to an aqueous solution of the salt will significantly reduce its solubility and cause it to precipitate.
-
High Concentration (Supersaturation): If the concentration of the salt in the solution exceeds its solubility limit at a given temperature, it is in a supersaturated state and prone to crystallization, especially if nucleation sites are present.[3][9]
-
Presence of Contaminants: Impurities or the presence of other salts can influence the solubility and stability of the potassium sodium tartrate solution.
Q2: I'm observing precipitate formation after adding other reagents to my potassium sodium tartrate solution. Why is this happening?
The addition of other chemical species can induce precipitation through several mechanisms:
-
Common Ion Effect: The introduction of a solution containing either potassium (K+) or sodium (Na+) ions can decrease the solubility of potassium sodium tartrate due to the common ion effect, leading to precipitation.[10][11][12]
-
Reaction with Other Salts: The presence of salts like calcium or magnesium sulfate (B86663) can lead to the formation of insoluble precipitates.[5] For instance, calcium salts can react to form calcium tartrate, which is less soluble than potassium sodium tartrate.[4]
-
pH Alteration: The added reagents might be acidic or basic, thus altering the pH of the solution and pushing it outside the optimal range for solubility, causing precipitation.[3][5]
Q3: How can I redissolve precipitated potassium sodium tartrate?
In many cases, precipitated potassium sodium tartrate can be redissolved by:
-
Heating the Solution: Gently warming the solution will increase the solubility of the salt and can help to bring the precipitate back into the solution.[2][5]
-
Adding More Solvent: If the precipitation is due to supersaturation, carefully adding more of the original solvent (typically water) can redissolve the precipitate by lowering the overall concentration.
-
Adjusting the pH: If the precipitation is due to a pH shift, carefully adjusting the pH back to the optimal range of 7.0-8.5 may help to redissolve the salt.[6][7]
It is important to address the root cause of the precipitation to prevent it from recurring.
Data Presentation
Table 1: Solubility of Potassium Sodium Tartrate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 26[1][2] |
| 6 | 47.4[1][6] |
| 26 | 66[1][2] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Solution of Potassium Sodium Tartrate
This protocol outlines the steps to prepare a stable aqueous solution of potassium sodium tartrate, minimizing the risk of unintended precipitation.
Materials:
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Distilled or deionized water
-
Heat-resistant beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
Procedure:
-
Determine the Required Concentration: Based on the solubility data (Table 1), calculate the maximum amount of potassium sodium tartrate that can be dissolved at your intended working temperature. It is advisable to work with concentrations below the saturation point to avoid precipitation.
-
Heat the Solvent: Gently heat the required volume of distilled or deionized water in a beaker on a heating plate with stirring. Do not boil. Heating the water will facilitate the dissolution process.[2]
-
Gradual Addition of the Salt: Slowly add the pre-weighed potassium sodium tartrate to the warm water while continuously stirring. Adding the salt gradually ensures that it dissolves completely and prevents the formation of clumps.
-
Complete Dissolution: Continue stirring until all the salt has visibly dissolved, and the solution is clear.
-
Cool to Room Temperature: Turn off the heat and allow the solution to cool down slowly to room temperature with gentle stirring. Rapid cooling can lead to supersaturation and precipitation.
-
pH Measurement and Adjustment: Once the solution has reached room temperature, measure the pH using a calibrated pH meter. The pH should be between 7.0 and 8.5.[6][7] If necessary, adjust the pH with a dilute solution of a suitable acid or base.
-
Filtration (Optional): If any undissolved particles remain, filter the solution to ensure clarity.
-
Storage: Store the solution in a sealed container at a constant temperature to prevent evaporation and temperature-induced precipitation.
Mandatory Visualization
Below is a troubleshooting workflow for addressing potassium sodium tartrate precipitation issues.
References
- 1. Potassium sodium tartrate - Sciencemadness Wiki [sciencemadness.org]
- 2. How to Make Easy, DIY Rochelle Salt [thoughtco.com]
- 3. awri.com.au [awri.com.au]
- 4. mdpi.com [mdpi.com]
- 5. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. SODIUM POTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 9. laffort.com [laffort.com]
- 10. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digipac.ca [digipac.ca]
- 12. flexbooks.ck12.org [flexbooks.ck12.org]
Technical Support Center: Handling and Experimentation with Rochelle Salt Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dehydration of Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) crystals during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rochelle salt and why is it sensitive to environmental conditions?
A1: Rochelle salt is a double salt of tartaric acid that exhibits piezoelectricity, making it valuable in various scientific and technological applications.[1] It is a hydrated crystal, meaning it incorporates water molecules into its crystal structure. This makes it susceptible to dehydration (efflorescence) in dry environments and deliquescence (dissolving) in overly humid conditions.[2]
Q2: What are the primary environmental factors that cause Rochelle salt dehydration?
A2: The two main factors are low relative humidity and elevated temperatures.[3] Rochelle salt crystals begin to lose their water of hydration and form a white, powdery crust on their surface when the ambient relative humidity drops below 30-40%.[3] This process is accelerated in warm, dry conditions. The crystals can also decompose at moderately high temperatures, around 55°C (131°F).[1]
Q3: What are the visible signs of dehydration in Rochelle salt crystals?
A3: The most common sign of dehydration is the appearance of a white, opaque, and powdery crust on the crystal's surface.[3] This indicates that the crystal is losing its structural water, which can compromise its physical and piezoelectric properties. Over long periods, even in moderately stable conditions, white dehydrated spots can appear.[2]
Q4: Can a dehydrated Rochelle salt crystal be rehydrated?
A4: While it may be possible to dissolve the dehydrated salt and recrystallize it, the original single crystal's integrity and properties are often compromised once significant dehydration has occurred. Prevention is the most effective strategy.
Q5: What are the ideal storage conditions for Rochelle salt crystals?
A5: To prevent dehydration, Rochelle salt crystals should be stored in a tightly sealed container to protect them from ambient air. The recommended storage environment is a cool, dry place with a stable temperature, ideally around 25°C, and a relative humidity maintained above 40% but below 80% to prevent deliquescence.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Rochelle salt crystals.
Problem: A white, powdery substance is forming on the surface of my crystal during an experiment.
-
Question: What is happening to my crystal?
-
Answer: Your crystal is dehydrating. This phenomenon, known as efflorescence, occurs when the relative humidity of the surrounding environment is too low, causing the crystal to lose its water of hydration.[3]
-
-
Question: What is the immediate course of action?
-
Answer: Immediately transfer the crystal to a controlled humidity environment with a relative humidity above 40%. A sealed chamber, such as a desiccator, containing a saturated salt solution that maintains a suitable humidity level is ideal.
-
-
Question: How can I prevent this from happening in the future?
-
Answer: Always handle and conduct experiments with Rochelle salt crystals in a controlled humidity environment. The experimental setup should be designed to maintain a relative humidity within the stable range for the crystal.
-
Problem: My experimental results (e.g., piezoelectric measurements) are inconsistent.
-
Question: Could crystal dehydration be the cause of my inconsistent results?
-
Answer: Yes, the piezoelectric properties of Rochelle salt are intrinsically linked to its crystal structure, which includes water molecules. Dehydration alters this structure and can lead to a significant degradation of its piezoelectric response, resulting in unreliable and inconsistent measurements.
-
-
Question: How can I ensure the stability of my crystal during measurements?
-
Answer: Use a gas-flow sample cell or a sealed experimental chamber where both temperature and relative humidity can be precisely controlled throughout the measurement process.[3] This will ensure the crystal remains in its stable hydrated form.
-
Experimental Protocols
Protocol 1: Creating a Controlled Humidity Environment for Experiments
This protocol describes how to create a stable humidity environment using saturated salt solutions in a sealed container (e.g., a desiccator) to prevent Rochelle salt dehydration.
Materials:
-
Airtight container (desiccator or sealed chamber)
-
Distilled water
-
Selected salt (see table below)
-
Beaker or dish for the salt solution
-
Hygrometer (to verify humidity)
-
Rochelle salt crystal
Methodology:
-
Select a Salt Solution: Choose a salt from the table below that will produce the desired relative humidity at your experimental temperature. For Rochelle salt, a relative humidity between 50% and 75% is generally safe.
-
Prepare the Saturated Solution: In a beaker, add the chosen salt to distilled water, stirring continuously until no more salt dissolves and a slushy mixture with excess solid salt is present.
-
Set Up the Chamber: Place the beaker with the saturated salt solution at the bottom of the airtight container.
-
Introduce the Crystal: Place your Rochelle salt crystal on a stable, non-reactive platform inside the container, ensuring it does not come into direct contact with the salt solution.
-
Seal and Equilibrate: Seal the container tightly. Allow the atmosphere inside to equilibrate for at least a few hours. You can monitor the relative humidity using a hygrometer placed inside the chamber.
-
Conduct Experiment: Once the desired humidity is stable, you can proceed with your experiment within the sealed chamber.
Data Presentation: Relative Humidity of Saturated Salt Solutions
The following table provides the equilibrium relative humidity (RH) generated by various saturated salt solutions at different temperatures. This data is crucial for selecting the appropriate salt to create a stable environment for your Rochelle salt experiments.
| Temperature (°C) | LiCl | MgCl₂ | K₂CO₃ | NaBr | NaCl | KCl | KNO₃ |
| 20 | 11.3 | 33.1 | 43.2 | 59.1 | 75.5 | 85.1 | 94.6 |
| 25 | 11.3 | 32.8 | 43.2 | 57.7 | 75.3 | 84.3 | 93.6 |
| 30 | 11.3 | 32.4 | 43.1 | 56.2 | 75.1 | 83.6 | 92.5 |
This table summarizes data from various sources on humidity control using saturated salt solutions.
Visualizations
Experimental Workflow for Preventing Dehydration
Caption: Workflow for setting up a controlled humidity environment.
Troubleshooting Logic for Crystal Dehydration
Caption: Troubleshooting steps for observed crystal dehydration.
References
Technical Support Center: Potassium Sodium Tartrate Tetrahydrate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of potassium sodium tartrate tetrahydrate (also known as Rochelle salt).
Frequently Asked Questions (FAQs)
Q1: My potassium sodium tartrate solution is not producing any crystals. What are the potential causes and how can I fix this?
A: Failure to form crystals is a common issue, often related to insufficient supersaturation or the presence of inhibitors.
-
Supersaturation Issues: Crystallization is driven by supersaturation, a state where the solute concentration is higher than its equilibrium solubility.[1] If the solution is not supersaturated, crystals will not form.
-
Troubleshooting:
-
Increase Concentration: Slowly evaporate the solvent (water) to increase the concentration of the potassium sodium tartrate.[2] Be cautious not to evaporate too quickly, which can lead to rapid, uncontrolled nucleation.
-
Induce Supersaturation by Cooling: If you prepared the solution at an elevated temperature, ensure it has cooled sufficiently. The solubility of Rochelle salt decreases as the temperature drops, which induces supersaturation.[1]
-
Seeding: The solution might be in a metastable supersaturated state, requiring a nucleation site to initiate crystallization.[2] Introduce a "seed crystal"—a small, well-formed crystal of potassium sodium tartrate—into the solution to provide a template for growth.[3][4] Ensure the seed crystal is clean and of high quality.[5]
-
-
-
Presence of Impurities: Impurities from starting materials, such as those in baking-grade cream of tartar, can inhibit crystallization.[2] These impurities can interfere with the formation of the crystal lattice.
-
Troubleshooting:
-
Recrystallize Starting Materials: Purify your starting materials (e.g., potassium bitartrate) by recrystallizing them before the main synthesis.[4]
-
Filtration: Filter the hot, saturated solution before cooling to remove any insoluble impurities.[6] This ensures that only the desired compound remains for crystallization.
-
-
-
Formation of a Glassy Concentrate: In some cases, tartrate solutions can evaporate into a thick, glassy concentrate without crystallizing, which can be due to inhibitory impurities or the inherent properties of the salt mixture.[2] Seeding the solution is a highly recommended strategy to overcome this.[2]
Q2: The crystals I've grown are very small and numerous, not the large, single crystals I need. How can I increase the crystal size?
A: The formation of many small crystals indicates that the rate of nucleation is significantly higher than the rate of crystal growth.[1] To grow larger crystals, you need to create conditions that favor growth over nucleation.
-
Control the Cooling Rate: Rapid cooling of a saturated solution leads to high supersaturation, which promotes massive nucleation and results in many small crystals.[7][8]
-
Troubleshooting: Employ a slow and controlled cooling process. A slower cooling rate maintains a lower level of supersaturation, allowing existing crystals (or seeds) to grow larger rather than forming new nuclei.[9][10] Placing the crystallization container in a water bath can help moderate temperature fluctuations.[5]
-
-
Optimize Supersaturation:
-
At low supersaturation levels, crystal growth is faster than nucleation, leading to larger crystals.[1]
-
At high supersaturation levels, nucleation dominates, resulting in smaller crystals.[1]
-
Troubleshooting: Maintain a state of gentle supersaturation. This can be achieved by very slow evaporation of the solvent or a precisely controlled, gradual decrease in temperature.[11]
-
-
Use a Seed Crystal: Introducing a single, high-quality seed crystal into a solution that is only slightly supersaturated is the most effective method for growing a large single crystal.[5] The solute will preferentially deposit onto the existing seed crystal rather than forming new ones.
Table 1: Effect of Cooling Rate on Crystal Size
| Cooling Rate | Supersaturation Level | Primary Mechanism | Resulting Crystal Size |
| Fast | High | Nucleation Dominates[1] | Small, Numerous Crystals[7] |
| Slow | Low | Growth Dominates[1][10] | Large, Fewer Crystals[7] |
Below is a diagram illustrating the relationship between cooling rate and the resulting crystal characteristics.
Caption: Relationship between cooling rate, supersaturation, and crystal size.
Q3: My crystals have an unusual shape or habit. What causes this and can it be controlled?
A: The crystal habit (external shape) is influenced by factors like impurities, additives, and crystallization conditions. While this compound typically forms orthorhombic crystals, deviations can occur.
-
Influence of Impurities/Additives: Even small amounts of impurities can alter the crystal habit.[12] Some ions or molecules in the solution can selectively adsorb to specific crystal faces, inhibiting their growth and causing other faces to grow more prominently, thus changing the overall shape.[12]
-
Troubleshooting: If a specific crystal habit is desired, ensure the highest purity of your reagents. Conversely, specific additives can be intentionally introduced to modify the crystal habit, though this requires empirical testing.
-
-
Environmental Stability: Rochelle salt is efflorescent, meaning it can lose its water of hydration in a warm, dry environment.[3] This leads to the formation of a white, dehydrated crust on the crystal surface, which damages its quality and appearance.
-
Troubleshooting: Store crystals in a controlled environment with stable temperature and humidity to prevent dehydration.[3]
-
Q4: I am using potassium sodium tartrate as a precipitant in protein crystallography and I'm getting salt crystals instead of protein crystals. How can I differentiate them and solve this issue?
A: It is common for the precipitant itself to crystallize under certain conditions. Differentiating between salt and protein crystals is a critical step.
-
Differentiation Methods:
-
Visual Inspection: Salt crystals often appear as sharp-edged, geometrically regular shapes and can form quickly. Protein crystals may have a softer appearance and take longer to grow. However, visual inspection can be misleading.
-
Control Experiment: Set up a crystallization drop containing only the buffer and precipitant (potassium sodium tartrate and PEG), without any protein.[13] If crystals form in this control drop, they are salt crystals.
-
Staining: A drop of Coomassie blue dye can be added to the crystal drop. Protein crystals will absorb the dye and turn blue, while salt crystals will not.[13]
-
X-ray Diffraction: The definitive method is to test the crystals with X-ray diffraction. Protein crystals will diffract to a certain resolution, while salt crystals will produce a different and typically simpler diffraction pattern.[13]
-
-
Troubleshooting:
-
Adjust Concentrations: If you are getting salt crystals, the concentration of potassium sodium tartrate might be too high. Try lowering its concentration in your screening conditions.
-
Dialysis: If your protein stock contains other salts (e.g., phosphates from purification buffers), they can contribute to unwanted salt crystal formation. Consider dialyzing your protein into a low-salt buffer before setting up crystallization trials.[13]
-
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound
This protocol describes the synthesis from common laboratory reagents, followed by crystallization.
-
Materials:
-
Methodology:
-
Dissolve Reactants: In a beaker, dissolve potassium bitartrate in distilled water. A common ratio is 2.05g of potassium bitartrate and 1.16g of sodium carbonate in 25 mL of water.[6]
-
Heat the Mixture: Gently heat the solution to approximately 65-70°C while stirring continuously.[6]
-
Neutralization: Slowly add sodium carbonate (or bicarbonate) in small portions. The solution will fizz as carbon dioxide is released.[11][14] Continue adding until the fizzing stops, which indicates the reaction is complete and the solution should become clear.[6]
-
Hot Filtration: Quickly filter the hot solution through filter paper to remove any unreacted solids or impurities.[6] This step is crucial for obtaining clear crystals.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. For faster results, the container can be placed in a refrigerator.[14] Crystals should form as the solution cools.
-
Harvesting: Once a sufficient crop of crystals has formed, carefully pour off the remaining solution (mother liquor) and transfer the crystals to a dry filter paper to air dry.[14]
-
Below is a workflow diagram for the synthesis and crystallization process.
Caption: Experimental workflow for Rochelle salt synthesis and crystallization.
Troubleshooting Guide
This flowchart provides a logical path for troubleshooting common crystallization problems.
Caption: Troubleshooting flowchart for potassium sodium tartrate crystallization.
References
- 1. mt.com [mt.com]
- 2. Sciencemadness Discussion Board - Potassium Sodium Tartrate Not Crystallizing - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Rochelle salt – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. prezi.com [prezi.com]
- 7. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 8. youtube.com [youtube.com]
- 9. Study of Potassium Hydrogen Tartrate Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal growing: Rochelle salt [dmishin.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
Technical Support Center: Optimizing Rochelle Salt Crystal Diffraction Quality
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the diffraction quality of crystals grown with Rochelle salt (Potassium Sodium Tartrate Tetrahydrate).
Troubleshooting Guide
This guide addresses common issues encountered during the growth of Rochelle salt crystals for diffraction studies.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| RS-C-01 | No crystal formation or very slow growth. | - Solution is not supersaturated. - Insufficient evaporation. - Temperature is too high, increasing solubility. | - Increase the concentration of the Rochelle salt solution. A saturated solution at room temperature (20°C) is approximately 63 g/100 ml. For growth by cooling, a good starting point is dissolving 90-100 grams per 100 grams of water at a higher temperature. - Ensure the container is not sealed too tightly to allow for slow evaporation. - If using cooling crystallization, ensure the temperature is being lowered appropriately. |
| RS-C-02 | Formation of many small, needle-like, or poor-quality crystals. | - Supersaturation level is too high, leading to rapid nucleation. - Rapid cooling of the solution. - Presence of impurities or dust particles acting as nucleation sites. - Mechanical disturbances. | - Reduce the initial supersaturation level. - Slow down the cooling rate. A gradual temperature decrease of around 0.5-1°C per day is often effective. - Filter the solution using a fine filter paper (e.g., 0.22 µm) to remove impurities. - Grow crystals in a vibration-free environment. |
| RS-C-03 | Formation of opaque or cloudy crystals. | - Inclusions of mother liquor within the crystal lattice due to rapid growth. - Presence of impurities that get incorporated into the crystal. - Spontaneous crystallization of impurities. | - Decrease the supersaturation to slow down the growth rate. - Purify the starting materials (e.g., recrystallize the Rochelle salt). - Use highly purified water (e.g., deionized or distilled). |
| RS-C-04 | Crystals exhibit cracking or fracturing. | - Thermal shock from rapid temperature changes. - Mechanical stress during handling. | - Avoid sudden changes in temperature when moving the crystallization setup. - Handle crystals with care, using soft tools like nylon loops. |
| RS-D-01 | Broad or split diffraction peaks. | - High mosaicity due to lattice defects. - Presence of multiple crystal domains. - Mechanical stress introduced during crystal mounting. - Crystal dehydration. | - Optimize growth conditions to be as slow and stable as possible. - Use a well-formed single seed crystal for growth. - Mount the crystal carefully, ensuring it is not under mechanical stress. - Maintain a stable humidity environment during mounting and data collection. A relative humidity of 60-70% has been used successfully.[1] |
| RS-D-02 | Weak diffraction intensity. | - Small crystal size. - Poor crystal quality with a high degree of disorder. - X-ray damage to the crystal. | - Aim for larger, well-formed single crystals by optimizing the growth process. - Improve crystal quality by slowing down the growth rate and ensuring solution purity. - Use appropriate X-ray exposure times and consider cryo-cooling to mitigate radiation damage. |
| RS-D-03 | Anisotropic diffraction. | - Preferential growth in certain crystallographic directions leading to an irregular shape. - Internal strain within the crystal. | - Control the crystal morphology by adjusting growth parameters such as temperature and supersaturation. - Annealing the crystal by briefly warming it before re-cooling might help relieve strain. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for growing high-quality Rochelle salt crystals?
While the literature does not provide a definitive optimal pH value directly correlated with diffraction quality, a slightly alkaline solution is often recommended. A patent for growing large, clear crystals suggests making the solution slightly alkaline with sodium or potassium hydroxide (B78521) to a normality of about 0.1 to 0.15.[2] It is advisable to start with a neutral to slightly alkaline pH and optimize based on experimental results.
2. How critical is temperature control during crystal growth?
Temperature control is highly critical. The solubility of Rochelle salt is temperature-dependent, and stable temperatures are necessary for controlled, slow growth, which is essential for high-quality crystals. Fluctuations in temperature can lead to rapid changes in supersaturation, causing defects, inclusions, and poor diffraction. For cooling crystallization, a slow, programmed cooling rate is crucial.
3. What is the best method for preparing a supersaturated solution?
A common method is to dissolve Rochelle salt in distilled or deionized water at an elevated temperature (e.g., 50-60°C) until no more salt dissolves, ensuring a saturated solution at that temperature. The solution should then be filtered while hot to remove any undissolved particles and impurities. As this solution cools to room temperature, it will become supersaturated. For example, 19.5 g of Rochelle salt can be dissolved in 15 ml of distilled water at 60°C (333 K) to create a suitable supersaturated solution for seeding upon cooling.[1]
4. How do I select and use a seed crystal effectively?
Select a small, well-formed, transparent single crystal with clear facets. The seed crystal should be free of any visible defects. To use it, suspend it in a slightly supersaturated solution using a thin thread (e.g., a human hair or nylon). The seed should be positioned in the middle of the solution, away from the container walls and bottom, to allow for uniform growth.
5. How can I prevent my crystals from dehydrating during handling and mounting?
Rochelle salt crystals are efflorescent and can lose water of hydration in a dry environment, which degrades their quality. It is important to handle them in a controlled humidity environment. For X-ray diffraction experiments, a gas-flow sample cell that controls both temperature and relative humidity can be used to maintain crystal stability.[1] A relative humidity in the range of 60-70% at 308 K has been shown to be effective.[1]
Experimental Protocols
Protocol 1: Slow Evaporation Method for Rochelle Salt Crystal Growth
This protocol is suitable for growing high-quality single crystals at a constant temperature.
Materials:
-
Rochelle Salt (this compound)
-
Distilled or deionized water
-
Beaker
-
Stirring rod
-
Hot plate with magnetic stirrer
-
Filter paper (0.22 µm) and funnel
-
Crystallization dish or beaker
-
Thread (nylon or human hair)
-
Parafilm
Procedure:
-
Prepare a Saturated Solution:
-
At room temperature (e.g., 20°C), prepare a saturated solution by dissolving Rochelle salt in water until a small amount of undissolved solid remains. The solubility at 20°C is approximately 63 g per 100 ml of water.
-
Gently heat the solution while stirring to dissolve a slightly larger amount of salt, then allow it to cool back to room temperature.
-
-
Filter the Solution:
-
Filter the saturated solution through a 0.22 µm filter paper to remove any dust, impurities, and undissolved salt particles.
-
-
Prepare the Crystallization Vessel:
-
Pour the filtered solution into a clean crystallization dish or beaker.
-
Cover the vessel with parafilm and poke a few small holes in it to allow for slow evaporation.
-
-
Introduce a Seed Crystal (Optional but Recommended):
-
Select a small, high-quality seed crystal.
-
Tie the seed crystal to a thin thread and suspend it in the solution. Ensure the seed is fully submerged and not touching the sides or bottom of the container.
-
-
Incubation:
-
Place the crystallization vessel in a location with a stable temperature and minimal vibrations.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor the crystal growth periodically.
-
Protocol 2: Slow Cooling Method for Rochelle Salt Crystal Growth
This protocol is effective for growing larger crystals in a shorter period compared to slow evaporation.
Materials:
-
Rochelle Salt (this compound)
-
Distilled or deionized water
-
Beaker or flask
-
Hot plate with magnetic stirrer
-
Programmable water bath or a well-insulated container
-
Filter paper (0.22 µm) and funnel
-
Seed crystal and thread
Procedure:
-
Prepare a Supersaturated Solution:
-
Prepare a solution saturated at a temperature above room temperature. For example, dissolve approximately 90-100 g of Rochelle salt per 100 g of water at 50°C.[3]
-
Ensure all the salt is completely dissolved.
-
-
Filter the Hot Solution:
-
Quickly filter the hot solution through a 0.22 µm filter paper into a pre-warmed crystallization vessel to remove impurities.
-
-
Introduce a Seed Crystal:
-
Allow the solution to cool slightly below the saturation temperature.
-
Introduce a seed crystal suspended by a thread into the solution.
-
-
Controlled Cooling:
-
Place the crystallization vessel in a programmable water bath or a well-insulated container to ensure slow cooling.
-
A typical cooling rate is between 0.1°C and 1.0°C per day. A patent describes dropping the temperature from about 37°C to 22°C over 18 days.[2]
-
-
Crystal Harvesting:
-
Once the crystal has reached the desired size, carefully remove it from the solution.
-
Gently dry the crystal with a filter paper.
-
Quantitative Data
Solubility of Rochelle Salt in Water
The solubility of Rochelle salt increases with temperature. This data is crucial for preparing supersaturated solutions for crystal growth.
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 26 |
| 10 | 41 |
| 20 | 63 |
| 30 | 90 |
| 40 | 125 |
Note: Data is approximate and compiled from various sources. It is recommended to experimentally verify the saturation point for your specific conditions.
Parameters for High-Quality Diffraction Data Collection
The following parameters were used in a study that yielded high-quality synchrotron X-ray diffraction data for a Rochelle salt crystal.[1]
| Parameter | Value |
| Crystal Growth Method | Seeding and slow cooling of a supersaturated solution |
| Solution Composition | 19.5 g Rochelle salt in 15 ml distilled water |
| Initial Temperature | 60 °C (333 K) |
| Data Collection Temperature | 34.85 °C (308 K) |
| Relative Humidity | 60-70% |
| X-ray Wavelength | 0.60097 Å |
| Refinement R(int) | 0.0123 |
| Final R₁(all) | 0.0371 |
Visualizations
Experimental Workflow for Rochelle Salt Crystallization
Caption: Workflow for Rochelle salt crystallization and analysis.
Troubleshooting Logic for Poor Crystal Quality
Caption: Troubleshooting common causes of poor crystal quality.
References
Technical Support Center: Managing pH Stability with Potassium Sodium Tartrate Buffer Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium sodium tartrate buffer systems.
Frequently Asked Questions (FAQs)
1. How do I prepare a potassium sodium tartrate buffer to a specific pH?
To prepare a potassium sodium tartrate buffer, you will typically use tartaric acid and its salt, potassium sodium tartrate (also known as Rochelle salt). The final pH of the buffer is dependent on the ratio of the acid to its conjugate base.
A common method involves preparing stock solutions of tartaric acid and potassium sodium tartrate at the same molar concentration (e.g., 0.1 M) and then mixing them in appropriate volumes until the desired pH is achieved.[1] For example, mixing equal volumes of 0.1 M tartaric acid and 0.1 M potassium sodium tartrate will result in a pH close to the first pKa of tartaric acid, which is approximately 2.9.[1] You can then adjust the pH by adding small amounts of a strong acid (like HCl) or a strong base (like NaOH) as needed.[1]
2. What are the key factors that influence the stability and buffering capacity of my potassium sodium tartrate buffer?
Several factors can impact the performance of your buffer:
-
Concentration: The buffering capacity is directly proportional to the absolute concentrations of the conjugate acid and base.[2] Higher concentrations provide greater resistance to pH changes.
-
pH and pKa: A buffer is most effective at a pH close to its pKa. Tartaric acid is a diprotic acid with two pKa values (pKa1 ≈ 2.9 and pKa2 ≈ 4.4), meaning it has optimal buffering capacity in these pH ranges.[3]
-
Temperature: The pKa of an acid is temperature-dependent, which means the pH of your buffer can shift with temperature changes.[2] It is crucial to standardize the temperature at which you prepare and use the buffer.
-
Ionic Strength: The presence of other salts in your solution can affect the activity of the buffer components, potentially altering the pH.
3. My potassium sodium tartrate buffer shows precipitation upon storage, especially at low temperatures. What is causing this and how can I prevent it?
Precipitation, often in the form of crystalline deposits, is a common issue with tartrate buffers, particularly at colder temperatures.[4][5][6] This is due to the supersaturation of potassium bitartrate (B1229483) (KHT), which becomes less soluble as the temperature decreases.[6]
To prevent precipitation:
-
Cold Stabilization: One method is to intentionally chill the buffer solution to a low temperature (e.g., 0-4°C) for a period of time to force the precipitation of excess tartrates.[4][6] The precipitate can then be removed by filtration, resulting in a more stable solution at lower temperatures.
-
Use of Additives: In some applications, protective colloids or crystallization inhibitors can be added to prevent tartrate precipitation.[5][6]
-
Adjusting Concentration: Lowering the overall concentration of the buffer components can also help to prevent supersaturation.
4. I am observing microbial growth in my potassium sodium tartrate buffer. How can I avoid this contamination?
Potassium sodium tartrate can serve as a carbon source for microbial growth. To prevent contamination:
-
Sterilization: Whenever possible, sterilize the buffer solution after preparation, for example, by filtration through a 0.22 µm filter.
-
Proper Storage: Store the buffer in a sterile container at a low temperature (e.g., 4°C) to inhibit microbial growth.
-
Addition of Preservatives: For long-term storage, consider adding a suitable antimicrobial agent, ensuring it does not interfere with your downstream applications. For example, potassium sorbate (B1223678) is sometimes used as a preservative.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| pH Drift Over Time | - Microbial contamination- Absorption of atmospheric CO2 (for alkaline buffers)- Temperature fluctuations | - Sterilize the buffer and store it properly.- Keep the buffer container tightly sealed.- Prepare fresh buffer regularly.- Control the temperature during experiments. |
| Precipitate Formation | - Supersaturation of tartrate salts, especially at low temperatures- Incompatibility with other solution components | - Perform cold stabilization and filter the buffer.- Reduce the buffer concentration.- Ensure compatibility with all components of your experimental system.[8] |
| Poor Buffering Capacity | - Buffer pH is far from the pKa values of tartaric acid- Insufficient buffer concentration | - Adjust the buffer pH to be closer to 2.9 or 4.4.- Increase the molar concentration of the buffer components.[2] |
| Inconsistent Experimental Results | - Inaccurate initial pH measurement- Buffer instability | - Calibrate your pH meter with standard buffer solutions before use.- Prepare fresh buffer for critical experiments.- Follow the recommendations for preventing pH drift and precipitation. |
Experimental Protocols
Protocol: Preparation of a 0.1 M Potassium Sodium Tartrate Buffer (pH ≈ 4.0)
Materials:
-
Tartaric Acid (M.W. 150.09 g/mol )
-
Potassium Sodium Tartrate Tetrahydrate (M.W. 282.22 g/mol )
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Prepare a 0.1 M Tartaric Acid Stock Solution: Dissolve 15.01 g of tartaric acid in deionized water and bring the final volume to 1 L in a volumetric flask.
-
Prepare a 0.1 M Potassium Sodium Tartrate Stock Solution: Dissolve 28.22 g of this compound in deionized water and bring the final volume to 1 L in a volumetric flask.[9]
-
Mix the Stock Solutions: Start by mixing a volume of the potassium sodium tartrate solution with a smaller volume of the tartaric acid solution. The exact ratio will depend on the desired final pH. For a pH around 4.0, you will need a higher proportion of the potassium sodium tartrate solution.
-
Monitor and Adjust pH: Place the mixed solution on a stir plate and immerse a calibrated pH electrode. Slowly add the tartaric acid stock solution while monitoring the pH.
-
Fine-Tune the pH: Once you are close to the target pH, use 0.1 M NaOH or 0.1 M HCl to make fine adjustments until the desired pH of 4.0 is reached.
-
Final Volume: Bring the buffer to the final desired volume with deionized water.
-
Storage: Store the buffer in a clean, sealed container at 4°C.
Protocol: Cold Stability Test for Tartrate Buffers
This test helps to determine the likelihood of tartrate precipitation at low temperatures.
Materials:
-
Potassium sodium tartrate buffer solution
-
0.45 µm syringe filter
-
Clear glass bottle with a cap
-
Refrigerator or cold bath capable of maintaining a constant temperature (e.g., 4°C or 0°C)
Procedure:
-
Filter approximately 100 mL of the buffer solution through a 0.45 µm syringe filter to remove any existing microcrystals.[4]
-
Pour the filtered sample into a clean, clear glass bottle and seal it.
-
Place the bottle in the coldest part of a refrigerator or in a temperature-controlled bath set to the desired test temperature (e.g., 4°C).[4]
-
Store the sample undisturbed for a set period, typically 3-7 days.[4]
-
After the incubation period, carefully remove the bottle without agitating the contents.
-
Invert the bottle and hold it up to a bright light source to visually inspect for any crystalline precipitate.[4]
-
The absence of crystals indicates that the buffer is stable at the tested temperature. The presence of crystals suggests that the buffer is prone to precipitation and may require further treatment like cold stabilization.[4]
Visualizations
Caption: Workflow for preparing a potassium sodium tartrate buffer.
Caption: A logical flow for troubleshooting common buffer issues.
References
- 1. researchgate.net [researchgate.net]
- 2. monomole.com [monomole.com]
- 3. acid base - Why does buffer capacity of tartrate buffer generally decrease as the buffer pH increases? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Fridge Test to Determine Tartrate Stability - Techniques in Home Winemaking [techniquesinhomewinemaking.com]
- 5. enartis.com [enartis.com]
- 6. laffort.com [laffort.com]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Avoiding emulsion formation in organic extractions with Rochelle salt
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during organic extractions can be a significant challenge, leading to poor separation and loss of product. This guide provides a systematic approach to troubleshooting and resolving emulsions, with a particular focus on the application of Rochelle salt (potassium sodium tartrate).
Initial Assessment: Identifying the Cause of Emulsion
Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets.[1] They are often stabilized by surfactants or fine solid particles at the interface between the two liquid phases.[2][3] Common causes in a laboratory setting include:
-
High-shear mixing: Vigorous shaking of the separatory funnel can readily lead to the formation of emulsions.[2]
-
Presence of surfactants: Phospholipids, fatty acids, and other amphiphilic molecules present in the reaction mixture can act as emulsifying agents.[2]
-
Insoluble byproducts: Finely divided solid byproducts, particularly metal salts, can stabilize emulsions. This is common in workups of reactions involving metal hydrides like Lithium Aluminum Hydride (LAH) or Diisobutylaluminum Hydride (DIBAL-H).
-
High concentration of dissolved substances: This can alter the physical properties of the phases, making them more prone to emulsification.
Troubleshooting Workflow
If an emulsion has formed, follow these steps to resolve it. If you are working with a reaction known to produce emulsions, proactive measures from the "Prevention" section are recommended.
References
Technical Support Center: Potassium Sodium Tartrate in Analytical Reagents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the purity of potassium sodium tartrate for its use in analytical reagents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for analytical grade potassium sodium tartrate?
A1: Analytical grade potassium sodium tartrate, also known as Rochelle salt, must adhere to stringent purity standards set by organizations like the American Chemical Society (ACS) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] Key specifications typically include a high assay value (usually between 99.0% and 102.0% on an anhydrous basis) and strict limits on various impurities.[1][8][9][10]
Q2: What are the common impurities found in potassium sodium tartrate and why are they a concern?
A2: Common impurities can include heavy metals (like lead), ammonia (B1221849), chloride, phosphate, and sulfate.[2][3][9] These impurities can interfere with analytical tests. For instance, heavy metals can act as catalysts or inhibitors in enzymatic reactions, while excess ammonia can affect pH-sensitive assays.
Q3: How does the purity of potassium sodium tartrate affect the performance of Fehling's solution?
A3: The purity of potassium sodium tartrate is crucial for the stability and reactivity of Fehling's solution, which is used to differentiate between reducing and non-reducing sugars.[11][12][13] The tartrate acts as a chelating agent for copper(II) ions, keeping them in solution under alkaline conditions.[14][15] If the tartrate is impure, the copper complex may not form correctly, leading to the precipitation of copper(II) hydroxide (B78521) and a loss of reagent activity.[11][14][15]
Q4: What is the role of potassium sodium tartrate in the Biuret test for proteins?
A4: In the Biuret test, potassium sodium tartrate is used to stabilize the copper(II) ions in an alkaline solution, preventing their precipitation as copper hydroxide.[16][17][18] This allows the copper ions to react with the peptide bonds in proteins, forming a characteristic purple-colored complex for quantification.[16][17] Impurities in the tartrate can interfere with this reaction, leading to inaccurate protein measurements.
Q5: How should analytical grade potassium sodium tartrate be stored?
A5: Potassium sodium tartrate should be stored in tightly sealed containers in a cool, dry place.[1] It is a tetrahydrate salt and can be susceptible to changes in humidity, which may affect its water content and overall purity.
Troubleshooting Guides
Issue 1: Inconsistent or incorrect results with Fehling's Test
| Symptom | Possible Cause | Troubleshooting Step |
| Fehling's solution is cloudy or forms a precipitate before adding the sample. | 1. Impure potassium sodium tartrate. 2. The two solutions (Fehling's A and B) were mixed prematurely and have decomposed.[11][14] | 1. Verify the purity of the potassium sodium tartrate used to prepare Fehling's B solution. 2. Always prepare the final Fehling's solution fresh by mixing equal volumes of Fehling's A and Fehling's B just before use.[12][14] |
| Negative or weak positive result with a known reducing sugar. | 1. Degraded Fehling's solution due to impure tartrate. 2. Incorrect pH of the final solution. | 1. Prepare fresh Fehling's solution using high-purity reagents. 2. Ensure the sodium hydroxide in Fehling's B provides a sufficiently alkaline environment for the reaction. |
| False positive result. | Contamination of the potassium sodium tartrate or other reagents with reducing substances. | Test each reagent individually for reactivity with Fehling's solution. |
Issue 2: Inaccurate protein quantification with the Biuret Test
| Symptom | Possible Cause | Troubleshooting Step |
| The Biuret reagent is turbid or forms a precipitate. | Impurities in the potassium sodium tartrate are interfering with the chelation of copper ions.[19] | Prepare a fresh Biuret reagent using analytical grade potassium sodium tartrate and other high-purity components. |
| Low color development, leading to underestimation of protein concentration. | 1. Insufficiently alkaline conditions. 2. Interference from substances in the sample or impurities in the tartrate. | 1. Check the concentration of sodium hydroxide in the reagent. 2. Run a blank with all reagent components to check for background color. Consider sample dialysis if interfering substances are suspected. |
| High background absorbance. | Contamination of the potassium sodium tartrate with substances that absorb at the measurement wavelength (540 nm). | Measure the absorbance of the Biuret reagent alone. If high, replace the potassium sodium tartrate. |
Data Presentation
Table 1: Purity Specifications for Analytical Grade Potassium Sodium Tartrate
| Parameter | ACS Grade Specification [2][3][9] | USP Grade Specification [1][4][8] |
| Assay (anhydrous basis) | 99.0 - 102.0% | 99.0 - 102.0% |
| pH of 5% solution | 7.0 - 8.5 | - |
| Insoluble Matter | ≤ 0.005% | - |
| Chloride (Cl) | ≤ 0.001% | - |
| Phosphate (PO₄) | ≤ 0.002% | - |
| Sulfate (SO₄) | ≤ 0.005% | - |
| Ammonium (NH₄) | ≤ 0.002% | No noticeable odor of ammonia |
| Heavy Metals (as Pb) | ≤ 5 ppm | ≤ 0.001% |
| Iron (Fe) | ≤ 0.001% | - |
| Calcium (Ca) | ≤ 0.005% | - |
| Water Content | - | 21.0 - 27.0% |
Experimental Protocols
Protocol 1: Assay of Potassium Sodium Tartrate (based on USP)
This method determines the purity of potassium sodium tartrate by igniting the salt and then titrating the resulting alkaline residue.[1]
Materials:
-
Potassium Sodium Tartrate sample
-
Porcelain crucible
-
Muffle furnace or Bunsen burner
-
Glass beaker
-
Glass rod
-
0.5 N Sulfuric acid VS (Volumetric Solution)
-
0.5 N Sodium hydroxide VS
-
Methyl red-methylene blue TS (Test Solution)
-
Hot plate
-
Filter paper
Procedure:
-
Accurately weigh about 2 g of Potassium Sodium Tartrate in a tared porcelain crucible.
-
Gently ignite the sample until it is thoroughly carbonized.
-
Cool the crucible and place it in a glass beaker.
-
Break up the carbonized mass with a glass rod.
-
Add 50 mL of water and 50.0 mL of 0.5 N sulfuric acid VS.
-
Cover the beaker and boil the solution for 30 minutes.
-
Filter the solution and wash the filter paper with hot water until the last washing is neutral to litmus (B1172312) paper.
-
Cool the combined filtrate and washings.
-
Add methyl red-methylene blue TS as an indicator.
-
Titrate the excess acid with 0.5 N sodium hydroxide VS.
-
Perform a blank determination.
Calculation: Each mL of 0.5 N sulfuric acid is equivalent to 52.54 mg of C₄H₄KNaO₆.[1]
Protocol 2: Limit Test for Heavy Metals (based on USP Method II)
This test is to ensure that the level of heavy metal impurities is below the specified limit.[1]
Materials:
-
Potassium Sodium Tartrate sample
-
Standard lead solution (10 µg/mL Pb)
-
Acetic acid
-
Ammonia TS
-
Hydrochloric acid
-
Hydrogen sulfide (B99878) TS
-
Nessler tubes
Procedure:
-
Test Preparation: Dissolve 2 g of the potassium sodium tartrate in 25 mL of water.
-
Standard Preparation: Pipette 2.0 mL of the standard lead solution into a Nessler tube and dilute with water to 25 mL.
-
Monitor Preparation: Prepare a monitor solution as directed for the standard preparation, but add 2 g of the substance under test.
-
Adjust the pH of all three solutions to between 3.0 and 4.0 with acetic acid or ammonia TS.
-
Dilute with water to 40 mL and mix.
-
To each tube, add 10 mL of freshly prepared hydrogen sulfide TS, mix, and allow to stand for 5 minutes.
-
Observe the color of the solutions by looking down through the tubes against a white background.
Interpretation: The color of the Test Preparation is not darker than that of the Standard Preparation, and the color of the Monitor Preparation is equal to or darker than that of the Standard Preparation.[1]
Visualizations
Caption: Workflow for qualifying a new batch of potassium sodium tartrate.
Caption: Troubleshooting decision tree for Fehling's Test.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Sodium Tartrate EP BP USP IP FCC Food Grade Manufacturers [anmol.org]
- 5. Potassium Sodium Tartrate, ACS [rmreagents.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. cheminovas.com [cheminovas.com]
- 8. Potassium Sodium Tartrate [drugfuture.com]
- 9. 酒石酸钾钠四水合物,ACS试剂,99% KOCOCH(OH)CH(OH)COONa [sigmaaldrich.com]
- 10. CAS-6381-59-5, Potassium Sodium (+) Tartrate Manufacturers, Suppliers & Exporters in India | 029656 [cdhfinechemical.com]
- 11. Fehling's solution - Wikipedia [en.wikipedia.org]
- 12. Fehling's Test Procedure [unacademy.com]
- 13. mlsu.ac.in [mlsu.ac.in]
- 14. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 15. Formation of Fehling’s Solution [unacademy.com]
- 16. benchchem.com [benchchem.com]
- 17. Biuret test - Wikipedia [en.wikipedia.org]
- 18. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 19. Prevention of interference by dextran with biuret-type assay of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature and humidity control for storing potassium sodium tartrate tetrahydrate.
This technical support center provides guidance on the proper temperature and humidity control for storing potassium sodium tartrate tetrahydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of the compound during their experiments.
Storage Condition Summary
Proper storage is critical to ensure the stability and purity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets and technical documentation.
| Parameter | Recommended Condition | Notes |
| Temperature | 15°C to 25°C (59°F to 77°F)[1] | Some sources suggest a broader range of 5°C to 30°C (41°F to 86°F)[2][3]. Avoid excessive heat[4]. |
| Relative Humidity | Store in a dry place[1][5]. | Crystals may dehydrate at relative humidity below 30% and dissolve above 84%[6]. |
| Container | Tightly closed container[5][7][8][9][10]. | Protect from moisture and air contact[5]. |
| Light | Store away from direct sunlight[5][7]. | |
| Ventilation | Store in a well-ventilated place[5][7][8]. |
Troubleshooting Guide
This guide addresses common issues that may arise from improper storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of the crystalline powder. | Exposure to high humidity. | Transfer the product to a desiccator with a suitable drying agent to remove excess moisture. Ensure the storage container is sealed tightly. |
| Change in physical appearance (e.g., loss of crystallinity, becoming opaque). | Dehydration due to low humidity or exposure to elevated temperatures. | Verify storage temperature and humidity. If dehydration is suspected, the material may not be suitable for all applications. Consider requalifying the material. |
| Difficulty dissolving the salt or unexpected pH of the solution. | Degradation of the compound or presence of impurities. | Review storage history. If the material has been exposed to temperatures above 100°C, decomposition may have occurred[1]. The pH of a 5% solution should be between 6.5 and 8.5[11]. |
| Inconsistent experimental results. | Inconsistent water content of the hydrate. | Ensure consistent storage conditions. For sensitive applications, consider performing a loss on drying test to determine the exact water content before use. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for storing this compound?
A1: The recommended storage temperature is between 15°C and 25°C (59°F to 77°F)[1]. While some sources indicate a wider acceptable range, maintaining this narrower range is optimal for long-term stability.
Q2: How critical is humidity control for this compound?
A2: Humidity control is very important. This compound crystals can lose water of hydration (dehydrate) when the relative humidity is below approximately 30% and can absorb moisture and dissolve at relative humidities above 84%[6]. Therefore, it is crucial to store it in a dry place within a tightly sealed container[1][5].
Q3: What are the signs of degradation or instability?
A3: Signs of degradation can include a change in the physical appearance of the crystals (e.g., from clear to opaque), caking or clumping, and a noticeable change in solubility or the pH of a prepared solution. The material is stable under normal storage conditions but can decompose at elevated temperatures[1].
Q4: Can I store this compound in a refrigerator?
A4: While refrigeration (typically 2°C to 8°C) is within the broader acceptable storage range mentioned by some sources, it is important to ensure the container is tightly sealed to prevent condensation when it is removed and brought to room temperature. The recommended range of 15°C to 25°C is generally preferred[1].
Q5: What happens if the compound is exposed to high temperatures?
A5: Exposure to high temperatures can lead to the loss of water of hydration. The first dehydration step, the loss of one water molecule, occurs between 29.41°C and 71.35°C[12]. Decomposition begins at temperatures above 100°C[1].
Q6: What materials are incompatible with this compound?
A6: It can react violently with strong oxidizing agents[1]. It is important to avoid storing it with such chemicals.
Experimental Protocols
1. Visual Inspection Protocol
-
Objective: To qualitatively assess the physical state of the stored this compound.
-
Methodology:
-
Before opening the primary container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation.
-
Carefully open the container in a controlled environment.
-
Visually inspect the contents for any signs of caking, clumping, discoloration, or change in crystallinity.
-
Record all observations in a laboratory notebook, referencing the lot number and date of inspection.
-
2. Loss on Drying (LOD) Test for Water Content
-
Objective: To quantitatively determine the water content of this compound, which is an indicator of its hydration state.
-
Methodology:
-
Accurately weigh a clean, dry weighing bottle.
-
Transfer approximately 2 g of the this compound sample to the weighing bottle and record the exact weight.
-
Dry the sample in an oven at 150°C for 3 hours[13].
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Once cooled, reweigh the bottle with the dried sample.
-
Calculate the percentage of weight loss, which corresponds to the water content. The theoretical water content for the tetrahydrate is approximately 25.5%.
-
3. pH Measurement of an Aqueous Solution
-
Objective: To check for potential degradation that might alter the pH of a solution.
-
Methodology:
-
Prepare a 5% (w/v) solution of this compound in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the prepared solution.
-
The pH should fall within the range of 6.5 to 8.5[11]. A significant deviation from this range may indicate contamination or degradation.
-
Logical Workflow for Storage and Handling
Caption: Workflow for proper storage and handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. This compound | 6381-59-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. labbox.es [labbox.es]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. cdn.lasec.co.za [cdn.lasec.co.za]
- 11. Potassium Sodium Tartrate 4-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO [itwreagents.com]
- 12. asianpubs.org [asianpubs.org]
- 13. fao.org [fao.org]
Validation & Comparative
A Head-to-Head Battle of Precipitants: Potassium Sodium Tartrate vs. Ammonium Sulfate in Protein Crystallization
For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution crystal structure is paved with critical choices. Among the most pivotal is the selection of a precipitating agent. This guide provides an objective, data-driven comparison of two commonly used salt precipitants: potassium sodium tartrate and ammonium (B1175870) sulfate (B86663), to inform and guide your crystallization strategies.
The ultimate goal of protein crystallization is to produce well-ordered, single crystals that diffract X-rays to high resolution, enabling the determination of the protein's three-dimensional structure. The choice of precipitant is a key variable that significantly influences crystal nucleation, growth, size, and overall quality. While ammonium sulfate has long been a workhorse in crystallography, organic salts like potassium sodium tartrate (also known as Rochelle salt) offer a valuable alternative.
Performance Comparison: A Look at the Numbers
A key measure of a precipitant's effectiveness is its success rate across a diverse range of proteins. A study that subjected 23 different macromolecules to a crystallization screen using 12 different salts provides valuable comparative data.[1][2][3] The results for sodium tartrate (a close relative of potassium sodium tartrate) and ammonium sulfate are summarized below.
| Precipitant | Number of Proteins Crystallized (out of 23) | Success Rate (%) |
| Sodium Tartrate | 11 | 47.8 |
| Ammonium Sulfate | 11 | 47.8 |
Table 1: Comparative Success Rates of Tartrate and Sulfate Salts in Protein Crystallization. This table is based on data from a broad screening of 23 different macromolecules.[1][2][3]
Interestingly, in this comprehensive screen, both sodium tartrate and ammonium sulfate exhibited an identical success rate, each successfully crystallizing 11 out of the 23 macromolecules tested.[1][2][3] This suggests that both are effective precipitants with broad applicability.
Physicochemical Properties: Understanding the Mechanism
The crystallization of proteins from salt solutions is primarily driven by the "salting-out" effect.[4][5] High concentrations of salt reduce the solubility of the protein by competing for water molecules, thereby promoting protein-protein interactions that can lead to the formation of a crystal lattice. The efficiency of a salt in this process is related to its position in the Hofmeister series, with salts that are good salting-out agents generally being more effective at inducing crystallization.[5]
| Property | Potassium Sodium Tartrate | Ammonium Sulfate |
| Molecular Formula | KNaC₄H₄O₆·4H₂O | (NH₄)₂SO₄ |
| Molecular Weight | 282.22 g/mol | 132.14 g/mol [6] |
| Solubility in Water | High | High (approx. 4.1 M at 25°C)[5][6] |
| Mechanism of Action | Salting-out | Salting-out[4][5] |
| Typical Concentration Range | 0.2 M - 1.0 M | 1.0 M - 3.5 M[7] |
| Advantages | Can act as a cryoprotectant at high concentrations.[1] | Extensive historical data and proven track record.[5] |
| Disadvantages | Can sometimes form salt crystals.[8] | Can be less effective than some organic salts for certain proteins.[1][2] |
Table 2: Physicochemical Properties of Potassium Sodium Tartrate and Ammonium Sulfate.
Experimental Protocols: A Guide to Your Screening Experiments
The following are generalized protocols for performing a comparative crystallization screen using the hanging drop vapor diffusion method. These should be optimized for your specific protein of interest.
General Protein Preparation
For successful crystallization, the protein sample should be of high purity (>95%), homogeneous, and free of amorphous material. The protein should be in a suitable buffer at a concentration typically between 5 and 20 mg/mL.[9]
Protocol 1: Crystallization with Potassium Sodium Tartrate
Materials:
-
Purified protein solution (5-20 mg/mL)
-
Potassium sodium tartrate stock solution (e.g., 2.0 M, pH adjusted and filtered)
-
Appropriate buffer solution (e.g., Tris, HEPES)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips or sealing tape
Procedure:
-
Prepare Reservoir Solutions: Prepare a range of potassium sodium tartrate concentrations (e.g., 0.2 M to 1.0 M in 0.1 M increments) in your chosen buffer. Pipette 500 µL of each concentration into the reservoirs of the crystallization plate.
-
Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well.
-
Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Protocol 2: Crystallization with Ammonium Sulfate
Materials:
-
Purified protein solution (5-20 mg/mL)
-
Saturated ammonium sulfate solution (approx. 4.1 M at 25°C), filtered[6]
-
Appropriate buffer solution (e.g., Tris, HEPES)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips or sealing tape
Procedure:
-
Prepare Reservoir Solutions: Prepare a range of ammonium sulfate concentrations (e.g., 1.0 M to 3.0 M in 0.2 M increments) in your chosen buffer. Pipette 500 µL of each concentration into the reservoirs of the crystallization plate.
-
Set up the Drop: On a coverslip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well.
-
Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a generalized workflow for a comparative protein crystallization screen.
Caption: A generalized workflow for a comparative protein crystallization screening experiment.
Logical Comparison of Precipitants
The decision to use potassium sodium tartrate versus ammonium sulfate often depends on the specific protein and the goals of the crystallization experiment. The following diagram illustrates a logical decision-making process.
Caption: A logical flowchart for selecting and optimizing between potassium sodium tartrate and ammonium sulfate.
References
- 1. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of salts for the crystallization of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammoium Sulfate Precipitation [user.eng.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tartrate Salts in Macromolecular Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of various tartrate salts used in the crystallization of proteins, nucleic acids, and other macromolecules. By presenting quantitative data from a seminal comparative study alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in designing crystallization experiments.
Introduction
Tartrate salts have long been utilized as precipitants in macromolecular crystallography. The tartrate anion, with its two carboxyl groups and two hydroxyl groups, can interact with macromolecules in various ways, influencing their solubility and promoting the ordered arrangement required for crystal formation. While numerous tartrate salts are available, their relative effectiveness in promoting crystallization can vary significantly depending on the specific macromolecule and the crystallization conditions. This guide focuses on a comparison of commonly used tartrate salts, providing a framework for their rational selection in crystallization screening.
Quantitative Comparison of Crystallization Success Rates
A key study by McPherson (2001) systematically evaluated the effectiveness of twelve different salts, including sodium tartrate, in the crystallization of 23 different macromolecules. The results of this study provide a valuable quantitative benchmark for comparing the success rates of various precipitants.
The table below summarizes the crystallization success rates of the salts tested in the aforementioned study.
| Salt | Number of Macromolecules Crystallized | Success Rate (%) |
| Sodium Malonate | 19 | 82.6% |
| Sodium Tartrate | 11 | 47.8% |
| Sodium Acetate (B1210297) | 11 | 47.8% |
| Sodium Formate | 11 | 47.8% |
| Ammonium (B1175870) Sulfate | 11 | 47.8% |
| Sodium Citrate | 10 | 43.5% |
| Magnesium Sulfate | 7 | 30.4% |
| Ammonium Phosphate | 6 | 26.1% |
| Sodium Phosphate | 5 | 21.7% |
| Lithium Sulfate | 4 | 17.4% |
| Sodium Chloride | 3 | 13.0% |
| Lithium Chloride | 1 | 4.3% |
Data sourced from McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules.[1][2]
As the data indicates, sodium tartrate demonstrated a respectable success rate, proving effective in crystallizing nearly half of the macromolecules tested.[1][2] It performed on par with other commonly used organic acid salts like sodium acetate and sodium formate, as well as the traditional precipitant, ammonium sulfate.[1][2]
While this study did not include a direct comparison with other tartrate salts such as sodium potassium tartrate (Rochelle salt) or ammonium tartrate, the data for sodium tartrate provides a valuable reference point. The choice of cation (e.g., sodium, potassium, ammonium) can influence the solubility and crystal packing of the macromolecule, suggesting that screening a variety of tartrate salts could be beneficial. For instance, in some cases, specific ions are obligatory components for crystal lattice formation, as seen with the protein thaumatin (B217287) which requires tartrate ions.[1]
Experimental Protocols
The following are generalized protocols for macromolecular crystallization using tartrate salts via the vapor diffusion method (hanging and sitting drop). These protocols should be adapted and optimized for the specific macromolecule and tartrate salt being used.
1. Stock Solution Preparation:
-
Tartrate Salt Stock Solution: Prepare a 1.0 M stock solution of the desired tartrate salt (e.g., sodium tartrate, sodium potassium tartrate, or ammonium tartrate) in high-purity water. The pH of the solution should be adjusted to the desired value (typically between 5.0 and 8.5) using a suitable buffer.
-
Buffer Stock Solution: Prepare a 1.0 M stock solution of a suitable buffer (e.g., Tris-HCl, HEPES, MES) at the desired pH.
-
Macromolecule Sample: The macromolecule should be purified to homogeneity (>95%) and dissolved in a suitable buffer at a concentration typically ranging from 5 to 20 mg/mL. The sample should be centrifuged or filtered (0.22 µm) to remove any precipitate before use.
2. Crystallization Screening (Vapor Diffusion):
-
Hanging Drop Method:
-
Pipette 500 µL of the reservoir solution (containing the tartrate salt at a specific concentration and buffer) into a well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the macromolecule solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.
-
-
Sitting Drop Method:
-
Pipette 80 µL of the reservoir solution into the reservoir of a 96-well sitting drop plate.
-
In a dedicated drop post, mix 100-400 nL of the macromolecule solution with an equal volume of the reservoir solution.
-
Seal the plate with clear sealing tape.
-
Incubate and observe as with the hanging drop method.
-
3. Optimization:
Once initial crystals or promising "hits" are identified, further optimization is required to obtain diffraction-quality crystals. This involves systematically varying the parameters of the successful condition, including:
-
Tartrate salt concentration
-
pH
-
Macromolecule concentration
-
Temperature
-
Presence of additives or co-solvents
Logical Workflow for Crystallization Screening
The following diagram illustrates a logical workflow for screening and optimizing crystallization conditions using tartrate salts.
References
A Comparative Guide to Validating Protein Structures from Rochelle Salt-Grown Crystals
For researchers, scientists, and drug development professionals, the journey from a purified protein to a high-resolution three-dimensional structure is pivotal. The choice of crystallization agent is a critical determinant of crystal quality and, consequently, the reliability of the final structural model. While historically significant, Rochelle salt (potassium sodium tartrate) is a less common precipitant in modern protein crystallography compared to alternatives like ammonium (B1175870) sulfate (B86663) and polyethylene (B3416737) glycols (PEGs). This guide provides an objective comparison of protein structure validation metrics derived from crystals grown in the presence of potassium sodium tartrate (as a proxy for Rochelle salt) versus the widely used precipitant, ammonium sulfate. The data presented is for Hen Egg-White Lysozyme (B549824) (HEWL), a model protein for crystallization studies.
Data Presentation: Precipitant Performance Comparison
The quality of a final protein structure is assessed using several key metrics. Below is a comparison of these metrics for lysozyme structures obtained from crystals grown with potassium sodium tartrate and ammonium sulfate.
| Validation Metric | Lysozyme with K-Na Tartrate (PDB: 6FRQ)[1] | Lysozyme with Ammonium Sulfate (PDB: 6FA0) |
| Resolution (Å) | 1.69 | 1.45 |
| R-Value Work | 0.201 | 0.186 |
| R-Value Free | 0.239 | 0.218 |
| Ramachandran Plot: Favored | 97.67% | 98.44% |
| Ramachandran Plot: Allowed | 2.33% | 1.56% |
| Ramachandran Plot: Outliers | 0.00% | 0.00% |
| Clashscore | 4.99 | 3.12 |
| MolProbity Score | 1.45 | 1.23 |
Note: The data for the ammonium sulfate condition is from a representative high-resolution structure of lysozyme crystallized in the presence of ammonium sulfate[2]. The PDB entry 6FA0 specifically mentions crystallization in the presence of ammonium sulphate at pH 4.5[2].
Experimental Protocols
Reproducibility in protein crystallography is paramount. The following sections detail the methodologies for protein crystallization with the compared precipitants and the subsequent structure validation workflow.
Protocol 1: Crystallization of Hen Egg-White Lysozyme
This protocol outlines the hanging-drop vapor diffusion method, a common technique for protein crystallization.
Materials:
-
Lyophilized Hen Egg-White Lysozyme (HEWL)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.6)
-
Precipitant A (Rochelle Salt analogue): 1.0 M Potassium sodium tartrate tetrahydrate
-
Precipitant B (Alternative): 2.0 M Ammonium sulfate
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope
Procedure:
-
Protein Preparation: Prepare a 50 mg/mL stock solution of HEWL in 0.1 M sodium acetate buffer (pH 4.6). Centrifuge the solution at 14,000 rpm for 10 minutes to remove any precipitate.
-
Plate Setup:
-
Pipette 500 µL of the desired precipitant solution (either A or B) into the reservoir of a well in the 24-well plate.
-
Repeat for the desired number of wells.
-
-
Hanging Drop Preparation:
-
On a clean, siliconized cover slip, pipette 1 µL of the HEWL stock solution.
-
Pipette 1 µL of the corresponding precipitant solution from the reservoir into the protein drop.
-
Gently mix by pipetting up and down, being careful not to introduce air bubbles.
-
-
Sealing and Incubation:
-
Invert the cover slip and place it over the reservoir, ensuring a complete seal with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks using a microscope.
-
Protocol 2: Protein Structure Validation Workflow
Once suitable crystals are obtained and X-ray diffraction data is collected, the following workflow is used to solve, refine, and validate the protein structure.
1. Data Collection and Processing:
-
Crystal Mounting and Cryo-protection: Crystals are looped from the drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol) is often added to the crystallization drop before freezing.
-
X-ray Diffraction: Data is collected at a synchrotron source. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.
-
Data Processing: Software such as XDS or HKL2000 is used to integrate the diffraction spots, scale the data, and merge multiple images to create a final reflection file containing the structure factor amplitudes.
2. Structure Solution and Refinement:
-
Phasing: The phase problem is solved using methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building: An initial atomic model is built into the resulting electron density map using software like Coot.
-
Refinement: The initial model is refined using software packages like PHENIX or CCP4. This process iteratively improves the fit of the atomic coordinates to the experimental data, guided by stereochemical restraints. The R-work and R-free values are monitored to assess the progress of refinement.
3. Structure Validation:
-
Geometric Analysis: The stereochemical quality of the final model is assessed.
-
Ramachandran Plot: Tools like MolProbity or PROCHECK are used to analyze the phi-psi torsion angles of the protein backbone. The percentage of residues in favored, allowed, and outlier regions is calculated.
-
Bond Lengths and Angles: The deviation of bond lengths and angles from ideal values is checked.
-
-
Clashscore and MolProbity Score: These metrics, provided by MolProbity, assess the severity of steric clashes between atoms and provide an overall quality score for the structure.
-
Electron Density Fit: The fit of the model to the electron density map is visually inspected for all residues to ensure accuracy.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the crystallization agents.
Caption: Experimental workflow for protein structure determination.
Caption: Comparison of Rochelle Salt vs. Ammonium Sulfate.
References
Efficacy of sodium malonate compared to potassium sodium tartrate as a precipitant.
In the landscape of molecular biology and drug development, the selection of an appropriate precipitant is a critical step in the purification and crystallization of proteins and other macromolecules. This guide provides a detailed comparison of two commonly used salt precipitants: sodium malonate and potassium sodium tartrate (also known as Rochelle salt). This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions for their experimental designs.
Overview of Precipitants
Precipitation is a fundamental technique used to isolate and concentrate macromolecules from a solution. The addition of a precipitating agent reduces the solubility of the macromolecule, leading to its aggregation and separation from the bulk solution. The choice of precipitant can significantly impact the yield, purity, and crystalline quality of the final product.
Sodium Malonate has emerged as a versatile precipitant in macromolecular crystallography.[1] It is recognized for its ability to enhance the crystallizability of proteins and to act as a cryoprotectant, protecting crystals from damage during cryo-cooling.[1] Studies have also highlighted its role in improving the morphology and filterability of protein precipitates, as well as increasing the selectivity of precipitation by minimizing the co-precipitation of contaminants such as DNA.[2][3][4]
Potassium Sodium Tartrate , a double salt of tartaric acid, has a long-standing history as a precipitant in protein crystallization.[5][6][7][8][9][10] It is a common component in many commercially available crystallization screens and is also an ingredient in biochemical reagents like Fehling's solution and the Biuret reagent.[5][6][9][11] Its high solubility in water and ability to modulate ionic strength and pH make it a widely used precipitant.[7]
Quantitative Comparison of Efficacy
While direct, head-to-head comparative studies with extensive quantitative data are not abundant in publicly available literature, the known properties and reported effects of each precipitant can be summarized for a qualitative and functional comparison. The following table outlines the key characteristics and reported performance of sodium malonate and potassium sodium tartrate based on existing research.
| Feature | Sodium Malonate | Potassium Sodium Tartrate |
| Primary Application | Protein crystallization, precipitation | Protein crystallization, general chemical reagent |
| Known Advantages | Enhances protein crystallizability[2][3], acts as a cryoprotectant[1], improves precipitate morphology and filterability[2][4], increases precipitation selectivity (e.g., reduces DNA co-precipitation)[2][3][4] | Well-established and widely used, high solubility in water[7], effective in modulating ionic strength and pH[7] |
| Reported Effects on Precipitate | Can lead to more ordered and stable precipitate particles with a greater packing density[2][3] | Induces precipitation by providing necessary ionic strength and pH conditions for crystal formation[7] |
| Biochemical Roles | Known inhibitor of succinate (B1194679) dehydrogenase[12][13][14][15] | Component of Fehling's solution and Biuret reagent[5][6][9][11] |
Experimental Protocols
To provide a framework for comparing the efficacy of these two precipitants in a laboratory setting, a generalized experimental protocol for protein precipitation is detailed below. This protocol can be adapted for specific proteins and research objectives.
Objective: To compare the precipitation efficiency and purity of a target protein using sodium malonate and potassium sodium tartrate.
Materials:
-
Purified target protein solution of known concentration
-
Sodium malonate stock solution (e.g., 2.0 M, pH 7.0)
-
Potassium sodium tartrate stock solution (e.g., 2.0 M, pH 7.0)
-
Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Centrifuge
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Densitometry software
Methodology:
-
Sample Preparation: Prepare multiple identical aliquots of the target protein solution.
-
Precipitant Addition: To separate aliquots, add varying concentrations of either sodium malonate or potassium sodium tartrate stock solutions to final concentrations ranging from 0.2 M to 1.8 M. Ensure the final volume is consistent across all samples by adding precipitation buffer.
-
Incubation: Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-24 hours) to allow for precipitate formation.
-
Pelleting: Centrifuge the samples at a specified speed and duration (e.g., 10,000 x g for 15 minutes) to pellet the precipitated protein.
-
Supernatant Analysis: Carefully collect the supernatant from each sample. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) to determine the amount of protein that remained in solution.
-
Pellet Analysis: Wash the pellets with an appropriate buffer to remove any residual supernatant. Resuspend the pellets in a denaturing buffer.
-
Quantification and Purity Assessment:
-
Analyze the resuspended pellets and the corresponding supernatant fractions by SDS-PAGE to visualize the protein profile.
-
Quantify the amount of precipitated protein in the pellet lanes using densitometry.
-
Assess the purity of the precipitated protein by comparing the intensity of the target protein band to any contaminant bands.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative experimental protocol described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of sodium malonate alters the morphology and increases the critical flux during tangential flow filtration of precipitated immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Potassium sodium tartrate tetrahydrate_Chemicalbook [chemicalbook.com]
- 6. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 7. Potassium sodium tartrate tetrahydrate: properties and applications in various industries_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Notes on Sodium Potassium Tartrate [unacademy.com]
- 11. mpbio.com [mpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. brainly.com [brainly.com]
- 14. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application -BMB Reports | Korea Science [koreascience.kr]
A Comparative Analysis of Potassium Sodium Tartrate and Alternative Salts in Fehling's Test for Reducing Sugars
In the realm of analytical chemistry, Fehling's test has long been a cornerstone for the detection of reducing sugars and aldehydes. The efficacy of this test is critically dependent on the composition of Fehling's solution, a two-part reagent, with the choice of chelating agent in Fehling's solution B playing a pivotal role. This guide provides a detailed comparison of potassium sodium tartrate (Rochelle salt), the traditional chelating agent in Fehling's solution, with its primary alternative, sodium citrate (B86180), utilized in the closely related Benedict's test. This analysis is intended for researchers, scientists, and drug development professionals who rely on accurate and reliable quantification of reducing sugars.
The Role of the Chelating Agent
In the alkaline environment of Fehling's test, copper(II) ions (from Fehling's solution A) would readily precipitate as copper(II) hydroxide, rendering them unavailable for the redox reaction with reducing sugars. The function of the chelating agent in Fehling's solution B is to form a stable, soluble complex with the Cu(II) ions, keeping them in solution. Potassium sodium tartrate has historically been the chelating agent of choice for this purpose.
Potassium Sodium Tartrate vs. Sodium Citrate: A Head-to-Head Comparison
While potassium sodium tartrate is effective, its limitations have led to the adoption of alternatives, most notably sodium citrate in Benedict's solution. The following tables provide a comparative overview of these two salts based on available data.
Table 1: Comparison of Reagent Composition and Preparation
| Feature | Fehling's Solution (Potassium Sodium Tartrate) | Benedict's Solution (Sodium Citrate) |
| Chelating Agent | Potassium Sodium Tartrate (Rochelle Salt) | Sodium Citrate |
| Alkali | Sodium Hydroxide (Strong) | Sodium Carbonate (Mild) |
| Reagent Form | Two separate solutions (A and B) that must be mixed immediately before use.[1][2] | A single, stable solution.[2] |
| Preparation | Requires fresh preparation for each use due to the instability of the copper-tartrate complex.[2][3] | The reagent is stable for an extended period.[3] |
Table 2: Performance Characteristics
| Feature | Fehling's Test (Potassium Sodium Tartrate) | Benedict's Test (Sodium Citrate) |
| Reagent Stability | The copper-tartrate complex is unstable and the mixed reagent deteriorates over time, necessitating fresh preparation.[2][3] | The copper-citrate complex is significantly more stable, allowing the reagent to be stored and used as a single solution.[4][5] |
| Sensitivity | Generally considered less sensitive than Benedict's test.[2] | Often cited as being more sensitive than Fehling's test, capable of detecting smaller quantities of reducing sugars.[6] The color change is also more gradual, allowing for a semi-quantitative estimation of the reducing sugar concentration.[6][7] |
| Qualitative Result | Forms a brick-red precipitate of copper(I) oxide.[1][2] | Produces a color change from blue to green, yellow, orange, or brick-red, depending on the concentration of the reducing sugar.[6][7] |
| Quantitative Analysis | Can be used for quantitative analysis through titration.[8][9] | A quantitative version of the reagent is available for titrimetric analysis.[10] |
Experimental Protocols
Detailed methodologies for both qualitative and quantitative analyses using Fehling's and Benedict's solutions are provided below.
Experimental Protocol 1: Qualitative Fehling's Test
Objective: To detect the presence of reducing sugars in a sample.
Materials:
-
Fehling's Solution A (7 g CuSO₄·5H₂O in 100 mL distilled water)[1]
-
Fehling's Solution B (34.6 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled water)[11]
-
Test sample
-
Distilled water (for control)
-
Test tubes
-
Water bath
Procedure:
-
In a clean test tube, add 1 mL of the test sample.
-
In a separate test tube, add 1 mL of distilled water to serve as a negative control.
-
Just before use, mix equal volumes of Fehling's solution A and Fehling's solution B.
-
Add approximately 2 mL of the freshly prepared Fehling's reagent to both test tubes.[12]
-
Place the test tubes in a boiling water bath for 2-5 minutes.[1]
-
Observe for the formation of a reddish-brown precipitate.
Result Interpretation:
-
Positive: Formation of a green, yellow, orange, or brick-red precipitate indicates the presence of reducing sugars.[11]
-
Negative: The solution remains blue, indicating the absence of reducing sugars.[1]
Experimental Protocol 2: Quantitative Fehling's Test (Titration)
Objective: To quantify the concentration of a reducing sugar in a sample.
Materials:
-
Standardized Fehling's solution (A and B)
-
Standard solution of the reducing sugar (e.g., glucose)
-
Sample solution with unknown concentration
-
Methylene (B1212753) blue indicator
-
Burette, pipette, conical flask
-
Hot plate
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the mixed Fehling's solution into a conical flask.
-
Heat the solution to boiling.
-
Fill the burette with the sugar solution and titrate it against the boiling Fehling's solution until the blue color almost disappears.
-
Add a few drops of methylene blue indicator and continue the titration dropwise until the blue color of the indicator disappears, leaving a brick-red precipitate.
-
Record the volume of the sugar solution used.
-
Repeat the titration with the standard reducing sugar solution to standardize the Fehling's solution.
Experimental Protocol 3: Qualitative Benedict's Test
Objective: To detect the presence of reducing sugars in a sample.
Materials:
-
Benedict's reagent (173 g sodium citrate, 100 g anhydrous sodium carbonate, and 17.3 g CuSO₄·5H₂O per 1 L of distilled water)[13]
-
Test sample
-
Distilled water (for control)
-
Test tubes
-
Water bath
Procedure:
-
Add 1 mL of the test sample to a test tube.
-
Add 2 mL of Benedict's reagent to the test tube.[6]
-
Place the test tube in a boiling water bath for 3-5 minutes.[6][14]
-
Remove the test tube and allow it to cool.
-
Observe any color change.
Result Interpretation:
-
Positive: A color change from blue to green, yellow, orange, or brick-red indicates the presence of reducing sugars. The final color is indicative of the concentration.[6][7]
-
Negative: The solution remains blue.
Experimental Protocol 4: Quantitative Benedict's Test (Titration)
Objective: To quantify the concentration of a reducing sugar in a sample.
Materials:
-
Benedict's quantitative reagent (contains potassium thiocyanate)
-
Standard solution of the reducing sugar
-
Sample solution with unknown concentration
-
Anhydrous sodium carbonate
-
Burette, pipette, conical flask
-
Hot plate
Procedure:
-
Pipette 10 mL of Benedict's quantitative solution into a 125-mL Erlenmeyer flask.
-
Add approximately 2 g of anhydrous sodium carbonate to the flask.
-
Heat the mixture to boiling.
-
Titrate the hot Benedict's solution with the sugar solution from a burette until the blue color disappears and a white precipitate of copper(I) thiocyanate (B1210189) forms.[10]
-
Record the volume of the sugar solution used.
-
Standardize the procedure using a known concentration of the reducing sugar.
Visualizing the Chemical Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the chemical principle of the Fehling's test and the experimental workflow.
Caption: Chemical principle of Fehling's test.
Caption: Experimental workflow for the qualitative Fehling's test.
Conclusion: Advantages of Potassium Sodium Tartrate and its Alternatives
Potassium sodium tartrate remains a historically significant and effective chelating agent for the qualitative and quantitative determination of reducing sugars via the Fehling's test. Its primary advantage lies in its ability to form a soluble complex with copper(II) ions in a strongly alkaline medium, enabling the characteristic redox reaction to occur.
However, for many applications, the use of sodium citrate as a chelating agent in Benedict's solution offers distinct advantages. The superior stability of the copper-citrate complex allows for the preparation of a single, stable reagent, simplifying laboratory workflows and improving reproducibility.[4][5] Furthermore, the semi-quantitative nature of the color change in Benedict's test provides a more informative initial assessment of reducing sugar concentration.
The choice between potassium sodium tartrate and sodium citrate ultimately depends on the specific requirements of the analysis. For traditional, well-established protocols and when fresh reagent preparation is feasible, Fehling's solution with potassium sodium tartrate is a reliable choice. For applications demanding greater convenience, reagent stability, and potentially higher sensitivity, Benedict's solution with sodium citrate presents a compelling alternative. Researchers should consider these factors when selecting the most appropriate method for their studies in drug development and other scientific endeavors.
References
- 1. microbenotes.com [microbenotes.com]
- 2. testbook.com [testbook.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. brainly.ph [brainly.ph]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Food Tests - Benedict's Test for Reducing Sugar - Brilliant Biology Student [brilliantbiologystudent.weebly.com]
- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 9. kfs.edu.eg [kfs.edu.eg]
- 10. flinnsci.com [flinnsci.com]
- 11. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. byjus.com [byjus.com]
- 14. goethe.de [goethe.de]
Cross-validation of protein concentration assays: Biuret method with Rochelle salt
For researchers, scientists, and professionals in the realm of drug development and life sciences, the accurate quantification of protein concentration is a foundational step for a multitude of downstream applications. The choice of assay can significantly influence experimental outcomes, making a thorough understanding of the available methods crucial. This guide provides an objective comparison of the Biuret method, featuring Rochelle salt, with other prevalent protein concentration assays, supported by experimental data to inform method selection.
Performance Comparison of Protein Concentration Assays
The selection of an appropriate protein assay hinges on factors such as the required sensitivity, the concentration range of the samples, and the presence of potentially interfering substances. The following table summarizes the key performance characteristics of the Biuret, Bradford, Lowry, and BCA assays.
| Feature | Biuret Assay | Bradford Assay | Lowry Assay | BCA Assay |
| Principle | Formation of a copper-protein complex in an alkaline environment.[1] | Binding of Coomassie Brilliant Blue G-250 dye to proteins.[2][3] | A two-step reaction involving a Biuret reaction followed by the reduction of the Folin-Ciocalteu reagent by the copper-protein complex and specific amino acids.[4][5] | A two-step reaction where copper ions are reduced by protein (Biuret reaction), followed by the chelation of the reduced copper by bicinchoninic acid (BCA).[6] |
| Wavelength | 540 nm[7] | 595 nm[2] | 750 nm[8] | 562 nm[6] |
| Linear Range | 1–10 mg/mL[9] | 20–2000 µg/mL[10] | 10–1000 µg/mL[4] | 20–2000 µg/mL |
| Sensitivity | Low (mg/mL range)[7] | High (µg/mL range)[2] | High (µg/mL range)[4] | Very High (µg/mL range)[6] |
| Common Interfering Substances | Ammonium salts, Tris buffer.[7][11] | Detergents (e.g., SDS), strong alkaline buffers.[12] | Reducing agents (e.g., DTT, β-mercaptoethanol), detergents, EDTA, Tris buffer.[4][5] | Reducing agents, copper chelating agents (e.g., EDTA), lipids, and phospholipids.[13] |
Experimental Protocols
Detailed methodologies for each of the compared protein assays are provided below. It is important to note that these are generalized protocols, and specific concentrations and incubation times may need to be optimized depending on the nature of the protein and the sample matrix.
Biuret Assay Protocol
The Biuret method relies on the reaction of cupric ions with peptide bonds in an alkaline solution to form a purple-colored complex.[1] Rochelle salt (sodium potassium tartrate) is included in the Biuret reagent to chelate the copper ions and prevent their precipitation in the alkaline solution.[14]
Reagent Preparation:
-
Biuret Reagent: Dissolve 1.5 g of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (Rochelle salt) in 500 mL of deionized water. While stirring, add 300 mL of 10% sodium hydroxide (B78521) (NaOH) solution. Dilute to a final volume of 1 L with deionized water.[15] Add 1 g of potassium iodide to inhibit the reduction of copper.[9] Store in a plastic bottle.
Procedure:
-
Prepare Protein Standards: Create a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 1 to 10 mg/mL.
-
Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.
-
Reaction: In separate test tubes, add 1.0 mL of each standard and unknown sample.
-
Add 4.0 mL of the Biuret reagent to each tube.
-
Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of each sample at 540 nm using a spectrophotometer, using a reagent blank (1.0 mL of buffer and 4.0 mL of Biuret reagent) to zero the instrument.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Bradford Assay Protocol
The Bradford assay is a rapid and sensitive method based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[2]
Reagent Preparation:
-
Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with deionized water.[2]
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 125 to 1500 µg/mL.
-
Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.
-
Reaction: In a 96-well microplate, add 10 µL of each standard and unknown sample to separate wells.
-
Add 200 µL of the Bradford reagent to each well.
-
Incubation: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.[10]
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Quantification: Create a standard curve and determine the concentration of the unknown samples as described for the Biuret assay.
Lowry Assay Protocol
The Lowry method is a sensitive assay that combines the Biuret reaction with the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues in the protein.[4]
Reagent Preparation:
-
Reagent A: 2% (w/v) sodium carbonate in 0.1 N NaOH.
-
Reagent B: 1% (w/v) copper sulfate pentahydrate in deionized water.
-
Reagent C: 2% (w/v) sodium potassium tartrate in deionized water.
-
Lowry Reagent (Reagent D): Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C. Prepare fresh daily.
-
Folin-Ciocalteu Reagent (1N): Dilute the commercially available 2N reagent with an equal volume of deionized water.
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 25 to 500 µg/mL.
-
Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.
-
Reaction Step 1: To 0.5 mL of each standard and unknown sample, add 5.0 mL of the Lowry Reagent (Reagent D). Mix well and let stand at room temperature for 10 minutes.
-
Reaction Step 2: Add 0.5 mL of the 1N Folin-Ciocalteu reagent to each tube and mix immediately and thoroughly.
-
Incubation: Incubate at room temperature in the dark for 30 minutes.[4]
-
Measurement: Measure the absorbance at 750 nm.
-
Quantification: Generate a standard curve and determine the concentration of the unknown samples.
BCA (Bicinchoninic Acid) Assay Protocol
The BCA assay is a highly sensitive and detergent-compatible method that involves the reduction of copper ions by protein, followed by the colorimetric detection of the reduced copper using BCA.[6]
Reagent Preparation:
-
BCA Reagent A: Commercially available solution containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.
-
BCA Reagent B: Commercially available solution containing 4% (w/v) copper (II) sulfate pentahydrate.
-
Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B. This working solution is stable for several hours.
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Dilute unknown samples to a concentration expected to fall within the linear range of the assay.
-
Reaction: In a 96-well microplate, add 25 µL of each standard and unknown sample to separate wells.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Quantification: Create a standard curve and determine the concentration of the unknown samples.
Visualizing the Methodologies
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow of the Biuret Protein Concentration Assay.
Caption: Chemical Principles of Protein Concentration Assays.
References
- 1. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Bradford Protein Assay [bio-protocol.org]
- 4. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 5. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. Biuret test - Wikipedia [en.wikipedia.org]
- 8. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. biologyonline.com [biologyonline.com]
- 12. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structural and Piezoelectric Properties of Rochelle Salt at Varying Temperatures
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Rochelle salt's structural changes under different temperature regimes and a comparative assessment against common piezoelectric alternatives.
Rochelle salt, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), holds a significant place in the history of materials science as the first discovered ferroelectric crystal. Its unique piezoelectric and ferroelectric properties, which are highly dependent on temperature, have made it a subject of extensive research. This guide provides a detailed structural analysis of Rochelle salt at various temperatures, compares its performance with other piezoelectric materials, and offers comprehensive experimental protocols for characterization.
Structural Analysis of Rochelle Salt: Phase Transitions and Lattice Parameters
Rochelle salt exhibits a fascinating series of phase transitions as a function of temperature. It is ferroelectric only within a narrow temperature range, bracketed by two Curie points. Outside this range, it exists in a paraelectric state. The crystal structure changes accordingly between orthorhombic and monoclinic systems.
Phase Transitions:
-
High-Temperature Paraelectric (PE) Phase: Above approximately 297 K (24 °C), Rochelle salt is in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).
-
Ferroelectric (FE) Phase: Between approximately 255 K (-18 °C) and 297 K (24 °C), it transitions to a ferroelectric phase with a monoclinic crystal structure (space group P2₁).[1] In this phase, the material exhibits spontaneous electric polarization.
-
Low-Temperature Paraelectric (PE) Phase: Below approximately 255 K (-18 °C), it re-enters a paraelectric phase, also with an orthorhombic crystal structure (space group P2₁2₁2).[1]
The structural changes are subtle, involving the ordering of water molecules and slight shifts in the positions of other atoms within the crystal lattice.
Below is a table summarizing the lattice parameters of Rochelle salt at different temperatures, illustrating the structural changes across its phase transitions.
| Temperature (K) | Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 323 | Paraelectric | Orthorhombic | P2₁2₁2₁ | 11.924 | 14.298 | 6.230 | 90 | 90 | 90 |
| 308 | Paraelectric | Orthorhombic | P2₁2₁2 | - | - | - | 90 | 90 | 90 |
| 296 | (Upper Curie Point) | - | - | - | - | - | - | - | - |
| 274 | Ferroelectric | Monoclinic | P2₁ | 11.869 | 14.316 | 6.223 | 90 | 89.26 | 90 |
| 255 | (Lower Curie Point) | - | - | - | - | - | - | - | - |
| 213 | Paraelectric | Orthorhombic | P2₁2₁2₁ | 11.880 | 14.298 | 6.216 | 90 | 90 | 90 |
| 105 | Paraelectric | Orthorhombic | P2₁2₁2 | 11.7859 | 14.1972 | 6.1875 | 90 | 90 | 90 |
Note: Dashes indicate where specific data points were not available in the cited literature. The transition temperatures are approximate and can vary slightly based on experimental conditions.
Performance Comparison with Piezoelectric Alternatives
While Rochelle salt is historically significant, a variety of other materials with different piezoelectric properties are now more commonly used in modern applications. The following table compares key properties of Rochelle salt with lead zirconate titanate (PZT), barium titanate (BTO), and ammonium (B1175870) dihydrogen phosphate (B84403) (ADP).
| Property | Rochelle Salt | PZT (Lead Zirconate Titanate) | BTO (Barium Titanate) | ADP (Ammonium Dihydrogen Phosphate) |
| Piezoelectric Coefficient (d₃₃, pC/N) | 30 - 120[2][3][4] | 225 - 590 | 96 - 190[5] | ~23 |
| Dielectric Constant (εr) | 100 - 18,000 (highly temperature dependent)[6][7] | 900 - 2500 | 1700 - 7000[8] | ~14 |
| Curie Temperature (°C) | -18 and 24 | 190 - 390 | ~130 | -25 (Antiferroelectric) |
| Crystal Structure | Orthorhombic/Monoclinic | Perovskite (Tetragonal/Rhombohedral) | Perovskite (Tetragonal) | Tetragonal |
| Toxicity | Non-toxic | Contains lead (toxic) | Non-toxic | Non-toxic |
Key Observations:
-
Piezoelectric Effect: PZT exhibits a significantly higher piezoelectric coefficient, making it suitable for applications requiring a strong electromechanical response. Rochelle salt's piezoelectricity is notable but highly sensitive to temperature.
-
Dielectric Properties: Rochelle salt shows an exceptionally high dielectric constant within its ferroelectric range, which can be advantageous in capacitor applications, but this property is also very unstable with temperature.[6] PZT and BTO offer high and more stable dielectric constants.
-
Operating Temperature: The narrow ferroelectric range of Rochelle salt limits its practical applications. PZT and BTO have much higher Curie temperatures, allowing them to be used in a wider range of environments.
-
Environmental Concerns: A major drawback of PZT is the toxicity of lead. Rochelle salt, BTO, and ADP are non-toxic alternatives.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are outlines of the key experimental protocols used in the structural and property analysis of piezoelectric materials.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is fundamental for determining the crystal structure, including lattice parameters and atomic positions.
Methodology:
-
Crystal Growth and Selection: High-quality single crystals of the material are grown from a saturated solution. A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are collected by a detector. For temperature-dependent studies, a cryostat or heating stage is used to control the crystal's temperature.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted beams are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates and displacement parameters.
Neutron Diffraction
Neutron diffraction is complementary to X-ray diffraction and is particularly useful for locating light atoms, such as hydrogen, which are important in the structure of Rochelle salt.
Methodology:
-
Crystal Preparation: A larger single crystal is typically required for neutron diffraction compared to SC-XRD.
-
Data Collection: The crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.
-
Data Analysis: The data analysis process is similar to that of SC-XRD, involving indexing, integration, structure solution, and refinement.
Measurement of Piezoelectric Coefficient (d₃₃)
The direct piezoelectric effect can be measured using a Berlincourt-type d₃₃ meter.
Methodology:
-
Sample Preparation: A sample of the material is prepared with parallel, electroded faces.
-
Measurement: The sample is placed in the d₃₃ meter. A known, low-frequency alternating force is applied to the sample, and the resulting charge generated on the electrodes is measured. The d₃₃ coefficient is then calculated as the ratio of the charge to the applied force.
Measurement of Dielectric Constant
The dielectric constant is determined by measuring the capacitance of a sample.
Methodology:
-
Sample Preparation: A thin, flat sample with parallel, electroded faces is prepared to form a capacitor.
-
Capacitance Measurement: The capacitance of the sample is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculation: The dielectric constant (εr) is calculated from the measured capacitance (C), the electrode area (A), and the sample thickness (d) using the formula: C = εr * ε₀ * (A/d), where ε₀ is the permittivity of free space.
Visualizations
Phase Transitions of Rochelle Salt
Caption: Phase transitions of Rochelle salt with temperature.
Experimental Workflow for Piezoelectric Material Analysis
Caption: Workflow for piezoelectric material analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. physlab.lums.edu.pk [physlab.lums.edu.pk]
- 7. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 8. Barium titanate - Wikipedia [en.wikipedia.org]
Comparison of conventional vs. unidirectional growth methods for PST crystals.
For researchers, scientists, and drug development professionals, the quality of lead scandium tantalate (PST) crystals is paramount for applications leveraging their unique ferroelectric and piezoelectric properties. The method of crystal growth plays a pivotal role in determining the final material characteristics. This guide provides an objective comparison between conventional growth methods, primarily the flux method, and unidirectional growth techniques, such as the Bridgman method, for producing PST single crystals. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthesis route for specific research and development needs.
Performance Comparison: Conventional vs. Unidirectional Growth
The choice between conventional and unidirectional growth methods for PST crystals involves a trade-off between crystal size, quality, and the complexity of the process. Unidirectional methods generally offer better control over the crystallization process, leading to larger crystals with fewer defects.
| Property | Conventional Growth (Flux Method) | Unidirectional Growth (Bridgman Method) |
| Typical Crystal Size | Smaller, often in the millimeter range | Larger, centimeter-scale boules |
| Crystal Quality | Prone to flux inclusions and spontaneous nucleation | Higher crystalline perfection, lower dislocation density |
| Compositional Uniformity | Can exhibit compositional gradients | Generally good, but can be affected by segregation |
| Dielectric Constant (ε_max) | ~18,000 (for flux-grown Pb(Sc₀.₅Ta₀.₅)O₃)[1] | Potentially higher and more uniform due to better stoichiometry |
| Defect Density | Higher, includes flux inclusions, voids | Lower, but can have dislocations and striations[2] |
| Process Complexity | Moderately complex, requires careful flux selection and temperature control | High, requires specialized furnace with precise temperature gradient and pulling/lowering mechanism |
| Cost-Effectiveness | Generally lower equipment cost | Higher initial investment for specialized furnaces |
Experimental Methodologies
Conventional Growth: Flux Method
The flux method involves dissolving the constituent oxides of PST in a suitable molten salt (flux) and then slowly cooling the solution to allow for crystallization.
Experimental Protocol:
-
Precursor Preparation: High-purity powders of PbO, Sc₂O₃, and Ta₂O₅ are weighed in stoichiometric amounts for Pb(Sc₀.₅Ta₀.₅)O₃.
-
Flux Selection: A low melting point flux, such as a mixture of PbO and B₂O₃, is chosen. The ratio of PST to flux can range from 1:10 to 1:100 to ensure complete dissolution.[3]
-
Mixing and Melting: The PST precursors and the flux are intimately mixed and placed in a platinum crucible. The crucible is heated in a programmable furnace to a temperature above the melting point of the flux but below the decomposition temperature of the PST, and held at this temperature to ensure homogenization.[3]
-
Crystal Growth: The furnace is then slowly cooled at a controlled rate (e.g., 0.1-10 °C/hour) to induce nucleation and crystal growth.[3]
-
Crystal Harvesting: Once the temperature is well below the solidification point of the PST, the furnace is cooled to room temperature. The solidified flux is then separated from the PST crystals, either mechanically or by dissolving the flux in a suitable solvent that does not affect the crystals.[3][4]
Unidirectional Growth: Vertical Bridgman Method
The Bridgman method is a widely used technique for growing large single crystals from a melt by directional solidification.
Experimental Protocol:
-
Polycrystalline Synthesis: A polycrystalline PST charge is first prepared using the solid-state reaction method. Stoichiometric amounts of PbO, Sc₂O₃, and Ta₂O₅ powders are mixed, calcined at high temperatures (e.g., 1200°C for 4 hours), and pressed into a dense charge.
-
Crucible Loading: The polycrystalline PST charge is loaded into a crucible, often made of platinum or iridium, with a conical or pointed bottom to promote the growth of a single nucleus. A seed crystal can be placed at the bottom to ensure a specific crystallographic orientation.
-
Melting and Soaking: The crucible is placed in a multi-zone vertical Bridgman furnace. The upper zone is maintained at a temperature above the melting point of PST, while the lower zone is kept below the melting point. The crucible is initially positioned in the hot zone to completely melt the charge and is held there for a period to ensure homogeneity.[5][6]
-
Directional Solidification: The crucible is then slowly lowered through the temperature gradient (or the furnace is moved upwards) at a controlled rate (e.g., a few mm/hour). Crystallization begins at the cool tip of the crucible and proceeds upwards, forming a single crystal boule.[5][6][7]
-
Cooling: After the entire charge has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the grown crystal.
Visualizing the Processes and Comparison
To better understand the workflows and the logical relationship between the growth methods and the resulting crystal properties, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Potassium Sodium Tartrate Tetrahydrate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of potassium sodium tartrate tetrahydrate, a common laboratory reagent also known as Rochelle salt.
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and comply with regulatory standards.
Key Safety and Handling Information
Before disposal, it is important to handle the chemical appropriately. Always wear personal protective equipment, including safety glasses with side shields or goggles and protective gloves (e.g., nitrile rubber).[5] Handle in a well-ventilated area to avoid dust generation and inhalation.[6] In case of accidental spills, the material should be carefully swept or shoveled into a suitable and labeled container for disposal.[5][6][7] Avoid letting the product enter drains.[1][3][4]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 6381-59-5 |
| Molecular Formula | C₄H₄KNaO₆·4H₂O |
| Appearance | Colorless, transparent crystals or white powder |
| Odor | Odorless |
| Decomposition Temperature | >100 °C (loses water of crystallization) |
| Solubility | Insoluble in alcohol |
Disposal Protocol
The primary method for the disposal of this compound is to follow local, state, and federal regulations. As it is not considered hazardous waste, the procedures are generally straightforward.
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Consult Regulations: Refer to your institution's specific waste disposal guidelines and local environmental regulations. Disposal must be done according to official regulations.[7]
-
Waste Vendor: Contact your institution's designated chemical waste disposal vendor for pickup and proper disposal.
-
Packaging: Ensure the waste container is securely sealed and properly labeled before collection.
-
Documentation: Maintain records of the disposal in accordance with your laboratory's safety protocols and regulatory requirements.
It is imperative not to discharge the chemical into sewers or public waters.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Potassium Sodium Tartrate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Potassium sodium tartrate tetrahydrate, also known as Rochelle salt. While this compound is not classified as hazardous, adherence to proper laboratory protocols is crucial to maintain a safe workspace.[1][2][3][4]
Personal Protective Equipment (PPE) at a Glance
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with dust particles.[5] |
| Skin Protection | Protective gloves | Nitrile rubber recommended | To prevent skin contact.[3] |
| Body Protection | Lab coat, apron, or coveralls | Standard laboratory attire | To prevent contamination of personal clothing.[3][5] |
| Respiratory Protection | Generally not required with adequate ventilation. A dust respirator or particulate filter may be necessary if dust is generated.[1][3] | EN 143 (for particulate filter) | To prevent inhalation of dust particles.[1] |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Experimental Protocols: Step-by-Step Guidance
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.[1][2][3][4]
-
Ensure Adequate Ventilation: Work in a well-ventilated area. General laboratory ventilation is typically sufficient.[1][2]
-
Assemble Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. This includes safety glasses, gloves, and a lab coat.[6][7][8][9]
2. Handling the Chemical:
-
Minimize Dust: When transferring the solid, do so carefully to avoid creating dust.[5] The enrichment of fine dust can lead to the danger of a dust explosion.[1][2]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[5]
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance.[1]
3. Spill and Emergency Procedures:
-
Spills:
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[11]
-
Skin Contact: Wash with soap and water.[10]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.[2] Do NOT induce vomiting.[1][10]
-
4. Storage and Disposal Plan:
-
Storage:
-
Disposal:
-
Dispose of the chemical and any contaminated packaging in accordance with local, regional, and national regulations.[1][12]
-
Do not empty into drains or release into the environment.[1]
-
Completely emptied packages can be recycled.[1] Contaminated packages should be handled in the same way as the substance itself.[1]
-
References
- 1. chemscience.com [chemscience.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. columbuschemical.com [columbuschemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
